ERDRP-0519
Beschreibung
Eigenschaften
IUPAC Name |
2-methyl-N-[4-[(2S)-2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30F3N5O4S/c1-29-20(16-21(28-29)23(24,25)26)22(32)27-17-5-7-19(8-6-17)36(33,34)31-10-3-2-4-18(31)9-11-30-12-14-35-15-13-30/h5-8,16,18H,2-4,9-15H2,1H3,(H,27,32)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZHTUQIMBYDSX-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3CCN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC[C@H]3CCN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30F3N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101028018 | |
| Record name | ERDRP-0519 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374006-96-8 | |
| Record name | 1-Methyl-N-[4-[[(2S)-2-[2-(4-morpholinyl)ethyl]-1-piperidinyl]sulfonyl]phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374006-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ERDRP-0519 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERDRP-0519 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5S4Z5Q9VU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
ERDRP-0519: A Deep Dive into the Allosteric Inhibition of Measles Virus RNA Synthesis
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth analysis of the mechanism of action of ERDRP-0519, a potent, orally bioavailable small-molecule inhibitor of the measles virus (MeV) and other morbilliviruses. By elucidating its novel allosteric mode of inhibition, this document serves as a critical resource for the scientific community engaged in antiviral research and development.
Executive Summary
This compound represents a paradigm shift in the development of therapeutics for morbillivirus infections. Unlike traditional antiviral agents, this compound does not target the active site of the viral RNA-dependent RNA polymerase (RdRP). Instead, it binds to a unique allosteric pocket, inducing a conformational change that locks the polymerase in a pre-initiation state. This mechanism effectively halts all viral RNA synthesis, including both de novo initiation and elongation, demonstrating a unique and comprehensive blockade of viral replication. This document will detail the molecular interactions, kinetic parameters, and structural basis for this innovative mechanism, providing a blueprint for future antiviral design.
Core Mechanism of Action: Allosteric Inhibition of the RdRP Complex
This compound exerts its antiviral activity by targeting the Large (L) protein of the morbillivirus RdRP complex, which houses the core enzymatic functions.[1][2] Through a combination of biochemical and structural studies, the mechanism has been pinpointed to an allosteric mode of action.
Key Features of this compound's Mechanism:
-
Direct Binding to the L Protein: this compound directly engages the L protein, the catalytic subunit of the RdRP.[1][2]
-
Allosteric Binding Site: Cryo-electron microscopy has revealed that this compound binds to a previously uncharacterized pocket within the palm subdomain of the RdRP, near the catalytic GDN motif.[3][4] This binding site is distinct from the active site where nucleotide incorporation occurs.
-
Conformational Locking: The binding of this compound induces a conformational change that locks the polymerase in a pre-initiation state.[1][2] This is achieved through the simultaneous engagement of the polyribonucleotidyl transferase (PRNTase)-like domain and a flexible intrusion loop.[1][2]
-
Inhibition of All RNA Synthesis: A key differentiator of this compound is its ability to inhibit all phosphodiester bond formation.[1][2] This includes both the initiation of RNA synthesis at the promoter and the elongation of the nascent RNA strand by a committed polymerase complex.[1][2]
This allosteric inhibition presents a significant advantage over active site inhibitors, as it may be less susceptible to the development of resistance through mutations in the highly conserved catalytic residues.
Quantitative Analysis of this compound Activity
The potency and specificity of this compound have been quantified through a series of in vitro and cell-based assays. The following tables summarize the key quantitative data.
| Parameter | Virus/Cell Line | Value | Description | Reference |
| EC50 | Measles Virus (various isolates) | 0.07 - 0.3 µM | 50% effective concentration in cell-based antiviral assays. | [5] |
| IC50 | de novo RNA synthesis (in vitro) | 0.15 µM | 50% inhibitory concentration in an in vitro RdRP assay. | |
| IC50 | RNA elongation (in vitro) | 0.1 µM | 50% inhibitory concentration in an in vitro RdRP assay. | |
| CC50 | Vero cells | > 75 µM | 50% cytotoxic concentration, indicating low cellular toxicity. | [5] |
Table 1: In Vitro and Cell-Based Efficacy of this compound.
| Parameter | L Protein Variant | Value (KD) | Description | Reference |
| Dissociation Constant (KD) | Wild-Type MeV L1708 | 78 - 140 nM | Binding affinity of this compound to a truncated L protein, as determined by biolayer interferometry. |
Table 2: Binding Affinity of this compound to the Measles Virus L Protein.
Signaling Pathways and Logical Relationships
The mechanism of this compound can be visualized as an interruption of the normal measles virus RNA synthesis pathway.
Caption: this compound allosterically binds to the RdRP complex, locking it in an inactive pre-initiation conformation and thereby inhibiting both de novo initiation and elongation of viral RNA synthesis.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Biolayer Interferometry (BLI) for Binding Kinetics
This protocol outlines the procedure for measuring the binding affinity of this compound to the MeV L protein.
Objective: To determine the dissociation constant (KD) of the this compound-L protein interaction.
Materials:
-
Purified, biotinylated MeV L protein (or a truncated, stable fragment such as L1708)
-
This compound
-
Streptavidin-coated biosensors
-
BLI instrument (e.g., ForteBio Octet)
-
Kinetics buffer (e.g., PBS with 0.02% Tween 20 and 0.1% BSA)
Procedure:
-
Protein Preparation: Express and purify the MeV L protein fragment. Biotinylate the purified protein using a commercial biotinylation kit. Remove excess biotin (B1667282) using a desalting column.
-
Sensor Hydration: Hydrate streptavidin biosensors in kinetics buffer for at least 10 minutes.
-
Baseline: Establish a stable baseline by dipping the hydrated sensors into kinetics buffer for 60 seconds.
-
Protein Loading: Load the biotinylated L protein onto the streptavidin sensors until a response of ~1 nm is reached.
-
Second Baseline: Establish another baseline in kinetics buffer for 60 seconds.
-
Association: Transfer the sensors to wells containing serial dilutions of this compound in kinetics buffer and record the association for 120-300 seconds.
-
Dissociation: Move the sensors back to wells containing only kinetics buffer and record the dissociation for 120-600 seconds.
-
Data Analysis: Fit the association and dissociation curves to a 1:1 binding model to calculate the on-rate (kon), off-rate (koff), and the dissociation constant (KD = koff/kon).
In Vitro RdRP Assay
This protocol describes how to measure the inhibitory effect of this compound on MeV RNA synthesis.
Objective: To determine the IC50 value of this compound for both de novo initiation and elongation of RNA synthesis.
Materials:
-
Purified recombinant MeV L-P complexes
-
Synthetic RNA template (e.g., a 16-nucleotide sequence)
-
For primer extension: a short, 5'-phosphorylated RNA primer
-
Nucleoside triphosphates (NTPs), including a radiolabeled NTP (e.g., [α-32P]GTP)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 4 mM MgCl2, 2 mM DTT)
-
This compound in DMSO
-
Urea-PAGE gels
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified L-P complex, RNA template (and primer for elongation assays), and reaction buffer.
-
Inhibitor Addition: Add serial dilutions of this compound (or DMSO as a vehicle control) to the reaction tubes and incubate for 15-30 minutes at 30°C.
-
Initiation of RNA Synthesis: Start the reaction by adding the NTP mix containing the radiolabeled NTP.
-
Incubation: Incubate the reaction at 30°C for 1-2 hours.
-
Quenching: Stop the reaction by adding an equal volume of 2X stop buffer (e.g., 90% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol).
-
Denaturation: Heat the samples at 95°C for 5 minutes.
-
Electrophoresis: Separate the RNA products on a denaturing urea-PAGE gel.
-
Visualization and Quantification: Expose the gel to a phosphor screen and visualize the radiolabeled RNA products. Quantify the band intensities to determine the extent of inhibition at each this compound concentration and calculate the IC50 value.
Photoaffinity Cross-linking
This protocol is used to identify the physical binding site of this compound on the L protein.
Objective: To covalently link a photoreactive analog of this compound to its binding site on the L protein for subsequent identification by mass spectrometry.
Materials:
-
A photoreactive analog of this compound (e.g., containing a diazirine or benzophenone (B1666685) group).
-
Purified MeV L protein.
-
UV cross-linking instrument (e.g., Stratalinker).
-
SDS-PAGE gels.
-
Mass spectrometry facility.
Procedure:
-
Binding: Incubate the purified L protein with the photoreactive this compound analog in a suitable buffer.
-
UV Irradiation: Expose the mixture to UV light (e.g., 365 nm) for a specified time to induce covalent cross-linking.
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
In-gel Digestion: Excise the L protein band and perform in-gel digestion with a protease (e.g., trypsin).
-
Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify the peptides that are covalently modified by the this compound analog.
-
Binding Site Mapping: Map the modified peptides back to the L protein sequence to identify the binding pocket.
Experimental and logical workflow
The following diagram illustrates the general workflow for characterizing the mechanism of action of an antiviral compound like this compound.
Caption: A representative workflow for the mechanistic characterization of an antiviral compound, from initial cell-based screening to detailed biophysical and structural analysis.
Conclusion and Future Directions
This compound stands out as a mechanistically novel, first-in-class inhibitor of the morbillivirus RdRP. Its allosteric mode of action, which locks the polymerase in an inactive conformation and prevents all RNA synthesis, offers a promising strategy for combating measles and related viral infections. The detailed understanding of its binding site and mechanism of action, as outlined in this guide, provides a solid foundation for the rational design of next-generation antivirals with improved potency, broader spectrum, and a higher barrier to resistance. Future research should focus on leveraging this structural and mechanistic knowledge to develop inhibitors against other pathogenic viruses that rely on similar polymerase machinery.
References
- 1. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]
- 3. biorxiv.org [biorxiv.org]
- 4. PLOS Pathogens [journals.plos.org]
- 5. researchgate.net [researchgate.net]
ERDRP-0519: A Deep Dive into the Allosteric Inhibition of Measles Virus RNA Synthesis
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth analysis of the mechanism of action of ERDRP-0519, a potent, orally bioavailable small-molecule inhibitor of the measles virus (MeV) and other morbilliviruses. By elucidating its novel allosteric mode of inhibition, this document serves as a critical resource for the scientific community engaged in antiviral research and development.
Executive Summary
This compound represents a paradigm shift in the development of therapeutics for morbillivirus infections. Unlike traditional antiviral agents, this compound does not target the active site of the viral RNA-dependent RNA polymerase (RdRP). Instead, it binds to a unique allosteric pocket, inducing a conformational change that locks the polymerase in a pre-initiation state. This mechanism effectively halts all viral RNA synthesis, including both de novo initiation and elongation, demonstrating a unique and comprehensive blockade of viral replication. This document will detail the molecular interactions, kinetic parameters, and structural basis for this innovative mechanism, providing a blueprint for future antiviral design.
Core Mechanism of Action: Allosteric Inhibition of the RdRP Complex
This compound exerts its antiviral activity by targeting the Large (L) protein of the morbillivirus RdRP complex, which houses the core enzymatic functions.[1][2] Through a combination of biochemical and structural studies, the mechanism has been pinpointed to an allosteric mode of action.
Key Features of this compound's Mechanism:
-
Direct Binding to the L Protein: this compound directly engages the L protein, the catalytic subunit of the RdRP.[1][2]
-
Allosteric Binding Site: Cryo-electron microscopy has revealed that this compound binds to a previously uncharacterized pocket within the palm subdomain of the RdRP, near the catalytic GDN motif.[3][4] This binding site is distinct from the active site where nucleotide incorporation occurs.
-
Conformational Locking: The binding of this compound induces a conformational change that locks the polymerase in a pre-initiation state.[1][2] This is achieved through the simultaneous engagement of the polyribonucleotidyl transferase (PRNTase)-like domain and a flexible intrusion loop.[1][2]
-
Inhibition of All RNA Synthesis: A key differentiator of this compound is its ability to inhibit all phosphodiester bond formation.[1][2] This includes both the initiation of RNA synthesis at the promoter and the elongation of the nascent RNA strand by a committed polymerase complex.[1][2]
This allosteric inhibition presents a significant advantage over active site inhibitors, as it may be less susceptible to the development of resistance through mutations in the highly conserved catalytic residues.
Quantitative Analysis of this compound Activity
The potency and specificity of this compound have been quantified through a series of in vitro and cell-based assays. The following tables summarize the key quantitative data.
| Parameter | Virus/Cell Line | Value | Description | Reference |
| EC50 | Measles Virus (various isolates) | 0.07 - 0.3 µM | 50% effective concentration in cell-based antiviral assays. | [5] |
| IC50 | de novo RNA synthesis (in vitro) | 0.15 µM | 50% inhibitory concentration in an in vitro RdRP assay. | |
| IC50 | RNA elongation (in vitro) | 0.1 µM | 50% inhibitory concentration in an in vitro RdRP assay. | |
| CC50 | Vero cells | > 75 µM | 50% cytotoxic concentration, indicating low cellular toxicity. | [5] |
Table 1: In Vitro and Cell-Based Efficacy of this compound.
| Parameter | L Protein Variant | Value (KD) | Description | Reference |
| Dissociation Constant (KD) | Wild-Type MeV L1708 | 78 - 140 nM | Binding affinity of this compound to a truncated L protein, as determined by biolayer interferometry. |
Table 2: Binding Affinity of this compound to the Measles Virus L Protein.
Signaling Pathways and Logical Relationships
The mechanism of this compound can be visualized as an interruption of the normal measles virus RNA synthesis pathway.
Caption: this compound allosterically binds to the RdRP complex, locking it in an inactive pre-initiation conformation and thereby inhibiting both de novo initiation and elongation of viral RNA synthesis.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Biolayer Interferometry (BLI) for Binding Kinetics
This protocol outlines the procedure for measuring the binding affinity of this compound to the MeV L protein.
Objective: To determine the dissociation constant (KD) of the this compound-L protein interaction.
Materials:
-
Purified, biotinylated MeV L protein (or a truncated, stable fragment such as L1708)
-
This compound
-
Streptavidin-coated biosensors
-
BLI instrument (e.g., ForteBio Octet)
-
Kinetics buffer (e.g., PBS with 0.02% Tween 20 and 0.1% BSA)
Procedure:
-
Protein Preparation: Express and purify the MeV L protein fragment. Biotinylate the purified protein using a commercial biotinylation kit. Remove excess biotin using a desalting column.
-
Sensor Hydration: Hydrate streptavidin biosensors in kinetics buffer for at least 10 minutes.
-
Baseline: Establish a stable baseline by dipping the hydrated sensors into kinetics buffer for 60 seconds.
-
Protein Loading: Load the biotinylated L protein onto the streptavidin sensors until a response of ~1 nm is reached.
-
Second Baseline: Establish another baseline in kinetics buffer for 60 seconds.
-
Association: Transfer the sensors to wells containing serial dilutions of this compound in kinetics buffer and record the association for 120-300 seconds.
-
Dissociation: Move the sensors back to wells containing only kinetics buffer and record the dissociation for 120-600 seconds.
-
Data Analysis: Fit the association and dissociation curves to a 1:1 binding model to calculate the on-rate (kon), off-rate (koff), and the dissociation constant (KD = koff/kon).
In Vitro RdRP Assay
This protocol describes how to measure the inhibitory effect of this compound on MeV RNA synthesis.
Objective: To determine the IC50 value of this compound for both de novo initiation and elongation of RNA synthesis.
Materials:
-
Purified recombinant MeV L-P complexes
-
Synthetic RNA template (e.g., a 16-nucleotide sequence)
-
For primer extension: a short, 5'-phosphorylated RNA primer
-
Nucleoside triphosphates (NTPs), including a radiolabeled NTP (e.g., [α-32P]GTP)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 4 mM MgCl2, 2 mM DTT)
-
This compound in DMSO
-
Urea-PAGE gels
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified L-P complex, RNA template (and primer for elongation assays), and reaction buffer.
-
Inhibitor Addition: Add serial dilutions of this compound (or DMSO as a vehicle control) to the reaction tubes and incubate for 15-30 minutes at 30°C.
-
Initiation of RNA Synthesis: Start the reaction by adding the NTP mix containing the radiolabeled NTP.
-
Incubation: Incubate the reaction at 30°C for 1-2 hours.
-
Quenching: Stop the reaction by adding an equal volume of 2X stop buffer (e.g., 90% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol).
-
Denaturation: Heat the samples at 95°C for 5 minutes.
-
Electrophoresis: Separate the RNA products on a denaturing urea-PAGE gel.
-
Visualization and Quantification: Expose the gel to a phosphor screen and visualize the radiolabeled RNA products. Quantify the band intensities to determine the extent of inhibition at each this compound concentration and calculate the IC50 value.
Photoaffinity Cross-linking
This protocol is used to identify the physical binding site of this compound on the L protein.
Objective: To covalently link a photoreactive analog of this compound to its binding site on the L protein for subsequent identification by mass spectrometry.
Materials:
-
A photoreactive analog of this compound (e.g., containing a diazirine or benzophenone group).
-
Purified MeV L protein.
-
UV cross-linking instrument (e.g., Stratalinker).
-
SDS-PAGE gels.
-
Mass spectrometry facility.
Procedure:
-
Binding: Incubate the purified L protein with the photoreactive this compound analog in a suitable buffer.
-
UV Irradiation: Expose the mixture to UV light (e.g., 365 nm) for a specified time to induce covalent cross-linking.
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
In-gel Digestion: Excise the L protein band and perform in-gel digestion with a protease (e.g., trypsin).
-
Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify the peptides that are covalently modified by the this compound analog.
-
Binding Site Mapping: Map the modified peptides back to the L protein sequence to identify the binding pocket.
Experimental and logical workflow
The following diagram illustrates the general workflow for characterizing the mechanism of action of an antiviral compound like this compound.
Caption: A representative workflow for the mechanistic characterization of an antiviral compound, from initial cell-based screening to detailed biophysical and structural analysis.
Conclusion and Future Directions
This compound stands out as a mechanistically novel, first-in-class inhibitor of the morbillivirus RdRP. Its allosteric mode of action, which locks the polymerase in an inactive conformation and prevents all RNA synthesis, offers a promising strategy for combating measles and related viral infections. The detailed understanding of its binding site and mechanism of action, as outlined in this guide, provides a solid foundation for the rational design of next-generation antivirals with improved potency, broader spectrum, and a higher barrier to resistance. Future research should focus on leveraging this structural and mechanistic knowledge to develop inhibitors against other pathogenic viruses that rely on similar polymerase machinery.
References
- 1. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]
- 3. biorxiv.org [biorxiv.org]
- 4. PLOS Pathogens [journals.plos.org]
- 5. researchgate.net [researchgate.net]
ERDRP-0519: A Technical Guide to a First-in-Class Morbillivirus Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morbilliviruses, including measles virus (MeV) and canine distemper virus (CDV), pose a significant threat to human and animal health. The emergence of vaccine hesitancy and the potential for zoonotic transmission underscore the need for effective antiviral therapeutics. ERDRP-0519 is a potent, orally bioavailable, small-molecule inhibitor of the morbillivirus RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and resistance landscape. Detailed experimental protocols and data are presented to facilitate further research and development of this promising antiviral candidate.
Introduction to Morbillivirus and its Replication
Morbilliviruses are enveloped, single-stranded, negative-sense RNA viruses belonging to the Paramyxoviridae family.[1] The viral genome is encapsidated by the nucleoprotein (N) to form a ribonucleoprotein (RNP) complex, which serves as the template for the viral RNA-dependent RNA polymerase (RdRp).[2][3] The RdRp is a complex composed of the large protein (L) and the phosphoprotein (P).[2][3] The L protein harbors the catalytic activities for RNA polymerization, capping, and polyadenylation, while the P protein acts as a cofactor, linking the L protein to the RNP template.[2][3][4]
Viral replication occurs entirely in the cytoplasm of the host cell.[5] After entry and uncoating, the viral RdRp initiates primary transcription of the viral genes into individual messenger RNAs (mRNAs), which are then translated into viral proteins by the host cell machinery.[3][6] As viral proteins accumulate, the RdRp switches from transcription to replication, synthesizing full-length, positive-sense antigenomes. These antigenomes then serve as templates for the synthesis of new negative-sense progeny genomes, which are encapsidated by newly synthesized N protein to form new RNPs.[3] These progeny RNPs can then be used as templates for secondary transcription and replication or be packaged into new virions that are released from the cell by budding.[3][7]
This compound: A Potent Inhibitor of the Morbillivirus RdRp
This compound is a non-nucleoside inhibitor that specifically targets the morbillivirus RdRp.[8][9] It exhibits potent, pan-morbillivirus activity with nanomolar efficacy against various strains of measles virus and canine distemper virus.[10][11]
Mechanism of Action
This compound functions by directly binding to the L protein of the morbillivirus RdRp.[2] Photoaffinity cross-linking and resistance profiling studies have identified the binding site within a novel, druggable pocket in the RdRp domain of the L protein.[2][12] This binding locks the polymerase in a pre-initiation conformation, sterically hindering the template RNA from accessing the catalytic site.[2][12] A unique feature of this compound is its ability to inhibit all phosphodiester bond formation, blocking both de novo initiation of RNA synthesis at the promoter and elongation by a committed polymerase complex.[2][12][13]
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: this compound binds to the L protein of the RdRp complex, locking it in an inactive conformation and inhibiting all RNA synthesis.
Quantitative Data Summary
In Vitro Efficacy of this compound
This compound has demonstrated potent antiviral activity against a range of morbillivirus isolates in cell-based assays.
| Virus Isolate (Genotype) | Cell Line | Assay Type | EC50 (µM) | Reference |
| Measles Virus (various) | Vero | Virus Yield Reduction | 0.07 - 0.3 | [10] |
| Measles Virus (Edmonston) | Vero | CPE Inhibition | 0.06 | [5] |
| Canine Distemper Virus (5804PeH) | - | - | - | [11] |
| Canine Distemper Virus (Snyder Hill) | - | - | - | [11] |
In Vitro RdRp Inhibition
This compound directly inhibits the enzymatic activity of the purified morbillivirus RdRp complex.
| Assay Type | IC50 (µM) | Reference |
| de novo Initiation (MeV) | 0.15 | [2][14] |
| RNA Elongation (MeV) | 0.10 | [2][14] |
Binding Affinity
Biolayer interferometry (BLI) has been used to determine the binding kinetics of this compound to the MeV polymerase complex.
| Protein Complex | Dissociation Constant (KD) (nM) | Reference |
| Full-length MeV P-L | 52 - 59 | [2] |
| Truncated MeV P-L1708 | 78 - 140 | [2][3] |
Pharmacokinetic Profile
Pharmacokinetic studies in animal models have shown that this compound is orally bioavailable.
| Animal Model | Dose | Route | Cmax (µM) | t1/2 (h) | Bioavailability (F) | Reference |
| Rat | 10 mg/kg | p.o. | - | - | 39% | [5][15] |
| Squirrel Monkey | 50 mg/kg | p.o. | 3.27 | - | - | [10][13][16] |
Resistance Profile
Resistance to this compound has been mapped to the L protein of the RdRp. Mutations associated with resistance often come with a fitness cost to the virus.[2]
| Virus | Mutation in L Protein | Fold Increase in EC50 | Reference |
| MeV | H589Y | >20 | [2] |
| MeV | T776A | >20 | [2] |
| CDV | Multiple sites | - | [11] |
Experimental Protocols
The following are reconstructed protocols for key experiments based on published literature.
Expression and Purification of Recombinant MeV L-P Complex
This protocol describes the expression of the MeV L and P proteins in insect cells and their subsequent purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of measles virus polymerase inhibition by nonnucleoside inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of TaqMan-based real-time RT-PCR assay based on N gene for the quantitative detection of feline morbillivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-nucleoside Inhibitors of the Measles Virus RNA-dependent RNA Polymerase: Synthesis, Structure-Activity Relationships and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Rational Attenuation of a Morbillivirus by Modulating the Activity of the RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
ERDRP-0519: A Technical Guide to a First-in-Class Morbillivirus Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morbilliviruses, including measles virus (MeV) and canine distemper virus (CDV), pose a significant threat to human and animal health. The emergence of vaccine hesitancy and the potential for zoonotic transmission underscore the need for effective antiviral therapeutics. ERDRP-0519 is a potent, orally bioavailable, small-molecule inhibitor of the morbillivirus RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and resistance landscape. Detailed experimental protocols and data are presented to facilitate further research and development of this promising antiviral candidate.
Introduction to Morbillivirus and its Replication
Morbilliviruses are enveloped, single-stranded, negative-sense RNA viruses belonging to the Paramyxoviridae family.[1] The viral genome is encapsidated by the nucleoprotein (N) to form a ribonucleoprotein (RNP) complex, which serves as the template for the viral RNA-dependent RNA polymerase (RdRp).[2][3] The RdRp is a complex composed of the large protein (L) and the phosphoprotein (P).[2][3] The L protein harbors the catalytic activities for RNA polymerization, capping, and polyadenylation, while the P protein acts as a cofactor, linking the L protein to the RNP template.[2][3][4]
Viral replication occurs entirely in the cytoplasm of the host cell.[5] After entry and uncoating, the viral RdRp initiates primary transcription of the viral genes into individual messenger RNAs (mRNAs), which are then translated into viral proteins by the host cell machinery.[3][6] As viral proteins accumulate, the RdRp switches from transcription to replication, synthesizing full-length, positive-sense antigenomes. These antigenomes then serve as templates for the synthesis of new negative-sense progeny genomes, which are encapsidated by newly synthesized N protein to form new RNPs.[3] These progeny RNPs can then be used as templates for secondary transcription and replication or be packaged into new virions that are released from the cell by budding.[3][7]
This compound: A Potent Inhibitor of the Morbillivirus RdRp
This compound is a non-nucleoside inhibitor that specifically targets the morbillivirus RdRp.[8][9] It exhibits potent, pan-morbillivirus activity with nanomolar efficacy against various strains of measles virus and canine distemper virus.[10][11]
Mechanism of Action
This compound functions by directly binding to the L protein of the morbillivirus RdRp.[2] Photoaffinity cross-linking and resistance profiling studies have identified the binding site within a novel, druggable pocket in the RdRp domain of the L protein.[2][12] This binding locks the polymerase in a pre-initiation conformation, sterically hindering the template RNA from accessing the catalytic site.[2][12] A unique feature of this compound is its ability to inhibit all phosphodiester bond formation, blocking both de novo initiation of RNA synthesis at the promoter and elongation by a committed polymerase complex.[2][12][13]
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: this compound binds to the L protein of the RdRp complex, locking it in an inactive conformation and inhibiting all RNA synthesis.
Quantitative Data Summary
In Vitro Efficacy of this compound
This compound has demonstrated potent antiviral activity against a range of morbillivirus isolates in cell-based assays.
| Virus Isolate (Genotype) | Cell Line | Assay Type | EC50 (µM) | Reference |
| Measles Virus (various) | Vero | Virus Yield Reduction | 0.07 - 0.3 | [10] |
| Measles Virus (Edmonston) | Vero | CPE Inhibition | 0.06 | [5] |
| Canine Distemper Virus (5804PeH) | - | - | - | [11] |
| Canine Distemper Virus (Snyder Hill) | - | - | - | [11] |
In Vitro RdRp Inhibition
This compound directly inhibits the enzymatic activity of the purified morbillivirus RdRp complex.
| Assay Type | IC50 (µM) | Reference |
| de novo Initiation (MeV) | 0.15 | [2][14] |
| RNA Elongation (MeV) | 0.10 | [2][14] |
Binding Affinity
Biolayer interferometry (BLI) has been used to determine the binding kinetics of this compound to the MeV polymerase complex.
| Protein Complex | Dissociation Constant (KD) (nM) | Reference |
| Full-length MeV P-L | 52 - 59 | [2] |
| Truncated MeV P-L1708 | 78 - 140 | [2][3] |
Pharmacokinetic Profile
Pharmacokinetic studies in animal models have shown that this compound is orally bioavailable.
| Animal Model | Dose | Route | Cmax (µM) | t1/2 (h) | Bioavailability (F) | Reference |
| Rat | 10 mg/kg | p.o. | - | - | 39% | [5][15] |
| Squirrel Monkey | 50 mg/kg | p.o. | 3.27 | - | - | [10][13][16] |
Resistance Profile
Resistance to this compound has been mapped to the L protein of the RdRp. Mutations associated with resistance often come with a fitness cost to the virus.[2]
| Virus | Mutation in L Protein | Fold Increase in EC50 | Reference |
| MeV | H589Y | >20 | [2] |
| MeV | T776A | >20 | [2] |
| CDV | Multiple sites | - | [11] |
Experimental Protocols
The following are reconstructed protocols for key experiments based on published literature.
Expression and Purification of Recombinant MeV L-P Complex
This protocol describes the expression of the MeV L and P proteins in insect cells and their subsequent purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of measles virus polymerase inhibition by nonnucleoside inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of TaqMan-based real-time RT-PCR assay based on N gene for the quantitative detection of feline morbillivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-nucleoside Inhibitors of the Measles Virus RNA-dependent RNA Polymerase: Synthesis, Structure-Activity Relationships and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Rational Attenuation of a Morbillivirus by Modulating the Activity of the RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
ERDRP-0519: A Comprehensive Technical Guide to a Novel Measles Virus Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ERDRP-0519 is a potent, orally bioavailable small-molecule inhibitor targeting the measles virus (MeV) RNA-dependent RNA polymerase (RdRP).[1][2] This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, quantitative antiviral activity, and the experimental methodologies used in its characterization. It is intended to serve as a comprehensive resource for researchers in the fields of virology, infectious diseases, and antiviral drug development.
Introduction to this compound and its Target
Measles virus, a member of the Morbillivirus genus, remains a significant global health threat, causing substantial morbidity and mortality, particularly in non-vaccinated populations.[1][3][4][5] The viral RNA-dependent RNA polymerase (RdRP), responsible for the transcription and replication of the viral genome, is a prime target for antiviral intervention due to its essential role in the viral life cycle and its conservation across morbilliviruses.[1][6][7]
The MeV RdRP is a complex composed of the large protein (L) and the phosphoprotein (P).[6][7] The L protein harbors all the enzymatic activities of the polymerase, including RNA synthesis, capping, and polyadenylation.[1] this compound has been identified as a pan-morbillivirus inhibitor that directly targets the L protein of the RdRP complex.[1][3][4][5]
Mechanism of Action
This compound exhibits a unique mechanism of action that distinguishes it from other mononegavirus polymerase inhibitors.[1][3][4][5] Through a combination of biochemical and structural studies, it has been elucidated that this compound is a non-nucleoside inhibitor that allosterically inhibits the RdRP.[2]
The key facets of its mechanism are:
-
Direct Binding to the L Protein: this compound directly binds to the L protein of the MeV polymerase.[3][4] Resistance profiling has identified mutations in the L protein that confer resistance to the compound, confirming it as the direct target.[1][3][4][5]
-
Inhibition of all Phosphodiester Bond Formation: Unlike many other polymerase inhibitors, this compound inhibits all phosphodiester bond formation catalyzed by the RdRP.[1][3][4][5] This includes both the de novo initiation of RNA synthesis at the promoter and the elongation of the nascent RNA chain.[1][3][4][5]
-
Locking the Polymerase in a Pre-initiation Conformation: The binding of this compound to the L protein is thought to lock the polymerase in a pre-initiation conformation.[1][3][4] This is achieved through the simultaneous engagement of the polyribonucleotidyl transferase (PRNTase)-like domain and a flexible intrusion loop of the L protein.[1][3] This conformational lock prevents the necessary structural rearrangements required for the initiation of RNA synthesis.
References
- 1. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of measles virus polymerase inhibition by nonnucleoside inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]
- 4. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Biolayer Interferometry for DNA-Protein Interactions [protocols.io]
ERDRP-0519: A Comprehensive Technical Guide to a Novel Measles Virus Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ERDRP-0519 is a potent, orally bioavailable small-molecule inhibitor targeting the measles virus (MeV) RNA-dependent RNA polymerase (RdRP).[1][2] This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, quantitative antiviral activity, and the experimental methodologies used in its characterization. It is intended to serve as a comprehensive resource for researchers in the fields of virology, infectious diseases, and antiviral drug development.
Introduction to this compound and its Target
Measles virus, a member of the Morbillivirus genus, remains a significant global health threat, causing substantial morbidity and mortality, particularly in non-vaccinated populations.[1][3][4][5] The viral RNA-dependent RNA polymerase (RdRP), responsible for the transcription and replication of the viral genome, is a prime target for antiviral intervention due to its essential role in the viral life cycle and its conservation across morbilliviruses.[1][6][7]
The MeV RdRP is a complex composed of the large protein (L) and the phosphoprotein (P).[6][7] The L protein harbors all the enzymatic activities of the polymerase, including RNA synthesis, capping, and polyadenylation.[1] this compound has been identified as a pan-morbillivirus inhibitor that directly targets the L protein of the RdRP complex.[1][3][4][5]
Mechanism of Action
This compound exhibits a unique mechanism of action that distinguishes it from other mononegavirus polymerase inhibitors.[1][3][4][5] Through a combination of biochemical and structural studies, it has been elucidated that this compound is a non-nucleoside inhibitor that allosterically inhibits the RdRP.[2]
The key facets of its mechanism are:
-
Direct Binding to the L Protein: this compound directly binds to the L protein of the MeV polymerase.[3][4] Resistance profiling has identified mutations in the L protein that confer resistance to the compound, confirming it as the direct target.[1][3][4][5]
-
Inhibition of all Phosphodiester Bond Formation: Unlike many other polymerase inhibitors, this compound inhibits all phosphodiester bond formation catalyzed by the RdRP.[1][3][4][5] This includes both the de novo initiation of RNA synthesis at the promoter and the elongation of the nascent RNA chain.[1][3][4][5]
-
Locking the Polymerase in a Pre-initiation Conformation: The binding of this compound to the L protein is thought to lock the polymerase in a pre-initiation conformation.[1][3][4] This is achieved through the simultaneous engagement of the polyribonucleotidyl transferase (PRNTase)-like domain and a flexible intrusion loop of the L protein.[1][3] This conformational lock prevents the necessary structural rearrangements required for the initiation of RNA synthesis.
References
- 1. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of measles virus polymerase inhibition by nonnucleoside inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]
- 4. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Biolayer Interferometry for DNA-Protein Interactions [protocols.io]
ERDRP-0519: A Deep Dive into its Pan-Morbillivirus Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
ERDRP-0519 has emerged as a potent, orally bioavailable small-molecule inhibitor with significant pan-morbillivirus activity. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize its antiviral properties. The document is intended to serve as a resource for researchers and drug development professionals working on morbillivirus therapeutics.
Introduction
Morbilliviruses, a genus within the Paramyxoviridae family, include significant pathogens such as Measles Virus (MeV) and Canine Distemper Virus (CDV).[1][2] These viruses are highly contagious and can cause severe disease in their respective hosts. While vaccination has been effective in controlling measles, outbreaks continue to occur, highlighting the need for effective antiviral therapies. This compound is a promising clinical candidate that targets the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the viral replication cycle.[1][2]
Mechanism of Action
This compound functions as a non-nucleoside inhibitor of the morbillivirus RdRp. The RdRp, composed of the large protein (L) and the phosphoprotein (P), is responsible for both transcription of viral mRNAs and replication of the viral RNA genome. This compound's unique mechanism involves binding to a novel allosteric site on the L protein.[1][3] This binding event locks the polymerase in a pre-initiation conformation, effectively preventing the synthesis of all viral RNA.[1][2][4] This mode of action differs from many other viral polymerase inhibitors and contributes to the potent antiviral activity of this compound.
Below is a diagram illustrating the morbillivirus replication cycle and the inhibitory action of this compound.
Quantitative Data on Pan-Morbillivirus Activity
The efficacy of this compound has been quantified against a range of morbillivirus isolates. The following tables summarize the in vitro activity, including the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50).
Table 1: In Vitro Efficacy of this compound against Measles Virus (MeV) Isolates
| MeV Isolate (Genotype) | EC50 (µM) |
| Bilthoven (A) | 0.18 |
| Edmonston (A) | 0.21 |
| Chicago-1 (D3) | 0.17 |
| Illinois (D9) | 0.16 |
| G954 (G3) | 0.15 |
| MVi/New York.USA/26.09 (D8) | 0.16 |
| MVi/Florida.USA/1.10 (D4) | 0.17 |
Table 2: In Vitro Efficacy of this compound against Canine Distemper Virus (CDV) Isolates
| CDV Isolate | EC50 (µM) |
| 5804PeH | 0.36 |
| Snyder Hill | 0.31 |
Table 3: Cytotoxicity and Selectivity Index of this compound
| Cell Line | CC50 (µM) | Selectivity Index (SI) vs. MeV |
| Vero (African green monkey kidney) | >100 | >500 |
| A549 (Human lung carcinoma) | >100 | >500 |
| HEp-2 (Human larynx carcinoma) | >100 | >500 |
| B95a (Marmoset B-lymphoblastoid) | >100 | >500 |
| Primary human PBMCs | >100 | >500 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the key experimental protocols used in the evaluation of this compound.
Antiviral Dose-Response Assay
This assay determines the concentration of the compound required to inhibit viral replication by 50% (EC50).
Protocol:
-
Cell Seeding: Vero-hSLAM cells are seeded into 96-well plates at a density of 1.1 x 10^4 cells per well and incubated overnight.
-
Compound Addition: this compound is serially diluted (typically 3-fold) in cell culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Infection: Cells are infected with a recombinant MeV expressing a reporter gene (e.g., NanoLuc luciferase) at a multiplicity of infection (MOI) of 0.2 TCID50 units per cell.
-
Incubation: The plates are incubated for 30 hours at 37°C in a humidified incubator with 5% CO2.
-
Signal Quantification: The reporter signal is quantified using a plate reader. For NanoLuc, a specific substrate is added, and luminescence is measured.
-
Data Analysis: Raw data is normalized to the vehicle control (100% activity) and a cell-free control (0% activity). The EC50 value is calculated using a four-parameter variable slope regression model.
Cytotoxicity Assay
This assay determines the concentration of the compound that reduces cell viability by 50% (CC50).
Protocol:
-
Cell Seeding: Vero-hSLAM cells are seeded in 96-well plates as described for the antiviral assay.
-
Compound Addition: Serial dilutions of this compound are added to the wells.
-
Incubation: Plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is assessed using a metabolic assay, such as the PrestoBlue assay. The substrate is added to the wells, and after a short incubation, fluorescence is measured.
-
Data Analysis: The CC50 is calculated using a four-parameter variable slope regression model.
In Vitro RdRp Assay
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of the purified morbillivirus polymerase complex.
Protocol:
-
Protein Purification: The morbillivirus L and P proteins are expressed (e.g., in insect or mammalian cells) and purified to homogeneity.
-
Reaction Setup: The assay is typically performed in a reaction buffer containing the purified L-P complex, a synthetic RNA template, and ribonucleotide triphosphates (rNTPs), one of which is radioactively or fluorescently labeled.
-
Inhibitor Addition: this compound at various concentrations is added to the reaction mixture.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the rNTPs and incubated at 30°C for a defined period (e.g., 1-2 hours).
-
Product Detection: The newly synthesized RNA product is captured (e.g., on a filter membrane) and the incorporated label is quantified (e.g., by scintillation counting or fluorescence).
-
Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the remaining enzyme activity against the inhibitor concentration.
Photoaffinity Cross-linking
This technique is used to identify the physical binding site of this compound on the RdRp complex.
Protocol:
-
Probe Synthesis: A photo-reactive analog of this compound is synthesized, which contains a chemical group that can be activated by UV light to form a covalent bond with nearby amino acids.
-
Binding: The photo-reactive probe is incubated with the purified RdRp complex to allow for binding.
-
UV Irradiation: The mixture is exposed to UV light to induce cross-linking.
-
Protein Digestion and Mass Spectrometry: The cross-linked protein is digested into smaller peptides, and the peptides that are covalently attached to the probe are identified by mass spectrometry.
-
Binding Site Mapping: The identified peptides are mapped onto the primary sequence and, if available, the three-dimensional structure of the L protein to pinpoint the binding site.
Conclusion
This compound is a potent and specific inhibitor of morbillivirus replication with a well-defined mechanism of action. Its pan-morbillivirus activity and favorable preclinical safety profile make it a strong candidate for further development as a therapeutic for measles and other morbillivirus infections. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and other novel antiviral compounds.
References
- 1. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Activity of Polymerase Proteins of Vaccine and Wild-Type Measles Virus Strains in a Minigenome Replication Assay - PMC [pmc.ncbi.nlm.nih.gov]
ERDRP-0519: A Deep Dive into its Pan-Morbillivirus Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
ERDRP-0519 has emerged as a potent, orally bioavailable small-molecule inhibitor with significant pan-morbillivirus activity. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize its antiviral properties. The document is intended to serve as a resource for researchers and drug development professionals working on morbillivirus therapeutics.
Introduction
Morbilliviruses, a genus within the Paramyxoviridae family, include significant pathogens such as Measles Virus (MeV) and Canine Distemper Virus (CDV).[1][2] These viruses are highly contagious and can cause severe disease in their respective hosts. While vaccination has been effective in controlling measles, outbreaks continue to occur, highlighting the need for effective antiviral therapies. This compound is a promising clinical candidate that targets the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the viral replication cycle.[1][2]
Mechanism of Action
This compound functions as a non-nucleoside inhibitor of the morbillivirus RdRp. The RdRp, composed of the large protein (L) and the phosphoprotein (P), is responsible for both transcription of viral mRNAs and replication of the viral RNA genome. This compound's unique mechanism involves binding to a novel allosteric site on the L protein.[1][3] This binding event locks the polymerase in a pre-initiation conformation, effectively preventing the synthesis of all viral RNA.[1][2][4] This mode of action differs from many other viral polymerase inhibitors and contributes to the potent antiviral activity of this compound.
Below is a diagram illustrating the morbillivirus replication cycle and the inhibitory action of this compound.
Quantitative Data on Pan-Morbillivirus Activity
The efficacy of this compound has been quantified against a range of morbillivirus isolates. The following tables summarize the in vitro activity, including the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50).
Table 1: In Vitro Efficacy of this compound against Measles Virus (MeV) Isolates
| MeV Isolate (Genotype) | EC50 (µM) |
| Bilthoven (A) | 0.18 |
| Edmonston (A) | 0.21 |
| Chicago-1 (D3) | 0.17 |
| Illinois (D9) | 0.16 |
| G954 (G3) | 0.15 |
| MVi/New York.USA/26.09 (D8) | 0.16 |
| MVi/Florida.USA/1.10 (D4) | 0.17 |
Table 2: In Vitro Efficacy of this compound against Canine Distemper Virus (CDV) Isolates
| CDV Isolate | EC50 (µM) |
| 5804PeH | 0.36 |
| Snyder Hill | 0.31 |
Table 3: Cytotoxicity and Selectivity Index of this compound
| Cell Line | CC50 (µM) | Selectivity Index (SI) vs. MeV |
| Vero (African green monkey kidney) | >100 | >500 |
| A549 (Human lung carcinoma) | >100 | >500 |
| HEp-2 (Human larynx carcinoma) | >100 | >500 |
| B95a (Marmoset B-lymphoblastoid) | >100 | >500 |
| Primary human PBMCs | >100 | >500 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the key experimental protocols used in the evaluation of this compound.
Antiviral Dose-Response Assay
This assay determines the concentration of the compound required to inhibit viral replication by 50% (EC50).
Protocol:
-
Cell Seeding: Vero-hSLAM cells are seeded into 96-well plates at a density of 1.1 x 10^4 cells per well and incubated overnight.
-
Compound Addition: this compound is serially diluted (typically 3-fold) in cell culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Infection: Cells are infected with a recombinant MeV expressing a reporter gene (e.g., NanoLuc luciferase) at a multiplicity of infection (MOI) of 0.2 TCID50 units per cell.
-
Incubation: The plates are incubated for 30 hours at 37°C in a humidified incubator with 5% CO2.
-
Signal Quantification: The reporter signal is quantified using a plate reader. For NanoLuc, a specific substrate is added, and luminescence is measured.
-
Data Analysis: Raw data is normalized to the vehicle control (100% activity) and a cell-free control (0% activity). The EC50 value is calculated using a four-parameter variable slope regression model.
Cytotoxicity Assay
This assay determines the concentration of the compound that reduces cell viability by 50% (CC50).
Protocol:
-
Cell Seeding: Vero-hSLAM cells are seeded in 96-well plates as described for the antiviral assay.
-
Compound Addition: Serial dilutions of this compound are added to the wells.
-
Incubation: Plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is assessed using a metabolic assay, such as the PrestoBlue assay. The substrate is added to the wells, and after a short incubation, fluorescence is measured.
-
Data Analysis: The CC50 is calculated using a four-parameter variable slope regression model.
In Vitro RdRp Assay
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of the purified morbillivirus polymerase complex.
Protocol:
-
Protein Purification: The morbillivirus L and P proteins are expressed (e.g., in insect or mammalian cells) and purified to homogeneity.
-
Reaction Setup: The assay is typically performed in a reaction buffer containing the purified L-P complex, a synthetic RNA template, and ribonucleotide triphosphates (rNTPs), one of which is radioactively or fluorescently labeled.
-
Inhibitor Addition: this compound at various concentrations is added to the reaction mixture.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the rNTPs and incubated at 30°C for a defined period (e.g., 1-2 hours).
-
Product Detection: The newly synthesized RNA product is captured (e.g., on a filter membrane) and the incorporated label is quantified (e.g., by scintillation counting or fluorescence).
-
Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the remaining enzyme activity against the inhibitor concentration.
Photoaffinity Cross-linking
This technique is used to identify the physical binding site of this compound on the RdRp complex.
Protocol:
-
Probe Synthesis: A photo-reactive analog of this compound is synthesized, which contains a chemical group that can be activated by UV light to form a covalent bond with nearby amino acids.
-
Binding: The photo-reactive probe is incubated with the purified RdRp complex to allow for binding.
-
UV Irradiation: The mixture is exposed to UV light to induce cross-linking.
-
Protein Digestion and Mass Spectrometry: The cross-linked protein is digested into smaller peptides, and the peptides that are covalently attached to the probe are identified by mass spectrometry.
-
Binding Site Mapping: The identified peptides are mapped onto the primary sequence and, if available, the three-dimensional structure of the L protein to pinpoint the binding site.
Conclusion
This compound is a potent and specific inhibitor of morbillivirus replication with a well-defined mechanism of action. Its pan-morbillivirus activity and favorable preclinical safety profile make it a strong candidate for further development as a therapeutic for measles and other morbillivirus infections. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and other novel antiviral compounds.
References
- 1. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Activity of Polymerase Proteins of Vaccine and Wild-Type Measles Virus Strains in a Minigenome Replication Assay - PMC [pmc.ncbi.nlm.nih.gov]
ERDRP-0519: A Non-Nucleoside Inhibitor Targeting the Measles Virus Polymerase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
ERDRP-0519 is a potent, orally bioavailable non-nucleoside inhibitor of the measles virus (MeV) RNA-dependent RNA polymerase (RdRP), representing a significant advancement in the development of antiviral therapeutics for measles.[1][2][3] This small molecule demonstrates nanomolar efficacy against multiple MeV genotypes by employing a unique mechanism of action that locks the viral polymerase in a pre-initiation conformation, thereby halting all viral RNA synthesis.[1][4] Preclinical studies in non-human primates have demonstrated its potential to prevent measles-associated disease and reduce viral shedding, highlighting its promise as a clinical candidate for both prophylactic and therapeutic use.[5] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, antiviral activity, pharmacokinetic profile, and the experimental methodologies used in its characterization.
Introduction
Measles remains a significant cause of morbidity and mortality worldwide, particularly in non-vaccinated populations.[1][2] Despite the availability of a safe and effective vaccine, outbreaks continue to occur, underscoring the need for effective antiviral therapies.[5] this compound emerged from high-throughput screening as a lead compound with potent and specific activity against morbilliviruses.[1][5] As a non-nucleoside inhibitor, it targets the viral RdRp, an enzyme essential for viral replication and transcription, making it an attractive target for antiviral drug development.[1][6]
Mechanism of Action
This compound functions as an allosteric inhibitor of the MeV RdRp, which is a complex of the large protein (L) and the phosphoprotein (P).[1][7] The L protein harbors the catalytic activity of the polymerase.[2]
Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a unique pocket within the palm subdomain of the L protein's RdRp domain.[8][9][10] This binding site is adjacent to the conserved catalytic GDN motif.[8][9] By engaging with residues in the polyribonucleotidyl transferase (PRNTase)-like domain and a flexible intrusion loop, this compound stabilizes the polymerase in a pre-initiation state.[1][2] This conformational lock prevents the template RNA from accessing the active site, thereby inhibiting both the initiation and elongation phases of viral RNA synthesis.[1][3] This mechanism is distinct from that of other known mononegavirus polymerase inhibitors.[1][3]
dot
Caption: Mechanism of this compound action on the MeV RdRp.
Quantitative Data
The antiviral activity and pharmacokinetic properties of this compound have been quantitatively assessed in various studies.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Virus/Target | Cell Line | Value | Reference |
| EC50 | Measles Virus (various isolates) | Vero | 0.07 - 0.3 µM | [11] |
| EC50 | Measles Virus | - | 60 nM | [6] |
| IC50 | de novo RNA synthesis (in vitro RdRP assay) | - | 0.15 µM | [6] |
| IC50 | RNA elongation (in vitro RdRP assay) | - | 0.1 µM | [6] |
| CC50 | - | Vero | > 75 µM | [11] |
Table 2: Single-Dose Oral Pharmacokinetics of this compound in Squirrel Monkeys
| Parameter | Value |
| Dose | 50 mg/kg |
| Formulation | 10 mg/ml in poly(ethylene glycol)-200 |
| Cmax | 3.27 µM |
| Tmax | ~2 hours |
| t1/2 | Not explicitly stated in the provided results |
| Data from a single-dose pharmacokinetic study.[2][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize this compound.
In Vitro RdRp Assay
This assay biochemically assesses the inhibitory effect of this compound on the enzymatic activity of the purified MeV polymerase complex.[1]
-
Purification of MeV L and P Proteins: The L and P proteins are typically expressed in insect or mammalian cells and purified using affinity chromatography.[1]
-
Assay for de novo Initiation:
-
Purified L-P complexes are incubated with a synthetic 16-mer RNA template containing the MeV promoter region.
-
The reaction mixture includes ribonucleoside triphosphates (rNTPs), with one being radiolabeled (e.g., [α-³²P]GTP).
-
This compound at various concentrations or a vehicle control (DMSO) is added to the reaction.
-
Reactions are incubated at 30°C to allow for RNA synthesis.
-
The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE).
-
The gel is exposed to a phosphor screen, and the amount of synthesized RNA is quantified to determine the IC50 value.[6]
-
-
Assay for Elongation:
-
A pre-annealed primer-template RNA duplex is used as the substrate.
-
The assay is performed as described for de novo initiation.[6]
-
dot
Caption: Workflow for the in vitro RdRp assay.
Photoaffinity Cross-linking
This technique is used to identify the physical binding site of this compound on the MeV L protein.[1][2]
-
Synthesis of a Photoactivatable Probe: An analog of this compound is synthesized with a photoactivatable group (e.g., a diazirine) and a reporter tag (e.g., biotin (B1667282) or a clickable alkyne).
-
Binding and Cross-linking: The purified MeV L-P complex is incubated with the photoaffinity probe. The mixture is then irradiated with UV light, which activates the diazirine group, causing it to form a covalent bond with nearby amino acid residues in the binding pocket.
-
Enrichment of Cross-linked Peptides: If a clickable probe is used, the reporter tag is attached via click chemistry. The L protein is then digested into peptides (e.g., with trypsin). The biotinylated or clicked peptides are enriched using streptavidin beads or affinity chromatography.
-
Mass Spectrometry Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific amino acid residues that were cross-linked to the probe, thereby mapping the binding site.[2]
Biolayer Interferometry (BLI)
BLI is employed to measure the binding affinity and kinetics of this compound to the MeV L protein.[2]
-
Protein Immobilization: Biotinylated MeV L protein is immobilized on streptavidin-coated biosensors.
-
Association: The biosensors are dipped into solutions containing various concentrations of this compound, and the association of the inhibitor to the L protein is measured in real-time as a change in the interference pattern of light reflected from the sensor tip.
-
Dissociation: The biosensors are then moved to a buffer solution without the inhibitor, and the dissociation of the compound is monitored.
-
Data Analysis: The association and dissociation curves are fitted to a binding model to determine the equilibrium dissociation constant (KD), as well as the association (kon) and dissociation (koff) rate constants.[2]
Resistance Mutation Mapping
This experimental approach identifies mutations in the viral genome that confer resistance to this compound, providing further evidence for its target and mechanism of action.[2]
-
Virus Passage in the Presence of Inhibitor: Measles virus is serially passaged in cell culture in the presence of sub-optimal concentrations of this compound.
-
Selection of Resistant Variants: Viruses that can replicate in the presence of the inhibitor are selected for.
-
Genomic Sequencing: The full genome of the resistant viral variants is sequenced to identify mutations that are not present in the wild-type virus.
-
Reverse Genetics: The identified mutations are introduced into a recombinant measles virus to confirm that they are responsible for the resistant phenotype.[2]
Conclusion
This compound is a promising clinical candidate for the treatment and prevention of measles. Its novel mechanism of action, potent antiviral activity, and favorable pharmacokinetic profile make it a valuable tool for combating this persistent global health threat. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the development of next-generation antivirals targeting the morbillivirus polymerase. The unique binding site of this compound on the MeV L protein also presents a previously unrecognized druggable target that could be exploited for the development of inhibitors against other mononegaviruses.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Manufacture of measles viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-nucleoside Inhibitors of the Measles Virus RNA-dependent RNA Polymerase: Synthesis, Structure-Activity Relationships and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Nonnucleoside Inhibitor of Measles Virus RNA-Dependent RNA Polymerase Complex Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Measles virus: conditions for the propagation and purification of infectious virus in high yield - PubMed [pubmed.ncbi.nlm.nih.gov]
ERDRP-0519: A Non-Nucleoside Inhibitor Targeting the Measles Virus Polymerase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
ERDRP-0519 is a potent, orally bioavailable non-nucleoside inhibitor of the measles virus (MeV) RNA-dependent RNA polymerase (RdRP), representing a significant advancement in the development of antiviral therapeutics for measles.[1][2][3] This small molecule demonstrates nanomolar efficacy against multiple MeV genotypes by employing a unique mechanism of action that locks the viral polymerase in a pre-initiation conformation, thereby halting all viral RNA synthesis.[1][4] Preclinical studies in non-human primates have demonstrated its potential to prevent measles-associated disease and reduce viral shedding, highlighting its promise as a clinical candidate for both prophylactic and therapeutic use.[5] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, antiviral activity, pharmacokinetic profile, and the experimental methodologies used in its characterization.
Introduction
Measles remains a significant cause of morbidity and mortality worldwide, particularly in non-vaccinated populations.[1][2] Despite the availability of a safe and effective vaccine, outbreaks continue to occur, underscoring the need for effective antiviral therapies.[5] this compound emerged from high-throughput screening as a lead compound with potent and specific activity against morbilliviruses.[1][5] As a non-nucleoside inhibitor, it targets the viral RdRp, an enzyme essential for viral replication and transcription, making it an attractive target for antiviral drug development.[1][6]
Mechanism of Action
This compound functions as an allosteric inhibitor of the MeV RdRp, which is a complex of the large protein (L) and the phosphoprotein (P).[1][7] The L protein harbors the catalytic activity of the polymerase.[2]
Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a unique pocket within the palm subdomain of the L protein's RdRp domain.[8][9][10] This binding site is adjacent to the conserved catalytic GDN motif.[8][9] By engaging with residues in the polyribonucleotidyl transferase (PRNTase)-like domain and a flexible intrusion loop, this compound stabilizes the polymerase in a pre-initiation state.[1][2] This conformational lock prevents the template RNA from accessing the active site, thereby inhibiting both the initiation and elongation phases of viral RNA synthesis.[1][3] This mechanism is distinct from that of other known mononegavirus polymerase inhibitors.[1][3]
dot
Caption: Mechanism of this compound action on the MeV RdRp.
Quantitative Data
The antiviral activity and pharmacokinetic properties of this compound have been quantitatively assessed in various studies.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Virus/Target | Cell Line | Value | Reference |
| EC50 | Measles Virus (various isolates) | Vero | 0.07 - 0.3 µM | [11] |
| EC50 | Measles Virus | - | 60 nM | [6] |
| IC50 | de novo RNA synthesis (in vitro RdRP assay) | - | 0.15 µM | [6] |
| IC50 | RNA elongation (in vitro RdRP assay) | - | 0.1 µM | [6] |
| CC50 | - | Vero | > 75 µM | [11] |
Table 2: Single-Dose Oral Pharmacokinetics of this compound in Squirrel Monkeys
| Parameter | Value |
| Dose | 50 mg/kg |
| Formulation | 10 mg/ml in poly(ethylene glycol)-200 |
| Cmax | 3.27 µM |
| Tmax | ~2 hours |
| t1/2 | Not explicitly stated in the provided results |
| Data from a single-dose pharmacokinetic study.[2][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize this compound.
In Vitro RdRp Assay
This assay biochemically assesses the inhibitory effect of this compound on the enzymatic activity of the purified MeV polymerase complex.[1]
-
Purification of MeV L and P Proteins: The L and P proteins are typically expressed in insect or mammalian cells and purified using affinity chromatography.[1]
-
Assay for de novo Initiation:
-
Purified L-P complexes are incubated with a synthetic 16-mer RNA template containing the MeV promoter region.
-
The reaction mixture includes ribonucleoside triphosphates (rNTPs), with one being radiolabeled (e.g., [α-³²P]GTP).
-
This compound at various concentrations or a vehicle control (DMSO) is added to the reaction.
-
Reactions are incubated at 30°C to allow for RNA synthesis.
-
The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE).
-
The gel is exposed to a phosphor screen, and the amount of synthesized RNA is quantified to determine the IC50 value.[6]
-
-
Assay for Elongation:
-
A pre-annealed primer-template RNA duplex is used as the substrate.
-
The assay is performed as described for de novo initiation.[6]
-
dot
Caption: Workflow for the in vitro RdRp assay.
Photoaffinity Cross-linking
This technique is used to identify the physical binding site of this compound on the MeV L protein.[1][2]
-
Synthesis of a Photoactivatable Probe: An analog of this compound is synthesized with a photoactivatable group (e.g., a diazirine) and a reporter tag (e.g., biotin or a clickable alkyne).
-
Binding and Cross-linking: The purified MeV L-P complex is incubated with the photoaffinity probe. The mixture is then irradiated with UV light, which activates the diazirine group, causing it to form a covalent bond with nearby amino acid residues in the binding pocket.
-
Enrichment of Cross-linked Peptides: If a clickable probe is used, the reporter tag is attached via click chemistry. The L protein is then digested into peptides (e.g., with trypsin). The biotinylated or clicked peptides are enriched using streptavidin beads or affinity chromatography.
-
Mass Spectrometry Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific amino acid residues that were cross-linked to the probe, thereby mapping the binding site.[2]
Biolayer Interferometry (BLI)
BLI is employed to measure the binding affinity and kinetics of this compound to the MeV L protein.[2]
-
Protein Immobilization: Biotinylated MeV L protein is immobilized on streptavidin-coated biosensors.
-
Association: The biosensors are dipped into solutions containing various concentrations of this compound, and the association of the inhibitor to the L protein is measured in real-time as a change in the interference pattern of light reflected from the sensor tip.
-
Dissociation: The biosensors are then moved to a buffer solution without the inhibitor, and the dissociation of the compound is monitored.
-
Data Analysis: The association and dissociation curves are fitted to a binding model to determine the equilibrium dissociation constant (KD), as well as the association (kon) and dissociation (koff) rate constants.[2]
Resistance Mutation Mapping
This experimental approach identifies mutations in the viral genome that confer resistance to this compound, providing further evidence for its target and mechanism of action.[2]
-
Virus Passage in the Presence of Inhibitor: Measles virus is serially passaged in cell culture in the presence of sub-optimal concentrations of this compound.
-
Selection of Resistant Variants: Viruses that can replicate in the presence of the inhibitor are selected for.
-
Genomic Sequencing: The full genome of the resistant viral variants is sequenced to identify mutations that are not present in the wild-type virus.
-
Reverse Genetics: The identified mutations are introduced into a recombinant measles virus to confirm that they are responsible for the resistant phenotype.[2]
Conclusion
This compound is a promising clinical candidate for the treatment and prevention of measles. Its novel mechanism of action, potent antiviral activity, and favorable pharmacokinetic profile make it a valuable tool for combating this persistent global health threat. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the development of next-generation antivirals targeting the morbillivirus polymerase. The unique binding site of this compound on the MeV L protein also presents a previously unrecognized druggable target that could be exploited for the development of inhibitors against other mononegaviruses.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Manufacture of measles viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-nucleoside Inhibitors of the Measles Virus RNA-dependent RNA Polymerase: Synthesis, Structure-Activity Relationships and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Nonnucleoside Inhibitor of Measles Virus RNA-Dependent RNA Polymerase Complex Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Measles virus: conditions for the propagation and purification of infectious virus in high yield - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Basis of ERDRP-0519 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural and molecular basis of inhibition of the measles virus (MeV) RNA-dependent RNA polymerase (RdRp) by the non-nucleoside inhibitor ERDRP-0519. The document collates key quantitative data, details experimental methodologies, and visualizes the mechanism of action and experimental workflows.
Quantitative Analysis of this compound Inhibition
The inhibitory activity of this compound has been quantified through various cell-based and biochemical assays. The following tables summarize the key findings, including 50% effective concentrations (EC50), 50% inhibitory concentrations (IC50), and binding affinities (KD).
Table 1: In Vitro Efficacy of this compound
| Assay Type | Virus/Polymerase | EC50 / IC50 (µM) | Reference(s) |
| Cell-based antiviral | Measles virus (panel of isolates) | 0.07 - 0.3 | [1] |
| Cell-based minigenome | Wild-type MeV L | 0.06 (60 nM) | [2] |
| In vitro RdRP (de novo) | Wild-type MeV P-L complex | 0.15 | [3][4] |
| In vitro RdRP (elongation) | Wild-type MeV P-L complex | 0.1 | [3][4] |
Table 2: Impact of Resistance Mutations on this compound Efficacy
| L Protein Mutation | EC50 (µM) | Fold Change vs. Wild-Type | Reference(s) |
| This compound Induced | |||
| H589Y | 2.59 | 19.8 | [3] |
| S768A | 3.72 | 29.1 | [3] |
| T776A | 10.67 | 76.6 | [3] |
| L1170F | 2.36 | 16.9 | [3] |
| V1239A | 3.97 | 29.8 | [3] |
| GHP-88309 Induced | |||
| E858D | 0.10 | 0.7 | [3] |
| I1009F | 0.05 | 0.3 | [3] |
| T1010N | 0.18 | 1.5 | [3] |
| Y1106S | 0.11 | 0.6 | [3] |
Table 3: Binding Affinity of this compound to MeV Polymerase
| L Protein Variant | KD (µM) | Reference(s) |
| Wild-type L1708 | 0.14 | [3] |
| H589Y | No binding detected | [3] |
| S768A | No binding detected | [3] |
| L1170F | 6.7 | [3] |
Molecular Mechanism of Inhibition
This compound is a potent, orally bioavailable non-nucleoside inhibitor that targets the Large (L) protein of the measles virus RNA-dependent RNA polymerase complex.[1][2][4][5] Structural and biochemical studies have revealed a unique allosteric mechanism of inhibition.
Cryo-electron microscopy (cryo-EM) structures of the MeV polymerase in complex with this compound show that the inhibitor binds to a previously unrecognized pocket within the palm subdomain of the RdRp.[6][7] This binding site is distinct from the active site for nucleotide incorporation but overlaps with the conserved catalytic GDN motif.[6]
The binding of this compound induces a conformational change in the polymerase, locking it in a pre-initiation state.[3][4][8] This allosterically prevents the engagement of the RNA template and incoming nucleotides, thereby halting all phosphodiester bond formation.[3][4][7][8] Consequently, this compound inhibits both de novo initiation of RNA synthesis at the promoter and RNA elongation by a committed polymerase complex.[3][4][5][8]
Resistance to this compound is conferred by mutations in the L protein that cluster in the RdRp and PRNTase-like domains, which line the inhibitor's binding pocket.[3][9] These mutations likely reduce the binding affinity of the compound, allowing the polymerase to remain active.[3]
Caption: Mechanism of this compound inhibition of MeV RdRp.
Experimental Protocols
The characterization of this compound's mechanism of action has relied on a combination of biochemical and biophysical assays. Detailed methodologies for the key experiments are provided below.
In Vitro RdRp Assay
This assay measures the ability of the purified MeV polymerase complex to synthesize RNA in the presence of this compound.
Methodology:
-
Reaction Setup: Assemble the reaction mixture containing purified recombinant MeV P-L complexes, a synthetic 16-mer RNA template with an MeV-specific promoter (for de novo initiation) or a primer-template pair (for elongation), ribonucleotides (including α-32P-GTP for detection), and varying concentrations of this compound or DMSO as a control.[3][4]
-
Incubation: Incubate the reactions at 30°C to allow for RNA synthesis.
-
Quenching: Stop the reactions by adding an equal volume of 2X RNA loading dye.
-
Denaturation: Denature the samples by heating at 95°C for 5 minutes.
-
Electrophoresis: Separate the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Detection: Visualize the radiolabeled RNA products by autoradiography and quantify using a phosphoimager.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter variable slope regression model.[3]
Biolayer Interferometry (BLI)
BLI is used to measure the binding kinetics and affinity of this compound to the MeV polymerase.[3]
Methodology:
-
Protein Preparation: Express and purify full-length or truncated (L1708) MeV P-L complexes. Perform statistical mono-biotinylation of the L protein preparations using EZ-Link NHS-Biotin.[4]
-
Immobilization: Load the biotinylated P-L complexes onto streptavidin-coated biosensor tips.
-
Association: Dip the biosensor tips into wells containing increasing concentrations of this compound in kinetics buffer to measure the association phase.
-
Dissociation: Transfer the biosensor tips to wells containing only kinetics buffer to measure the dissociation phase.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
Photoaffinity Labeling
This technique is employed to identify the physical binding site of this compound on the MeV L protein.[3][4]
Methodology:
-
Probe Synthesis: Synthesize a photo-activatable analog of this compound (e.g., ERDRP-0519az) containing a photoreactive group (e.g., an aryl azide).[4]
-
Cross-linking: Incubate the purified MeV P-L complexes with the photoaffinity probe and irradiate with UV light to induce covalent cross-linking of the probe to interacting amino acid residues.
-
Proteolysis: Digest the cross-linked protein complex into smaller peptides using a protease (e.g., trypsin).
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the peptides that are covalently modified by the photoaffinity probe.
-
Site Identification: Map the identified peptides to the primary sequence of the L protein to pinpoint the binding site of this compound.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM provides high-resolution structural information of the MeV polymerase in complex with this compound.[6]
Methodology:
-
Complex Formation: Incubate the purified MeV polymerase complex with a molar excess of this compound.
-
Grid Preparation: Apply the complex solution to a cryo-EM grid, blot away excess liquid, and plunge-freeze in liquid ethane (B1197151) to vitrify the sample.
-
Data Collection: Collect a large dataset of images (movies) of the frozen particles using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing: Perform motion correction, contrast transfer function (CTF) estimation, particle picking, and 2D/3D classification to obtain a high-resolution 3D reconstruction of the complex.
-
Model Building and Refinement: Build an atomic model into the cryo-EM density map and refine it to obtain the final structure.
Caption: Experimental workflow for this compound characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Non-nucleoside Inhibitors of the Measles Virus RNA-dependent RNA Polymerase: Synthesis, Structure-Activity Relationships and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]
- 4. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Structural Basis of ERDRP-0519 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural and molecular basis of inhibition of the measles virus (MeV) RNA-dependent RNA polymerase (RdRp) by the non-nucleoside inhibitor ERDRP-0519. The document collates key quantitative data, details experimental methodologies, and visualizes the mechanism of action and experimental workflows.
Quantitative Analysis of this compound Inhibition
The inhibitory activity of this compound has been quantified through various cell-based and biochemical assays. The following tables summarize the key findings, including 50% effective concentrations (EC50), 50% inhibitory concentrations (IC50), and binding affinities (KD).
Table 1: In Vitro Efficacy of this compound
| Assay Type | Virus/Polymerase | EC50 / IC50 (µM) | Reference(s) |
| Cell-based antiviral | Measles virus (panel of isolates) | 0.07 - 0.3 | [1] |
| Cell-based minigenome | Wild-type MeV L | 0.06 (60 nM) | [2] |
| In vitro RdRP (de novo) | Wild-type MeV P-L complex | 0.15 | [3][4] |
| In vitro RdRP (elongation) | Wild-type MeV P-L complex | 0.1 | [3][4] |
Table 2: Impact of Resistance Mutations on this compound Efficacy
| L Protein Mutation | EC50 (µM) | Fold Change vs. Wild-Type | Reference(s) |
| This compound Induced | |||
| H589Y | 2.59 | 19.8 | [3] |
| S768A | 3.72 | 29.1 | [3] |
| T776A | 10.67 | 76.6 | [3] |
| L1170F | 2.36 | 16.9 | [3] |
| V1239A | 3.97 | 29.8 | [3] |
| GHP-88309 Induced | |||
| E858D | 0.10 | 0.7 | [3] |
| I1009F | 0.05 | 0.3 | [3] |
| T1010N | 0.18 | 1.5 | [3] |
| Y1106S | 0.11 | 0.6 | [3] |
Table 3: Binding Affinity of this compound to MeV Polymerase
| L Protein Variant | KD (µM) | Reference(s) |
| Wild-type L1708 | 0.14 | [3] |
| H589Y | No binding detected | [3] |
| S768A | No binding detected | [3] |
| L1170F | 6.7 | [3] |
Molecular Mechanism of Inhibition
This compound is a potent, orally bioavailable non-nucleoside inhibitor that targets the Large (L) protein of the measles virus RNA-dependent RNA polymerase complex.[1][2][4][5] Structural and biochemical studies have revealed a unique allosteric mechanism of inhibition.
Cryo-electron microscopy (cryo-EM) structures of the MeV polymerase in complex with this compound show that the inhibitor binds to a previously unrecognized pocket within the palm subdomain of the RdRp.[6][7] This binding site is distinct from the active site for nucleotide incorporation but overlaps with the conserved catalytic GDN motif.[6]
The binding of this compound induces a conformational change in the polymerase, locking it in a pre-initiation state.[3][4][8] This allosterically prevents the engagement of the RNA template and incoming nucleotides, thereby halting all phosphodiester bond formation.[3][4][7][8] Consequently, this compound inhibits both de novo initiation of RNA synthesis at the promoter and RNA elongation by a committed polymerase complex.[3][4][5][8]
Resistance to this compound is conferred by mutations in the L protein that cluster in the RdRp and PRNTase-like domains, which line the inhibitor's binding pocket.[3][9] These mutations likely reduce the binding affinity of the compound, allowing the polymerase to remain active.[3]
Caption: Mechanism of this compound inhibition of MeV RdRp.
Experimental Protocols
The characterization of this compound's mechanism of action has relied on a combination of biochemical and biophysical assays. Detailed methodologies for the key experiments are provided below.
In Vitro RdRp Assay
This assay measures the ability of the purified MeV polymerase complex to synthesize RNA in the presence of this compound.
Methodology:
-
Reaction Setup: Assemble the reaction mixture containing purified recombinant MeV P-L complexes, a synthetic 16-mer RNA template with an MeV-specific promoter (for de novo initiation) or a primer-template pair (for elongation), ribonucleotides (including α-32P-GTP for detection), and varying concentrations of this compound or DMSO as a control.[3][4]
-
Incubation: Incubate the reactions at 30°C to allow for RNA synthesis.
-
Quenching: Stop the reactions by adding an equal volume of 2X RNA loading dye.
-
Denaturation: Denature the samples by heating at 95°C for 5 minutes.
-
Electrophoresis: Separate the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Detection: Visualize the radiolabeled RNA products by autoradiography and quantify using a phosphoimager.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter variable slope regression model.[3]
Biolayer Interferometry (BLI)
BLI is used to measure the binding kinetics and affinity of this compound to the MeV polymerase.[3]
Methodology:
-
Protein Preparation: Express and purify full-length or truncated (L1708) MeV P-L complexes. Perform statistical mono-biotinylation of the L protein preparations using EZ-Link NHS-Biotin.[4]
-
Immobilization: Load the biotinylated P-L complexes onto streptavidin-coated biosensor tips.
-
Association: Dip the biosensor tips into wells containing increasing concentrations of this compound in kinetics buffer to measure the association phase.
-
Dissociation: Transfer the biosensor tips to wells containing only kinetics buffer to measure the dissociation phase.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
Photoaffinity Labeling
This technique is employed to identify the physical binding site of this compound on the MeV L protein.[3][4]
Methodology:
-
Probe Synthesis: Synthesize a photo-activatable analog of this compound (e.g., ERDRP-0519az) containing a photoreactive group (e.g., an aryl azide).[4]
-
Cross-linking: Incubate the purified MeV P-L complexes with the photoaffinity probe and irradiate with UV light to induce covalent cross-linking of the probe to interacting amino acid residues.
-
Proteolysis: Digest the cross-linked protein complex into smaller peptides using a protease (e.g., trypsin).
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the peptides that are covalently modified by the photoaffinity probe.
-
Site Identification: Map the identified peptides to the primary sequence of the L protein to pinpoint the binding site of this compound.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM provides high-resolution structural information of the MeV polymerase in complex with this compound.[6]
Methodology:
-
Complex Formation: Incubate the purified MeV polymerase complex with a molar excess of this compound.
-
Grid Preparation: Apply the complex solution to a cryo-EM grid, blot away excess liquid, and plunge-freeze in liquid ethane to vitrify the sample.
-
Data Collection: Collect a large dataset of images (movies) of the frozen particles using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing: Perform motion correction, contrast transfer function (CTF) estimation, particle picking, and 2D/3D classification to obtain a high-resolution 3D reconstruction of the complex.
-
Model Building and Refinement: Build an atomic model into the cryo-EM density map and refine it to obtain the final structure.
Caption: Experimental workflow for this compound characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Non-nucleoside Inhibitors of the Measles Virus RNA-dependent RNA Polymerase: Synthesis, Structure-Activity Relationships and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]
- 4. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
ERDRP-0519: A Deep Dive into its Inhibition of Viral RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ERDRP-0519 is a potent, orally bioavailable, non-nucleoside small molecule inhibitor of the viral RNA-dependent RNA polymerase (RdRp) of morbilliviruses, a genus of the Paramyxoviridae family that includes the measles virus (MeV) and canine distemper virus (CDV).[1][2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its inhibitory effects on viral RNA synthesis, and the experimental methodologies used to elucidate these properties. It is intended to be a valuable resource for researchers in the fields of virology, antiviral drug discovery, and infectious diseases.
Mechanism of Action: Allosteric Inhibition of the Viral Polymerase
This compound exerts its antiviral activity by directly targeting the large (L) protein of the viral RdRp complex, which houses the enzymatic machinery for RNA synthesis.[1][2][3] Unlike nucleoside analogs that compete with natural nucleotides for incorporation into the growing RNA chain, this compound is a non-nucleoside inhibitor that binds to a previously unrecognized allosteric pocket within the palm subdomain of the RdRp.[5][6][7][8]
This binding event induces conformational changes in the polymerase, effectively locking it in a pre-initiation state.[1][2][9] A key feature of this compound's mechanism is its ability to inhibit both the de novo initiation of RNA synthesis at the promoter and the elongation of the nascent RNA strand.[1][2][10] This dual inhibition of initiation and elongation is a unique characteristic among known mononegavirus polymerase inhibitors.[1][2]
Structural studies, including cryo-electron microscopy, have revealed that this compound's binding site overlaps with the catalytic GDN motif of the RdRp.[5][6][7][8] This interaction physically obstructs the RNA template and incoming nucleotides from accessing the active site, thereby halting all phosphodiester bond formation.[1][6]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative Assessment of Antiviral Activity
The antiviral potency of this compound has been quantified against various morbilliviruses using cell-based assays. The effective concentration (EC50) values, which represent the concentration of the compound required to inhibit viral replication by 50%, are summarized below.
| Virus Strain | Cell Line | EC50 (µM) | Reference |
| Measles Virus (MeV) | Vero | 0.07 - 0.3 | [11] |
| Canine Distemper Virus (CDV) | Vero | Not explicitly stated, but potent | [12] |
In vitro studies using purified RdRp complexes have also been conducted to determine the half-maximal inhibitory concentration (IC50).
| Assay Type | Target | IC50 (µM) | Reference |
| In vitro RdRp assay | Wild-type MeV RdRp | ~0.15 | [3] |
| In vitro RdRp assay | H589Y resistant MeV RdRp | 0.10 | [3] |
| In vitro RdRp assay | T776A resistant MeV RdRp | 0.38 | [3] |
Experimental Protocols
In Vitro RdRp Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of the viral polymerase.
Methodology:
-
Purification of RdRp Complex: The measles virus L and phosphoprotein (P) are co-expressed in insect or mammalian cells and purified to obtain the active RdRp complex.
-
Reaction Mixture: The purified RdRp complex is incubated in a reaction buffer containing a synthetic RNA template, ribonucleoside triphosphates (rNTPs, one of which is radioactively labeled, e.g., [α-³²P]GTP), and varying concentrations of this compound or a vehicle control (DMSO).
-
Initiation vs. Elongation:
-
De novo initiation: The reaction includes only the template and rNTPs.
-
Primer extension (elongation): A short RNA primer complementary to the template is included in the reaction.
-
-
Incubation: The reaction is incubated at 30°C to allow for RNA synthesis.
-
Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography. The intensity of the bands corresponding to the synthesized RNA products is quantified to determine the level of inhibition.
Cell-Based Antiviral Assay (Minigenome Assay)
This assay assesses the antiviral activity of this compound in a cellular context.[12]
Methodology:
-
Cell Culture: A suitable cell line (e.g., Vero cells) is cultured in appropriate media.
-
Transfection: Cells are co-transfected with plasmids encoding the viral L protein, P protein, nucleoprotein (N), and a minigenome plasmid. The minigenome consists of a reporter gene (e.g., luciferase) flanked by the viral leader and trailer sequences.
-
Compound Treatment: Following transfection, the cells are treated with serial dilutions of this compound or a vehicle control.
-
Incubation: The cells are incubated for a defined period (e.g., 24-48 hours) to allow for viral gene expression.
-
Reporter Gene Assay: The cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The reduction in reporter gene activity in the presence of the compound is used to calculate the EC50 value.
Experimental Workflow Diagram
Caption: Workflow for in vitro and cell-based assays.
Resistance Profile
Resistance to this compound has been mapped to mutations in the L protein of the RdRp.[1][3] Notably, mutations conferring resistance are often associated with a fitness cost to the virus, suggesting a high barrier to the development of clinically significant resistance.[3] The identification of resistance mutations has been instrumental in pinpointing the binding site of this compound and validating its mechanism of action.[1]
Conclusion and Future Directions
This compound represents a significant advancement in the development of antiviral therapeutics for morbillivirus infections. Its unique mechanism of action, potent antiviral activity, and oral bioavailability make it a promising clinical candidate.[1][2][4][11] The detailed understanding of its interaction with the viral RdRp provides a structural framework for the rational design of next-generation, broad-spectrum paramyxovirus inhibitors.[5][6][7][8] Further research will likely focus on clinical trials to evaluate the safety and efficacy of this compound in humans and on the discovery of new antivirals that target the same allosteric site.
References
- 1. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]
- 2. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. experts.umn.edu [experts.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis of measles virus polymerase inhibition by nonnucleoside inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Orally Available Small-Molecule Polymerase Inhibitor Cures a Lethal Morbillivirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
ERDRP-0519: A Deep Dive into its Inhibition of Viral RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ERDRP-0519 is a potent, orally bioavailable, non-nucleoside small molecule inhibitor of the viral RNA-dependent RNA polymerase (RdRp) of morbilliviruses, a genus of the Paramyxoviridae family that includes the measles virus (MeV) and canine distemper virus (CDV).[1][2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its inhibitory effects on viral RNA synthesis, and the experimental methodologies used to elucidate these properties. It is intended to be a valuable resource for researchers in the fields of virology, antiviral drug discovery, and infectious diseases.
Mechanism of Action: Allosteric Inhibition of the Viral Polymerase
This compound exerts its antiviral activity by directly targeting the large (L) protein of the viral RdRp complex, which houses the enzymatic machinery for RNA synthesis.[1][2][3] Unlike nucleoside analogs that compete with natural nucleotides for incorporation into the growing RNA chain, this compound is a non-nucleoside inhibitor that binds to a previously unrecognized allosteric pocket within the palm subdomain of the RdRp.[5][6][7][8]
This binding event induces conformational changes in the polymerase, effectively locking it in a pre-initiation state.[1][2][9] A key feature of this compound's mechanism is its ability to inhibit both the de novo initiation of RNA synthesis at the promoter and the elongation of the nascent RNA strand.[1][2][10] This dual inhibition of initiation and elongation is a unique characteristic among known mononegavirus polymerase inhibitors.[1][2]
Structural studies, including cryo-electron microscopy, have revealed that this compound's binding site overlaps with the catalytic GDN motif of the RdRp.[5][6][7][8] This interaction physically obstructs the RNA template and incoming nucleotides from accessing the active site, thereby halting all phosphodiester bond formation.[1][6]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative Assessment of Antiviral Activity
The antiviral potency of this compound has been quantified against various morbilliviruses using cell-based assays. The effective concentration (EC50) values, which represent the concentration of the compound required to inhibit viral replication by 50%, are summarized below.
| Virus Strain | Cell Line | EC50 (µM) | Reference |
| Measles Virus (MeV) | Vero | 0.07 - 0.3 | [11] |
| Canine Distemper Virus (CDV) | Vero | Not explicitly stated, but potent | [12] |
In vitro studies using purified RdRp complexes have also been conducted to determine the half-maximal inhibitory concentration (IC50).
| Assay Type | Target | IC50 (µM) | Reference |
| In vitro RdRp assay | Wild-type MeV RdRp | ~0.15 | [3] |
| In vitro RdRp assay | H589Y resistant MeV RdRp | 0.10 | [3] |
| In vitro RdRp assay | T776A resistant MeV RdRp | 0.38 | [3] |
Experimental Protocols
In Vitro RdRp Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of the viral polymerase.
Methodology:
-
Purification of RdRp Complex: The measles virus L and phosphoprotein (P) are co-expressed in insect or mammalian cells and purified to obtain the active RdRp complex.
-
Reaction Mixture: The purified RdRp complex is incubated in a reaction buffer containing a synthetic RNA template, ribonucleoside triphosphates (rNTPs, one of which is radioactively labeled, e.g., [α-³²P]GTP), and varying concentrations of this compound or a vehicle control (DMSO).
-
Initiation vs. Elongation:
-
De novo initiation: The reaction includes only the template and rNTPs.
-
Primer extension (elongation): A short RNA primer complementary to the template is included in the reaction.
-
-
Incubation: The reaction is incubated at 30°C to allow for RNA synthesis.
-
Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography. The intensity of the bands corresponding to the synthesized RNA products is quantified to determine the level of inhibition.
Cell-Based Antiviral Assay (Minigenome Assay)
This assay assesses the antiviral activity of this compound in a cellular context.[12]
Methodology:
-
Cell Culture: A suitable cell line (e.g., Vero cells) is cultured in appropriate media.
-
Transfection: Cells are co-transfected with plasmids encoding the viral L protein, P protein, nucleoprotein (N), and a minigenome plasmid. The minigenome consists of a reporter gene (e.g., luciferase) flanked by the viral leader and trailer sequences.
-
Compound Treatment: Following transfection, the cells are treated with serial dilutions of this compound or a vehicle control.
-
Incubation: The cells are incubated for a defined period (e.g., 24-48 hours) to allow for viral gene expression.
-
Reporter Gene Assay: The cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The reduction in reporter gene activity in the presence of the compound is used to calculate the EC50 value.
Experimental Workflow Diagram
Caption: Workflow for in vitro and cell-based assays.
Resistance Profile
Resistance to this compound has been mapped to mutations in the L protein of the RdRp.[1][3] Notably, mutations conferring resistance are often associated with a fitness cost to the virus, suggesting a high barrier to the development of clinically significant resistance.[3] The identification of resistance mutations has been instrumental in pinpointing the binding site of this compound and validating its mechanism of action.[1]
Conclusion and Future Directions
This compound represents a significant advancement in the development of antiviral therapeutics for morbillivirus infections. Its unique mechanism of action, potent antiviral activity, and oral bioavailability make it a promising clinical candidate.[1][2][4][11] The detailed understanding of its interaction with the viral RdRp provides a structural framework for the rational design of next-generation, broad-spectrum paramyxovirus inhibitors.[5][6][7][8] Further research will likely focus on clinical trials to evaluate the safety and efficacy of this compound in humans and on the discovery of new antivirals that target the same allosteric site.
References
- 1. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]
- 2. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. experts.umn.edu [experts.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis of measles virus polymerase inhibition by nonnucleoside inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Orally Available Small-Molecule Polymerase Inhibitor Cures a Lethal Morbillivirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ERDRP-0519 in vitro RdRP Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERDRP-0519 is a potent, orally bioavailable small-molecule inhibitor of the measles virus (MeV) RNA-dependent RNA polymerase (RdRP), demonstrating pan-morbillivirus activity.[1][2] It targets the large (L) protein subunit of the RdRP complex, which houses the catalytic activity essential for viral RNA synthesis.[1][2] Mechanistically, this compound uniquely inhibits all phosphodiester bond formation, blocking both de novo initiation of RNA synthesis at the promoter and RNA elongation by a committed polymerase complex.[1][2] This is achieved by the compound engaging both the polyribonucleotidyl transferase (PRNTase)-like domain and the flexible intrusion loop of the L protein, effectively locking the polymerase in a pre-initiation conformation.[1][2] These application notes provide a detailed protocol for the in vitro RdRP assay used to characterize the inhibitory activity of this compound and its analogs.
Data Presentation
The inhibitory activity of this compound has been quantified in both enzymatic and cell-based assays. The following tables summarize key quantitative data for wild-type (WT) and resistant mutant MeV RdRP complexes.
Table 1: In Vitro Inhibitory Activity of this compound against MeV RdRP
| Assay Type | Polymerase Complex | IC50 (µM) |
| De novo Initiation | WT | 0.15 |
| De novo Initiation | H589Y Mutant | 3.64 |
| De novo Initiation | T776A Mutant | 3.22 |
| RNA Elongation | WT | 0.1 |
| RNA Elongation | H589Y Mutant | 0.1 |
| RNA Elongation | T776A Mutant | 0.38 |
Table 2: Antiviral Activity and Target Binding Affinity of this compound
| Parameter | Value |
| EC50 (cell-based anti-MeV assay) | 70 - 230 nM |
| Dissociation Constant (KD) vs. MeV P-L complex | 58 - 140 nM |
Experimental Protocols
Two primary in vitro assays are utilized to fully characterize the inhibitory profile of compounds like this compound against the MeV RdRP: a de novo initiation assay and a primer extension (elongation) assay.
Expression and Purification of Recombinant MeV P-L Polymerase Complex
The MeV polymerase complex, consisting of the large protein (L) and the phosphoprotein (P), is essential for the assay. A detailed protocol for the expression and purification of this complex is a prerequisite. Briefly, the P-L complexes are co-expressed in insect or mammalian cells and purified using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography to ensure high purity and activity.
In Vitro RdRP De Novo Initiation Assay
This assay measures the ability of the RdRP complex to initiate RNA synthesis from a promoter-containing RNA template.
a. Materials and Reagents:
-
Purified recombinant MeV P-L complex
-
16-mer RNA template with MeV-specific promoter region (1 µM)
-
Reaction Buffer (50 mM Tris-HCl pH 7.4, 1 mM DTT, 10% glycerol)
-
MnCl₂ (3 mM)
-
GTP, ATP, CTP, UTP (1 mM each)
-
α-³²P-GTP (10 µCi)
-
This compound or other test compounds (various concentrations)
-
2x RNA loading buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, and bromophenol blue)
-
Nuclease-free water
b. Protocol:
-
In a sterile, nuclease-free microcentrifuge tube, prepare the reaction mixture by combining the reaction buffer, MnCl₂, and NTPs.
-
Add approximately 20 ng of the purified P-L complex to the reaction mixture.
-
Add the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the 16-mer RNA template and α-³²P-GTP. The final reaction volume is typically 50 µl.
-
Incubate the reaction at 30°C for 2 hours.
-
Stop the reaction by adding an equal volume of 2x RNA loading buffer.
-
Heat the samples at 95°C for 5 minutes to denature the RNA products.
-
Analyze the products by 20% polyacrylamide/7M urea (B33335) gel electrophoresis (PAGE) in 1x TBE buffer.
-
Visualize the radiolabeled RNA products by autoradiography.
-
Quantify the band intensities using densitometry to determine the IC50 value of the inhibitor.
In Vitro RdRP Elongation (Primer Extension) Assay
This assay assesses the effect of the inhibitor on a pre-committed polymerase complex that is actively elongating an RNA strand.
a. Materials and Reagents:
-
Purified recombinant MeV P-L complex
-
16-mer RNA template (1 µM)
-
4-mer RNA primer (10 µM)
-
Reaction Buffer (50 mM Tris-HCl pH 7.4, 1 mM DTT, 10% glycerol)
-
MnCl₂ (3 mM)
-
ATP, CTP, UTP (1 mM each)
-
α-³²P-GTP (10 µCi)
-
This compound or other test compounds (various concentrations)
-
2x RNA loading buffer
-
Nuclease-free water
b. Protocol:
-
Prepare the reaction mixture as described in the de novo initiation assay, but with the inclusion of the 4-mer RNA primer and the specified NTPs.
-
Add approximately 20 ng of the purified P-L complex.
-
Add the desired concentration of this compound or vehicle control.
-
Initiate the reaction by adding the RNA template/primer duplex and α-³²P-GTP.
-
Incubate the reaction at 30°C for 2 hours.
-
Stop and analyze the reaction products as described for the de novo initiation assay.
-
Quantify the elongated RNA products to determine the inhibitory effect on a committed polymerase.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound inhibition of MeV RdRP.
Experimental Workflow for In Vitro RdRP Assay
Caption: Workflow of the this compound in vitro RdRP assay.
References
Application Notes and Protocols for ERDRP-0519 in vitro RdRP Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERDRP-0519 is a potent, orally bioavailable small-molecule inhibitor of the measles virus (MeV) RNA-dependent RNA polymerase (RdRP), demonstrating pan-morbillivirus activity.[1][2] It targets the large (L) protein subunit of the RdRP complex, which houses the catalytic activity essential for viral RNA synthesis.[1][2] Mechanistically, this compound uniquely inhibits all phosphodiester bond formation, blocking both de novo initiation of RNA synthesis at the promoter and RNA elongation by a committed polymerase complex.[1][2] This is achieved by the compound engaging both the polyribonucleotidyl transferase (PRNTase)-like domain and the flexible intrusion loop of the L protein, effectively locking the polymerase in a pre-initiation conformation.[1][2] These application notes provide a detailed protocol for the in vitro RdRP assay used to characterize the inhibitory activity of this compound and its analogs.
Data Presentation
The inhibitory activity of this compound has been quantified in both enzymatic and cell-based assays. The following tables summarize key quantitative data for wild-type (WT) and resistant mutant MeV RdRP complexes.
Table 1: In Vitro Inhibitory Activity of this compound against MeV RdRP
| Assay Type | Polymerase Complex | IC50 (µM) |
| De novo Initiation | WT | 0.15 |
| De novo Initiation | H589Y Mutant | 3.64 |
| De novo Initiation | T776A Mutant | 3.22 |
| RNA Elongation | WT | 0.1 |
| RNA Elongation | H589Y Mutant | 0.1 |
| RNA Elongation | T776A Mutant | 0.38 |
Table 2: Antiviral Activity and Target Binding Affinity of this compound
| Parameter | Value |
| EC50 (cell-based anti-MeV assay) | 70 - 230 nM |
| Dissociation Constant (KD) vs. MeV P-L complex | 58 - 140 nM |
Experimental Protocols
Two primary in vitro assays are utilized to fully characterize the inhibitory profile of compounds like this compound against the MeV RdRP: a de novo initiation assay and a primer extension (elongation) assay.
Expression and Purification of Recombinant MeV P-L Polymerase Complex
The MeV polymerase complex, consisting of the large protein (L) and the phosphoprotein (P), is essential for the assay. A detailed protocol for the expression and purification of this complex is a prerequisite. Briefly, the P-L complexes are co-expressed in insect or mammalian cells and purified using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography to ensure high purity and activity.
In Vitro RdRP De Novo Initiation Assay
This assay measures the ability of the RdRP complex to initiate RNA synthesis from a promoter-containing RNA template.
a. Materials and Reagents:
-
Purified recombinant MeV P-L complex
-
16-mer RNA template with MeV-specific promoter region (1 µM)
-
Reaction Buffer (50 mM Tris-HCl pH 7.4, 1 mM DTT, 10% glycerol)
-
MnCl₂ (3 mM)
-
GTP, ATP, CTP, UTP (1 mM each)
-
α-³²P-GTP (10 µCi)
-
This compound or other test compounds (various concentrations)
-
2x RNA loading buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, and bromophenol blue)
-
Nuclease-free water
b. Protocol:
-
In a sterile, nuclease-free microcentrifuge tube, prepare the reaction mixture by combining the reaction buffer, MnCl₂, and NTPs.
-
Add approximately 20 ng of the purified P-L complex to the reaction mixture.
-
Add the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the 16-mer RNA template and α-³²P-GTP. The final reaction volume is typically 50 µl.
-
Incubate the reaction at 30°C for 2 hours.
-
Stop the reaction by adding an equal volume of 2x RNA loading buffer.
-
Heat the samples at 95°C for 5 minutes to denature the RNA products.
-
Analyze the products by 20% polyacrylamide/7M urea gel electrophoresis (PAGE) in 1x TBE buffer.
-
Visualize the radiolabeled RNA products by autoradiography.
-
Quantify the band intensities using densitometry to determine the IC50 value of the inhibitor.
In Vitro RdRP Elongation (Primer Extension) Assay
This assay assesses the effect of the inhibitor on a pre-committed polymerase complex that is actively elongating an RNA strand.
a. Materials and Reagents:
-
Purified recombinant MeV P-L complex
-
16-mer RNA template (1 µM)
-
4-mer RNA primer (10 µM)
-
Reaction Buffer (50 mM Tris-HCl pH 7.4, 1 mM DTT, 10% glycerol)
-
MnCl₂ (3 mM)
-
ATP, CTP, UTP (1 mM each)
-
α-³²P-GTP (10 µCi)
-
This compound or other test compounds (various concentrations)
-
2x RNA loading buffer
-
Nuclease-free water
b. Protocol:
-
Prepare the reaction mixture as described in the de novo initiation assay, but with the inclusion of the 4-mer RNA primer and the specified NTPs.
-
Add approximately 20 ng of the purified P-L complex.
-
Add the desired concentration of this compound or vehicle control.
-
Initiate the reaction by adding the RNA template/primer duplex and α-³²P-GTP.
-
Incubate the reaction at 30°C for 2 hours.
-
Stop and analyze the reaction products as described for the de novo initiation assay.
-
Quantify the elongated RNA products to determine the inhibitory effect on a committed polymerase.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound inhibition of MeV RdRP.
Experimental Workflow for In Vitro RdRP Assay
Caption: Workflow of the this compound in vitro RdRP assay.
References
Application Notes and Protocols for ERDRP-0519 in Ferret Models of Measles
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERDRP-0519 is a potent, orally bioavailable pan-morbillivirus inhibitor that shows significant promise as a therapeutic agent for measles.[1][2][3] It functions by targeting the viral RNA-dependent RNA polymerase (RdRP), a crucial enzyme for viral replication.[1][2][4] Specifically, this compound locks the polymerase in a pre-initiation conformation, thereby inhibiting all phosphodiester bond formation during both the initiation and elongation of viral RNA synthesis.[1][2][4][5] Due to the host restriction of the measles virus (MeV), the ferret (Mustela putorius furo) model of Canine Distemper Virus (CDV) infection serves as a well-established and lethal surrogate for studying measles pathogenesis and evaluating antiviral therapies.[2][6][7][8] CDV infection in ferrets mimics many of the key clinical signs of human measles, including rash, fever, immunosuppression, and respiratory and gastrointestinal symptoms.[7][8]
These application notes provide an overview of the use of this compound in the ferret model, including its mechanism of action, and detailed protocols for in vivo efficacy studies.
Mechanism of Action of this compound
This compound targets the L subunit of the morbillivirus RdRP complex, which contains the enzymatic activity for RNA synthesis.[1][2] Its unique mechanism involves engaging both the polyribonucleotidyl transferase (PRNTase)-like domain and the flexible intrusion loop of the L protein.[1][2][4] This interaction pharmacologically locks the polymerase, preventing it from accommodating the template RNA and thus halting all viral RNA synthesis.[5]
Figure 1: Simplified signaling pathway of this compound inhibition of morbillivirus replication.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound against morbilliviruses and the in vivo efficacy observed in the ferret model.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | EC50 (µM) | Reference |
| Measles Virus (MeV) isolates | Vero | 0.07 - 0.3 | [3] |
| Canine Distemper Virus (CDV) | Vero-cSLAM | Not specified, but potent | [2] |
Table 2: In Vivo Efficacy of this compound in CDV-Infected Ferrets
| Treatment Group | Treatment Start (days post-infection) | Dose (mg/kg, b.i.d.) | Survival Rate | Key Findings | Reference |
| Vehicle | N/A | N/A | 0% | All animals succumbed to infection within 12 days. | [9] |
| This compound | 3 | 50 | Partially Protected | Showed some protection against a highly virulent recombinant CDV strain. | [9] |
| This compound | Day of first viremia | Not specified | 100% | Reversed infection outcome, alleviated clinical signs, and led to robust immunity. | [1] |
| GHP-88309 (another inhibitor) | 3 or 5 | 50 | 100% | Complete survival and reduced viral load. | [9] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Evaluation of this compound in the Ferret Model
This protocol outlines a typical study to assess the therapeutic efficacy of this compound in ferrets infected with Canine Distemper Virus.
1. Animal Model and Housing
-
Species: Male Fitch ferrets (Mustela putorius furo), approximately 6 months of age.[10]
-
Housing: Animals should be housed in appropriate facilities with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimation: Allow for a minimum of 7 days of acclimation before the start of the experiment.
2. Virus Strain and Inoculation
-
Virus: A virulent strain of Canine Distemper Virus (e.g., recombinant recCDV-5804p).[9]
-
Inoculation Route: Intranasal or intratracheal inoculation.
-
Dose: A lethal challenge dose should be used, typically around 1 x 10^6 plaque-forming units (PFU).[10]
3. Drug Formulation and Administration
-
Formulation: this compound can be formulated for oral administration. The specific vehicle should be optimized for solubility and bioavailability.
-
Dosing: A common dosage is 50 mg/kg, administered twice daily (b.i.d.) via oral gavage.[9]
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 50 mg/kg, b.i.d.) starting at a predefined time post-infection (e.g., 3 days post-infection).[9]
-
Additional groups can be included to evaluate different starting times for treatment.
-
4. Monitoring and Sample Collection
-
Clinical Signs: Monitor animals daily for clinical signs of disease, including weight loss, fever, rash, and respiratory or neurological symptoms. A clinical scoring system should be utilized.
-
Blood Collection: Collect peripheral blood mononuclear cells (PBMCs) at regular intervals (e.g., every 2-3 days) to determine viral load (viremia) via qPCR or TCID50 assay.[9]
-
Nasal Washes: Collect nasal washes to assess viral shedding.
-
Euthanasia and Necropsy: At the end of the study or when humane endpoints are reached, euthanize animals and collect tissues (e.g., lung, spleen, brain) for virological and histopathological analysis.
5. Outcome Measures
-
Primary Endpoint: Survival.
-
Secondary Endpoints:
-
Clinical scores.
-
Body weight changes.
-
Viral load in blood and tissues.
-
Histopathological changes in target organs.
-
Development of an adaptive immune response in surviving animals.
-
Figure 2: Experimental workflow for in vivo efficacy testing of this compound.
Protocol 2: Quantification of Viral Load in PBMCs
1. PBMC Isolation
-
Collect whole blood in EDTA tubes.
-
Dilute blood with an equal volume of phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing the PBMCs.
-
Wash the PBMCs twice with PBS.
2. RNA Extraction
-
Use a commercial RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit) according to the manufacturer's instructions.
-
Elute the RNA in nuclease-free water.
3. Quantitative Real-Time PCR (qRT-PCR)
-
Perform a one-step qRT-PCR using primers and a probe specific for a conserved region of the CDV genome (e.g., the N gene).
-
Include a standard curve of known viral RNA concentrations to quantify the viral load.
-
Normalize the results to a housekeeping gene or express as viral RNA copies per million PBMCs.
This compound is a promising clinical candidate for the treatment of measles.[1][2][4] The ferret model of CDV infection provides a robust platform for the preclinical evaluation of this and other antiviral compounds. The protocols and data presented here offer a framework for researchers to design and execute meaningful studies to further characterize the therapeutic potential of this compound. The emergence of strong antiviral immunity in treated animals is a particularly encouraging finding, suggesting that the drug may not only treat the acute infection but also contribute to long-term immunity.[6]
References
- 1. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. doctors.am [doctors.am]
- 7. Ferrets as a model for morbillivirus pathogenesis, complications, and vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morbillivirus Experimental Animal Models: Measles Virus Pathogenesis Insights from Canine Distemper Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic mitigation of measles-like immune amnesia and exacerbated disease after prior respiratory virus infections in ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for ERDRP-0519 in Ferret Models of Measles
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERDRP-0519 is a potent, orally bioavailable pan-morbillivirus inhibitor that shows significant promise as a therapeutic agent for measles.[1][2][3] It functions by targeting the viral RNA-dependent RNA polymerase (RdRP), a crucial enzyme for viral replication.[1][2][4] Specifically, this compound locks the polymerase in a pre-initiation conformation, thereby inhibiting all phosphodiester bond formation during both the initiation and elongation of viral RNA synthesis.[1][2][4][5] Due to the host restriction of the measles virus (MeV), the ferret (Mustela putorius furo) model of Canine Distemper Virus (CDV) infection serves as a well-established and lethal surrogate for studying measles pathogenesis and evaluating antiviral therapies.[2][6][7][8] CDV infection in ferrets mimics many of the key clinical signs of human measles, including rash, fever, immunosuppression, and respiratory and gastrointestinal symptoms.[7][8]
These application notes provide an overview of the use of this compound in the ferret model, including its mechanism of action, and detailed protocols for in vivo efficacy studies.
Mechanism of Action of this compound
This compound targets the L subunit of the morbillivirus RdRP complex, which contains the enzymatic activity for RNA synthesis.[1][2] Its unique mechanism involves engaging both the polyribonucleotidyl transferase (PRNTase)-like domain and the flexible intrusion loop of the L protein.[1][2][4] This interaction pharmacologically locks the polymerase, preventing it from accommodating the template RNA and thus halting all viral RNA synthesis.[5]
Figure 1: Simplified signaling pathway of this compound inhibition of morbillivirus replication.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound against morbilliviruses and the in vivo efficacy observed in the ferret model.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | EC50 (µM) | Reference |
| Measles Virus (MeV) isolates | Vero | 0.07 - 0.3 | [3] |
| Canine Distemper Virus (CDV) | Vero-cSLAM | Not specified, but potent | [2] |
Table 2: In Vivo Efficacy of this compound in CDV-Infected Ferrets
| Treatment Group | Treatment Start (days post-infection) | Dose (mg/kg, b.i.d.) | Survival Rate | Key Findings | Reference |
| Vehicle | N/A | N/A | 0% | All animals succumbed to infection within 12 days. | [9] |
| This compound | 3 | 50 | Partially Protected | Showed some protection against a highly virulent recombinant CDV strain. | [9] |
| This compound | Day of first viremia | Not specified | 100% | Reversed infection outcome, alleviated clinical signs, and led to robust immunity. | [1] |
| GHP-88309 (another inhibitor) | 3 or 5 | 50 | 100% | Complete survival and reduced viral load. | [9] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Evaluation of this compound in the Ferret Model
This protocol outlines a typical study to assess the therapeutic efficacy of this compound in ferrets infected with Canine Distemper Virus.
1. Animal Model and Housing
-
Species: Male Fitch ferrets (Mustela putorius furo), approximately 6 months of age.[10]
-
Housing: Animals should be housed in appropriate facilities with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimation: Allow for a minimum of 7 days of acclimation before the start of the experiment.
2. Virus Strain and Inoculation
-
Virus: A virulent strain of Canine Distemper Virus (e.g., recombinant recCDV-5804p).[9]
-
Inoculation Route: Intranasal or intratracheal inoculation.
-
Dose: A lethal challenge dose should be used, typically around 1 x 10^6 plaque-forming units (PFU).[10]
3. Drug Formulation and Administration
-
Formulation: this compound can be formulated for oral administration. The specific vehicle should be optimized for solubility and bioavailability.
-
Dosing: A common dosage is 50 mg/kg, administered twice daily (b.i.d.) via oral gavage.[9]
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 50 mg/kg, b.i.d.) starting at a predefined time post-infection (e.g., 3 days post-infection).[9]
-
Additional groups can be included to evaluate different starting times for treatment.
-
4. Monitoring and Sample Collection
-
Clinical Signs: Monitor animals daily for clinical signs of disease, including weight loss, fever, rash, and respiratory or neurological symptoms. A clinical scoring system should be utilized.
-
Blood Collection: Collect peripheral blood mononuclear cells (PBMCs) at regular intervals (e.g., every 2-3 days) to determine viral load (viremia) via qPCR or TCID50 assay.[9]
-
Nasal Washes: Collect nasal washes to assess viral shedding.
-
Euthanasia and Necropsy: At the end of the study or when humane endpoints are reached, euthanize animals and collect tissues (e.g., lung, spleen, brain) for virological and histopathological analysis.
5. Outcome Measures
-
Primary Endpoint: Survival.
-
Secondary Endpoints:
-
Clinical scores.
-
Body weight changes.
-
Viral load in blood and tissues.
-
Histopathological changes in target organs.
-
Development of an adaptive immune response in surviving animals.
-
Figure 2: Experimental workflow for in vivo efficacy testing of this compound.
Protocol 2: Quantification of Viral Load in PBMCs
1. PBMC Isolation
-
Collect whole blood in EDTA tubes.
-
Dilute blood with an equal volume of phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing the PBMCs.
-
Wash the PBMCs twice with PBS.
2. RNA Extraction
-
Use a commercial RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit) according to the manufacturer's instructions.
-
Elute the RNA in nuclease-free water.
3. Quantitative Real-Time PCR (qRT-PCR)
-
Perform a one-step qRT-PCR using primers and a probe specific for a conserved region of the CDV genome (e.g., the N gene).
-
Include a standard curve of known viral RNA concentrations to quantify the viral load.
-
Normalize the results to a housekeeping gene or express as viral RNA copies per million PBMCs.
This compound is a promising clinical candidate for the treatment of measles.[1][2][4] The ferret model of CDV infection provides a robust platform for the preclinical evaluation of this and other antiviral compounds. The protocols and data presented here offer a framework for researchers to design and execute meaningful studies to further characterize the therapeutic potential of this compound. The emergence of strong antiviral immunity in treated animals is a particularly encouraging finding, suggesting that the drug may not only treat the acute infection but also contribute to long-term immunity.[6]
References
- 1. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. doctors.am [doctors.am]
- 7. Ferrets as a model for morbillivirus pathogenesis, complications, and vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morbillivirus Experimental Animal Models: Measles Virus Pathogenesis Insights from Canine Distemper Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic mitigation of measles-like immune amnesia and exacerbated disease after prior respiratory virus infections in ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for ERDRP-0519 Dose-Response Studies in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
ERDRP-0519 is a potent, orally bioavailable small-molecule inhibitor of the measles virus (MeV) RNA-dependent RNA polymerase (RdRP).[1][2] It exhibits pan-morbillivirus activity by targeting the L protein of the RdRP complex, which contains all the enzymatic machinery for viral RNA synthesis.[3][4] The mechanism of action of this compound is unique among known mononegavirus inhibitors; it locks the polymerase in a pre-initiation conformation by simultaneously engaging the polyribonucleotidyl transferase (PRNTase)-like domain and a flexible intrusion loop.[3] This action effectively halts all phosphodiester bond formation, preventing both the initiation of RNA synthesis at the promoter and the elongation of the RNA strand by a committed polymerase complex.[3] These application notes provide detailed protocols for assessing the dose-response relationship of this compound in cell culture, covering both its antiviral efficacy and its cytotoxic effects.
Data Presentation
Antiviral Dose-Response of this compound
The antiviral activity of this compound was quantified using a measles virus (MeV) NanoLuc minigenome assay. This assay measures the inhibition of MeV polymerase activity in a dose-dependent manner.
| This compound Concentration (nM) | Inhibition of MeV Polymerase Activity (%) |
| 0 | 0 |
| 1 | Data not available |
| 10 | Data not available |
| 100 | Data not available |
| 1000 | Data not available |
Note: While a dose-dependent inhibition was observed, the precise percentage of inhibition at each concentration is not publicly available. The EC50 for this compound against various MeV isolates has been reported to be in the range of 0.07-0.3 µM.[2]
Cytotoxicity Dose-Response of this compound
The cytotoxic effects of this compound were evaluated in Crandell Reese Feline Kidney (CRFK) cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (XTT) assay. The data demonstrates a dose-dependent increase in cytotoxicity. In Vero cells, the CC50 has been reported to be greater than 75 µM.[1]
| This compound Concentration (µM) | Cell Viability (%) in CRFK Cells |
| 10 | 96.68 |
| 20 | 91.33 |
| 30 | 83.33 |
| 40 | 83.33 |
| 45 | 83.33 |
| 60 | 62.04 |
| 70 | 55.33 |
The 20% cytotoxic concentration (CC20) was determined to be 50 µM in CRFK cells.[5]
Experimental Protocols
Measles Virus (MeV) Minigenome Reporter Assay
This assay is used to quantify the antiviral activity of this compound by measuring the inhibition of the viral RNA-dependent RNA polymerase.
Materials:
-
HEK293T cells
-
Plasmids: pEMC-L (MeV L protein), pCAG-P (MeV P protein), pCAG-N (MeV N protein), p(+)MG-NanoLuc (MeV minigenome with NanoLuc reporter), and pCAG-T7 (T7 polymerase)
-
Lipofectamine 3000 (Thermo Fisher Scientific)
-
Opti-MEM I Reduced Serum Medium (Gibco)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Passive Lysis Buffer (Promega)
-
Nano-Glo Luciferase Assay System (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: The day before transfection, seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
Prepare plasmid DNA mix in Opti-MEM. For each well, combine plasmids encoding MeV L, P, N, the minigenome, and T7 polymerase.
-
Prepare Lipofectamine 3000 reagent in Opti-MEM.
-
Combine the DNA mix and Lipofectamine 3000 mix and incubate at room temperature for 10-15 minutes to allow complex formation.
-
Add the transfection complexes to the cells.
-
-
Compound Addition: 12 hours post-transfection, add serial dilutions of this compound (in DMSO) to the culture medium. Ensure a consistent final concentration of DMSO across all wells, including the vehicle control (DMSO only).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Lysis:
-
Remove the culture medium from the wells.
-
Add Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luciferase Assay:
-
Transfer the cell lysates to a white, opaque 96-well plate.
-
Add Nano-Glo Luciferase Assay Reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase readings of the compound-treated wells to the vehicle control wells to determine the percentage of polymerase inhibition. Plot the inhibition percentages against the compound concentrations to generate a dose-response curve and calculate the EC50 value.
Cytotoxicity Assay (MTT-based)
This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Vero cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Addition: Add serial dilutions of this compound (in DMSO) to the wells. Include a vehicle control (DMSO only) and a cell-free blank.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability percentages against the compound concentrations to generate a dose-response curve and calculate the CC50 value.
Plaque Reduction Assay
This is a functional assay to determine the ability of an antiviral compound to inhibit the production of infectious virus particles.
Materials:
-
Vero cells
-
Measles virus stock
-
DMEM supplemented with 2% FBS
-
This compound
-
Agarose (B213101) or Avicel overlay
-
Crystal violet staining solution
Protocol:
-
Cell Seeding: Seed Vero cells in 6-well plates to form a confluent monolayer.
-
Virus Dilution and Treatment: Prepare serial dilutions of the measles virus stock. Pre-incubate the virus dilutions with equal volumes of serial dilutions of this compound for 1 hour at 37°C.
-
Infection: Inoculate the cell monolayers with the virus-compound mixtures.
-
Adsorption: Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with DMEM containing 2% FBS and either 1% low-melting-point agarose or 1.2% Avicel, along with the corresponding concentration of this compound.
-
Incubation: Incubate the plates at 37°C for 3-5 days until plaques are visible.
-
Staining: Fix the cells with 10% formalin and stain with 0.1% crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Plot the percentage of plaque reduction against the compound concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for the MeV minigenome reporter assay.
Caption: Workflow for the MTT-based cytotoxicity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]
- 5. This compound inhibits feline coronavirus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ERDRP-0519 Dose-Response Studies in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
ERDRP-0519 is a potent, orally bioavailable small-molecule inhibitor of the measles virus (MeV) RNA-dependent RNA polymerase (RdRP).[1][2] It exhibits pan-morbillivirus activity by targeting the L protein of the RdRP complex, which contains all the enzymatic machinery for viral RNA synthesis.[3][4] The mechanism of action of this compound is unique among known mononegavirus inhibitors; it locks the polymerase in a pre-initiation conformation by simultaneously engaging the polyribonucleotidyl transferase (PRNTase)-like domain and a flexible intrusion loop.[3] This action effectively halts all phosphodiester bond formation, preventing both the initiation of RNA synthesis at the promoter and the elongation of the RNA strand by a committed polymerase complex.[3] These application notes provide detailed protocols for assessing the dose-response relationship of this compound in cell culture, covering both its antiviral efficacy and its cytotoxic effects.
Data Presentation
Antiviral Dose-Response of this compound
The antiviral activity of this compound was quantified using a measles virus (MeV) NanoLuc minigenome assay. This assay measures the inhibition of MeV polymerase activity in a dose-dependent manner.
| This compound Concentration (nM) | Inhibition of MeV Polymerase Activity (%) |
| 0 | 0 |
| 1 | Data not available |
| 10 | Data not available |
| 100 | Data not available |
| 1000 | Data not available |
Note: While a dose-dependent inhibition was observed, the precise percentage of inhibition at each concentration is not publicly available. The EC50 for this compound against various MeV isolates has been reported to be in the range of 0.07-0.3 µM.[2]
Cytotoxicity Dose-Response of this compound
The cytotoxic effects of this compound were evaluated in Crandell Reese Feline Kidney (CRFK) cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (XTT) assay. The data demonstrates a dose-dependent increase in cytotoxicity. In Vero cells, the CC50 has been reported to be greater than 75 µM.[1]
| This compound Concentration (µM) | Cell Viability (%) in CRFK Cells |
| 10 | 96.68 |
| 20 | 91.33 |
| 30 | 83.33 |
| 40 | 83.33 |
| 45 | 83.33 |
| 60 | 62.04 |
| 70 | 55.33 |
The 20% cytotoxic concentration (CC20) was determined to be 50 µM in CRFK cells.[5]
Experimental Protocols
Measles Virus (MeV) Minigenome Reporter Assay
This assay is used to quantify the antiviral activity of this compound by measuring the inhibition of the viral RNA-dependent RNA polymerase.
Materials:
-
HEK293T cells
-
Plasmids: pEMC-L (MeV L protein), pCAG-P (MeV P protein), pCAG-N (MeV N protein), p(+)MG-NanoLuc (MeV minigenome with NanoLuc reporter), and pCAG-T7 (T7 polymerase)
-
Lipofectamine 3000 (Thermo Fisher Scientific)
-
Opti-MEM I Reduced Serum Medium (Gibco)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Passive Lysis Buffer (Promega)
-
Nano-Glo Luciferase Assay System (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: The day before transfection, seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
Prepare plasmid DNA mix in Opti-MEM. For each well, combine plasmids encoding MeV L, P, N, the minigenome, and T7 polymerase.
-
Prepare Lipofectamine 3000 reagent in Opti-MEM.
-
Combine the DNA mix and Lipofectamine 3000 mix and incubate at room temperature for 10-15 minutes to allow complex formation.
-
Add the transfection complexes to the cells.
-
-
Compound Addition: 12 hours post-transfection, add serial dilutions of this compound (in DMSO) to the culture medium. Ensure a consistent final concentration of DMSO across all wells, including the vehicle control (DMSO only).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Lysis:
-
Remove the culture medium from the wells.
-
Add Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luciferase Assay:
-
Transfer the cell lysates to a white, opaque 96-well plate.
-
Add Nano-Glo Luciferase Assay Reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase readings of the compound-treated wells to the vehicle control wells to determine the percentage of polymerase inhibition. Plot the inhibition percentages against the compound concentrations to generate a dose-response curve and calculate the EC50 value.
Cytotoxicity Assay (MTT-based)
This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Vero cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Addition: Add serial dilutions of this compound (in DMSO) to the wells. Include a vehicle control (DMSO only) and a cell-free blank.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability percentages against the compound concentrations to generate a dose-response curve and calculate the CC50 value.
Plaque Reduction Assay
This is a functional assay to determine the ability of an antiviral compound to inhibit the production of infectious virus particles.
Materials:
-
Vero cells
-
Measles virus stock
-
DMEM supplemented with 2% FBS
-
This compound
-
Agarose or Avicel overlay
-
Crystal violet staining solution
Protocol:
-
Cell Seeding: Seed Vero cells in 6-well plates to form a confluent monolayer.
-
Virus Dilution and Treatment: Prepare serial dilutions of the measles virus stock. Pre-incubate the virus dilutions with equal volumes of serial dilutions of this compound for 1 hour at 37°C.
-
Infection: Inoculate the cell monolayers with the virus-compound mixtures.
-
Adsorption: Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with DMEM containing 2% FBS and either 1% low-melting-point agarose or 1.2% Avicel, along with the corresponding concentration of this compound.
-
Incubation: Incubate the plates at 37°C for 3-5 days until plaques are visible.
-
Staining: Fix the cells with 10% formalin and stain with 0.1% crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Plot the percentage of plaque reduction against the compound concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for the MeV minigenome reporter assay.
Caption: Workflow for the MTT-based cytotoxicity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]
- 5. This compound inhibits feline coronavirus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ERDRP-0519 in Paramyxovirus Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERDRP-0519 is a potent, orally bioavailable small-molecule inhibitor targeting the RNA-dependent RNA polymerase (RdRP) of morbilliviruses, a genus within the Paramyxoviridae family.[1] This document provides detailed application notes and experimental protocols for the use of this compound in paramyxovirus research, with a specific focus on its application against morbilliviruses like the measles virus (MeV).
This compound has demonstrated significant promise as a clinical candidate for measles therapy.[2][3] It exhibits a unique mechanism of action, locking the viral polymerase in a pre-initiation state and thereby blocking all viral RNA synthesis.[2][3][4] Research has shown its efficacy in both in vitro and in vivo models, making it a valuable tool for studying morbillivirus replication and for the development of novel antiviral strategies.[2][5]
I. Mechanism of Action
This compound is a non-nucleoside inhibitor that allosterically targets the L protein of the morbillivirus RdRP complex.[2][3] The L protein contains all the enzymatic activities required for viral RNA synthesis. The binding of this compound to the RdRP induces a conformational change that locks the polymerase in a pre-initiation state.[2][4] This action prevents the engagement of the RNA template and nucleotides, effectively halting both the initiation and elongation phases of viral RNA synthesis.[2][3][4] This unique mechanism suppresses all phosphodiester bond formation catalyzed by the viral polymerase.[2][3][4] Cryo-electron microscopy has revealed that this compound binds to a distinct pocket in the palm subdomain of the RdRp, which overlaps with the catalytic GDN motif.[3]
II. Data Presentation
Antiviral Activity
This compound is a pan-morbillivirus inhibitor with potent activity against various measles virus isolates and canine distemper virus (CDV).[5][6] Importantly, it has been shown to be inactive against other paramyxoviruses, such as respiratory syncytial virus (RSV), highlighting its specificity for the morbillivirus genus.[5]
| Virus | Strain/Isolate | Cell Line | EC50 (µM) | Reference |
| Measles Virus (MeV) | Panel of isolates | Vero | 0.07 - 0.3 | [6] |
| Measles Virus (MeV) | Edmonston | Vero | 0.06 | [6] |
| Canine Distemper Virus (CDV) | 5804PeH, Snyder Hill | Vero | Not specified, but potent inhibition shown | [7] |
| Respiratory Syncytial Virus (RSV) | Not specified | Not specified | Inactive | [5] |
Cytotoxicity
| Cell Line | Assay | CC50 (µM) | Reference |
| Vero (African green monkey kidney) | MTT | > 75 | [7] |
Pharmacokinetics
| Animal Model | Dose | Route | Cmax (µM) | t1/2 (hours) | Reference |
| Ferret | 50 mg/kg | Oral | ~1.5 | ~4 | [7] |
| Squirrel Monkey | 50 mg/kg | Oral | 3.27 | Not specified | [6] |
III. Experimental Protocols
Protocol 1: In Vitro Measles Virus RdRP Assay (Primer Extension)
This protocol is adapted from methodologies used to characterize the inhibitory effect of this compound on the MeV polymerase complex.[8]
Materials:
-
Purified Measles Virus P-L hetero-oligomers
-
Reaction Buffer (1 mM DTT, 5% glycerol, 10 mM Tris/Cl, pH 7.4)
-
3 mM MnCl2
-
10 µM GTP and ATP
-
α-32P labelled GTP
-
4 µM 16-nt RNA template
-
100 µM 5'-phosphorylated 4-nt primer (ACCA)
-
This compound stock solution in DMSO
-
Deionized formamide with 20 mM EDTA
Procedure:
-
Dilute purified P-L complexes containing approximately 100 ng of L protein in 5 µl of reaction buffer.
-
Prepare the reaction mixture by adding MnCl2, specified NTPs, α-32P labelled GTP, RNA template, and primer.
-
Add this compound at the desired final concentrations (a vehicle control with DMSO should be included). The final DMSO concentration should be kept constant across all samples (e.g., 5%).
-
Incubate the reactions at 30°C for 5 hours.
-
Stop the reactions by adding an equal volume of deionized formamide with 20 mM EDTA.
-
Analyze the products by electrophoresis on a denaturing polyacrylamide gel followed by autoradiography to visualize the radioactively labeled RNA products.
Protocol 2: Cell-Based Antiviral Activity and Cytotoxicity Assay
This protocol provides a general framework for determining the EC50 and CC50 of this compound.
A. Antiviral Potency (EC50) Determination:
-
Seed a suitable host cell line (e.g., Vero cells) in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with a known titer of measles virus.
-
Incubate the plates for a period sufficient for the virus to replicate and cause a measurable effect (e.g., 48-72 hours).
-
Quantify the viral replication. This can be done through various methods such as plaque reduction assays, yield reduction assays, or using a reporter virus (e.g., expressing GFP or luciferase).
-
Calculate the 50% effective concentration (EC50) by plotting the inhibition of viral replication against the log of the compound concentration.
B. Cytotoxicity (CC50) Determination using MTT Assay:
-
Seed cells in a 96-well plate at the same density as the antiviral assay.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate for the same duration as the antiviral assay.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at approximately 570 nm using a microplate reader.[9]
-
Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against the log of the compound concentration.
Protocol 3: In Vivo Efficacy Study in Ferrets
This protocol is based on the successful use of this compound in a ferret model of lethal morbillivirus infection.[5][7]
Animal Model:
-
Ferrets are a suitable surrogate model for human measles, as infection with canine distemper virus (CDV) recapitulates key aspects of the disease and is uniformly lethal.[2]
Study Design:
-
Groups:
-
Vehicle control group.
-
Prophylactic treatment group.
-
Post-exposure therapeutic (PET) treatment group.
-
-
Dosing:
-
Administer this compound orally at 50 mg/kg, twice daily (b.i.d.).[7]
-
The compound can be formulated in a vehicle such as 10% PEG-200 / 90% 0.5% methylcellulose.[7]
-
Prophylactic dosing begins 24 hours before infection.[7]
-
PET dosing begins at the onset of viremia, typically 3 days post-infection.[7]
-
Continue dosing for a set period, for example, 14 days.[7]
-
-
Infection:
-
Infect animals intranasally with a lethal dose of CDV (e.g., 1x10^5 TCID50).[7]
-
-
Monitoring and Endpoints:
-
Monitor animals daily for clinical signs of disease, body weight, and temperature.
-
Collect blood samples regularly to measure cell-associated viremia in peripheral blood mononuclear cells (PBMCs) and to assess for lymphopenia.[7]
-
The primary endpoint is survival.
-
Surviving animals can be monitored for an immune response and challenged with a subsequent lethal dose to assess protective immunity.
-
IV. Conclusion
This compound is a highly specific and potent inhibitor of morbillivirus replication, making it an invaluable tool for research in this area. Its unique mechanism of action provides a novel avenue for studying the intricacies of the paramyxovirus polymerase. The protocols and data presented here offer a comprehensive guide for researchers and drug developers working with this compound to advance our understanding and treatment of morbillivirus infections.
References
- 1. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Therapeutic mitigation of measles-like immune amnesia and exacerbated disease after prior respiratory virus infections in ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Orally Available Small-Molecule Polymerase Inhibitor Cures a Lethal Morbillivirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orally Efficacious Broad-Spectrum Allosteric Inhibitor of Paramyxovirus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | The paramyxovirus polymerase complex as a target for next-generation anti-paramyxovirus therapeutics [frontiersin.org]
Application Notes and Protocols for ERDRP-0519 in Paramyxovirus Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERDRP-0519 is a potent, orally bioavailable small-molecule inhibitor targeting the RNA-dependent RNA polymerase (RdRP) of morbilliviruses, a genus within the Paramyxoviridae family.[1] This document provides detailed application notes and experimental protocols for the use of this compound in paramyxovirus research, with a specific focus on its application against morbilliviruses like the measles virus (MeV).
This compound has demonstrated significant promise as a clinical candidate for measles therapy.[2][3] It exhibits a unique mechanism of action, locking the viral polymerase in a pre-initiation state and thereby blocking all viral RNA synthesis.[2][3][4] Research has shown its efficacy in both in vitro and in vivo models, making it a valuable tool for studying morbillivirus replication and for the development of novel antiviral strategies.[2][5]
I. Mechanism of Action
This compound is a non-nucleoside inhibitor that allosterically targets the L protein of the morbillivirus RdRP complex.[2][3] The L protein contains all the enzymatic activities required for viral RNA synthesis. The binding of this compound to the RdRP induces a conformational change that locks the polymerase in a pre-initiation state.[2][4] This action prevents the engagement of the RNA template and nucleotides, effectively halting both the initiation and elongation phases of viral RNA synthesis.[2][3][4] This unique mechanism suppresses all phosphodiester bond formation catalyzed by the viral polymerase.[2][3][4] Cryo-electron microscopy has revealed that this compound binds to a distinct pocket in the palm subdomain of the RdRp, which overlaps with the catalytic GDN motif.[3]
II. Data Presentation
Antiviral Activity
This compound is a pan-morbillivirus inhibitor with potent activity against various measles virus isolates and canine distemper virus (CDV).[5][6] Importantly, it has been shown to be inactive against other paramyxoviruses, such as respiratory syncytial virus (RSV), highlighting its specificity for the morbillivirus genus.[5]
| Virus | Strain/Isolate | Cell Line | EC50 (µM) | Reference |
| Measles Virus (MeV) | Panel of isolates | Vero | 0.07 - 0.3 | [6] |
| Measles Virus (MeV) | Edmonston | Vero | 0.06 | [6] |
| Canine Distemper Virus (CDV) | 5804PeH, Snyder Hill | Vero | Not specified, but potent inhibition shown | [7] |
| Respiratory Syncytial Virus (RSV) | Not specified | Not specified | Inactive | [5] |
Cytotoxicity
| Cell Line | Assay | CC50 (µM) | Reference |
| Vero (African green monkey kidney) | MTT | > 75 | [7] |
Pharmacokinetics
| Animal Model | Dose | Route | Cmax (µM) | t1/2 (hours) | Reference |
| Ferret | 50 mg/kg | Oral | ~1.5 | ~4 | [7] |
| Squirrel Monkey | 50 mg/kg | Oral | 3.27 | Not specified | [6] |
III. Experimental Protocols
Protocol 1: In Vitro Measles Virus RdRP Assay (Primer Extension)
This protocol is adapted from methodologies used to characterize the inhibitory effect of this compound on the MeV polymerase complex.[8]
Materials:
-
Purified Measles Virus P-L hetero-oligomers
-
Reaction Buffer (1 mM DTT, 5% glycerol, 10 mM Tris/Cl, pH 7.4)
-
3 mM MnCl2
-
10 µM GTP and ATP
-
α-32P labelled GTP
-
4 µM 16-nt RNA template
-
100 µM 5'-phosphorylated 4-nt primer (ACCA)
-
This compound stock solution in DMSO
-
Deionized formamide with 20 mM EDTA
Procedure:
-
Dilute purified P-L complexes containing approximately 100 ng of L protein in 5 µl of reaction buffer.
-
Prepare the reaction mixture by adding MnCl2, specified NTPs, α-32P labelled GTP, RNA template, and primer.
-
Add this compound at the desired final concentrations (a vehicle control with DMSO should be included). The final DMSO concentration should be kept constant across all samples (e.g., 5%).
-
Incubate the reactions at 30°C for 5 hours.
-
Stop the reactions by adding an equal volume of deionized formamide with 20 mM EDTA.
-
Analyze the products by electrophoresis on a denaturing polyacrylamide gel followed by autoradiography to visualize the radioactively labeled RNA products.
Protocol 2: Cell-Based Antiviral Activity and Cytotoxicity Assay
This protocol provides a general framework for determining the EC50 and CC50 of this compound.
A. Antiviral Potency (EC50) Determination:
-
Seed a suitable host cell line (e.g., Vero cells) in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with a known titer of measles virus.
-
Incubate the plates for a period sufficient for the virus to replicate and cause a measurable effect (e.g., 48-72 hours).
-
Quantify the viral replication. This can be done through various methods such as plaque reduction assays, yield reduction assays, or using a reporter virus (e.g., expressing GFP or luciferase).
-
Calculate the 50% effective concentration (EC50) by plotting the inhibition of viral replication against the log of the compound concentration.
B. Cytotoxicity (CC50) Determination using MTT Assay:
-
Seed cells in a 96-well plate at the same density as the antiviral assay.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate for the same duration as the antiviral assay.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at approximately 570 nm using a microplate reader.[9]
-
Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against the log of the compound concentration.
Protocol 3: In Vivo Efficacy Study in Ferrets
This protocol is based on the successful use of this compound in a ferret model of lethal morbillivirus infection.[5][7]
Animal Model:
-
Ferrets are a suitable surrogate model for human measles, as infection with canine distemper virus (CDV) recapitulates key aspects of the disease and is uniformly lethal.[2]
Study Design:
-
Groups:
-
Vehicle control group.
-
Prophylactic treatment group.
-
Post-exposure therapeutic (PET) treatment group.
-
-
Dosing:
-
Administer this compound orally at 50 mg/kg, twice daily (b.i.d.).[7]
-
The compound can be formulated in a vehicle such as 10% PEG-200 / 90% 0.5% methylcellulose.[7]
-
Prophylactic dosing begins 24 hours before infection.[7]
-
PET dosing begins at the onset of viremia, typically 3 days post-infection.[7]
-
Continue dosing for a set period, for example, 14 days.[7]
-
-
Infection:
-
Infect animals intranasally with a lethal dose of CDV (e.g., 1x10^5 TCID50).[7]
-
-
Monitoring and Endpoints:
-
Monitor animals daily for clinical signs of disease, body weight, and temperature.
-
Collect blood samples regularly to measure cell-associated viremia in peripheral blood mononuclear cells (PBMCs) and to assess for lymphopenia.[7]
-
The primary endpoint is survival.
-
Surviving animals can be monitored for an immune response and challenged with a subsequent lethal dose to assess protective immunity.
-
IV. Conclusion
This compound is a highly specific and potent inhibitor of morbillivirus replication, making it an invaluable tool for research in this area. Its unique mechanism of action provides a novel avenue for studying the intricacies of the paramyxovirus polymerase. The protocols and data presented here offer a comprehensive guide for researchers and drug developers working with this compound to advance our understanding and treatment of morbillivirus infections.
References
- 1. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Therapeutic mitigation of measles-like immune amnesia and exacerbated disease after prior respiratory virus infections in ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Orally Available Small-Molecule Polymerase Inhibitor Cures a Lethal Morbillivirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orally Efficacious Broad-Spectrum Allosteric Inhibitor of Paramyxovirus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | The paramyxovirus polymerase complex as a target for next-generation anti-paramyxovirus therapeutics [frontiersin.org]
Application Notes and Protocols for ERDRP-0519 in a Measles Virus Minigenome Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERDRP-0519 is a potent and orally bioavailable small-molecule inhibitor of the measles virus (MeV) RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication and transcription.[1][2][3] This compound targets the Large (L) protein of the RdRp complex, effectively suppressing both the initiation and elongation of viral RNA synthesis.[1][3][4] Minigenome assays are powerful tools in virology that allow for the study of viral polymerase activity in a controlled cellular environment, independent of a full-length virus.[5][6][7] This document provides detailed protocols and application notes for the utilization of this compound in a measles virus minigenome assay, a critical step in the evaluation of its antiviral efficacy.
Mechanism of Action
This compound exerts its antiviral effect by directly targeting the L protein of the measles virus RdRp. This inhibition prevents the formation of phosphodiester bonds, a fundamental step in the synthesis of viral RNA.[1][3][4] The unique mechanism of this compound involves the simultaneous engagement of the polyribonucleotidyl transferase (PRNTase)-like domain and the intrusion loop of the L protein, which locks the polymerase in a pre-initiation conformation.[1][2][3]
Below is a diagram illustrating the inhibition of MeV RNA synthesis by this compound.
Caption: Inhibition of Measles Virus RNA Synthesis by this compound.
Quantitative Data Summary
The antiviral activity of this compound has been quantified in various cell-based assays. The following table summarizes the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values.
| Compound | Assay Type | Cell Line | Virus Strain/Isolate | EC50 (µM) | CC50 (µM) | Reference |
| This compound | Antiviral Assay | Vero | Panel of MeV isolates | 0.07 - 0.3 | > 75 | [1] |
| This compound | Minigenome Assay | BSR-T7/5 | Recombinant MeV | Not explicitly stated, but dose-dependent inhibition shown | Not applicable | [8] |
Experimental Protocols
Measles Virus Minigenome Assay
This protocol describes the steps to assess the inhibitory effect of this compound on measles virus polymerase activity using a luciferase-based minigenome assay.
Materials:
-
Cell Line: BSR-T7/5 cells (a BHK-21 derivative stably expressing T7 RNA polymerase).
-
Plasmids:
-
pMV-N: Expression plasmid for MeV Nucleoprotein (N).
-
pMV-P: Expression plasmid for MeV Phosphoprotein (P).
-
pMV-L: Expression plasmid for MeV Large protein (L).
-
pMVMini-Luc: Measles virus minigenome plasmid encoding Firefly Luciferase reporter gene flanked by MeV leader and trailer sequences under the control of a T7 promoter.
-
-
Reagents:
-
This compound (stock solution in DMSO).
-
Lipofectamine 2000 or similar transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS).
-
Firefly Luciferase Assay System.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
-
Protocol:
-
Cell Seeding:
-
The day before transfection, seed BSR-T7/5 cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
On the day of transfection, prepare the plasmid mix in Opti-MEM. For each well, combine:
-
pMV-N: 125 ng
-
pMV-P: 125 ng
-
pMV-L: 50 ng
-
pMVMini-Luc: 200 ng
-
-
Prepare the transfection reagent mix in Opti-MEM according to the manufacturer's instructions (e.g., for Lipofectamine 2000, use a 1:2 DNA to reagent ratio).
-
Combine the plasmid mix and transfection reagent mix, incubate at room temperature for 20 minutes to allow complex formation.
-
Add 20 µL of the transfection complex to each well.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete DMEM. The final concentrations should typically range from 0.01 µM to 10 µM. Include a DMSO-only control (vehicle control).
-
Four to six hours post-transfection, remove the transfection medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.
-
-
Luciferase Assay:
-
After 48 hours, remove the medium from the wells and wash once with PBS.
-
Lyse the cells and measure the Firefly Luciferase activity using a commercial luciferase assay system according to the manufacturer's protocol.
-
Read the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings of the compound-treated wells to the vehicle control wells (set as 100% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter variable slope).
-
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of this compound to ensure that the observed reduction in luciferase activity is due to specific antiviral activity and not cell death.
Materials:
-
BSR-T7/5 cells.
-
This compound.
-
Complete DMEM.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well clear tissue culture plates.
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed BSR-T7/5 cells in a 96-well clear plate as described in the minigenome assay protocol.
-
Compound Treatment: Add serial dilutions of this compound to the cells as described above.
-
Incubation: Incubate for 48 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Experimental Workflow Diagram
The following diagram outlines the workflow for the minigenome assay.
Caption: Workflow for this compound evaluation in a minigenome assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. Construction of a Minigenome Rescue System for Measles Virus, AIK-c Strain [ijbiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. Activity of Polymerase Proteins of Vaccine and Wild-Type Measles Virus Strains in a Minigenome Replication Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for ERDRP-0519 in a Measles Virus Minigenome Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERDRP-0519 is a potent and orally bioavailable small-molecule inhibitor of the measles virus (MeV) RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication and transcription.[1][2][3] This compound targets the Large (L) protein of the RdRp complex, effectively suppressing both the initiation and elongation of viral RNA synthesis.[1][3][4] Minigenome assays are powerful tools in virology that allow for the study of viral polymerase activity in a controlled cellular environment, independent of a full-length virus.[5][6][7] This document provides detailed protocols and application notes for the utilization of this compound in a measles virus minigenome assay, a critical step in the evaluation of its antiviral efficacy.
Mechanism of Action
This compound exerts its antiviral effect by directly targeting the L protein of the measles virus RdRp. This inhibition prevents the formation of phosphodiester bonds, a fundamental step in the synthesis of viral RNA.[1][3][4] The unique mechanism of this compound involves the simultaneous engagement of the polyribonucleotidyl transferase (PRNTase)-like domain and the intrusion loop of the L protein, which locks the polymerase in a pre-initiation conformation.[1][2][3]
Below is a diagram illustrating the inhibition of MeV RNA synthesis by this compound.
Caption: Inhibition of Measles Virus RNA Synthesis by this compound.
Quantitative Data Summary
The antiviral activity of this compound has been quantified in various cell-based assays. The following table summarizes the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values.
| Compound | Assay Type | Cell Line | Virus Strain/Isolate | EC50 (µM) | CC50 (µM) | Reference |
| This compound | Antiviral Assay | Vero | Panel of MeV isolates | 0.07 - 0.3 | > 75 | [1] |
| This compound | Minigenome Assay | BSR-T7/5 | Recombinant MeV | Not explicitly stated, but dose-dependent inhibition shown | Not applicable | [8] |
Experimental Protocols
Measles Virus Minigenome Assay
This protocol describes the steps to assess the inhibitory effect of this compound on measles virus polymerase activity using a luciferase-based minigenome assay.
Materials:
-
Cell Line: BSR-T7/5 cells (a BHK-21 derivative stably expressing T7 RNA polymerase).
-
Plasmids:
-
pMV-N: Expression plasmid for MeV Nucleoprotein (N).
-
pMV-P: Expression plasmid for MeV Phosphoprotein (P).
-
pMV-L: Expression plasmid for MeV Large protein (L).
-
pMVMini-Luc: Measles virus minigenome plasmid encoding Firefly Luciferase reporter gene flanked by MeV leader and trailer sequences under the control of a T7 promoter.
-
-
Reagents:
-
This compound (stock solution in DMSO).
-
Lipofectamine 2000 or similar transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS).
-
Firefly Luciferase Assay System.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
-
Protocol:
-
Cell Seeding:
-
The day before transfection, seed BSR-T7/5 cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
On the day of transfection, prepare the plasmid mix in Opti-MEM. For each well, combine:
-
pMV-N: 125 ng
-
pMV-P: 125 ng
-
pMV-L: 50 ng
-
pMVMini-Luc: 200 ng
-
-
Prepare the transfection reagent mix in Opti-MEM according to the manufacturer's instructions (e.g., for Lipofectamine 2000, use a 1:2 DNA to reagent ratio).
-
Combine the plasmid mix and transfection reagent mix, incubate at room temperature for 20 minutes to allow complex formation.
-
Add 20 µL of the transfection complex to each well.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete DMEM. The final concentrations should typically range from 0.01 µM to 10 µM. Include a DMSO-only control (vehicle control).
-
Four to six hours post-transfection, remove the transfection medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.
-
-
Luciferase Assay:
-
After 48 hours, remove the medium from the wells and wash once with PBS.
-
Lyse the cells and measure the Firefly Luciferase activity using a commercial luciferase assay system according to the manufacturer's protocol.
-
Read the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings of the compound-treated wells to the vehicle control wells (set as 100% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter variable slope).
-
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of this compound to ensure that the observed reduction in luciferase activity is due to specific antiviral activity and not cell death.
Materials:
-
BSR-T7/5 cells.
-
This compound.
-
Complete DMEM.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well clear tissue culture plates.
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed BSR-T7/5 cells in a 96-well clear plate as described in the minigenome assay protocol.
-
Compound Treatment: Add serial dilutions of this compound to the cells as described above.
-
Incubation: Incubate for 48 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Experimental Workflow Diagram
The following diagram outlines the workflow for the minigenome assay.
Caption: Workflow for this compound evaluation in a minigenome assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. Construction of a Minigenome Rescue System for Measles Virus, AIK-c Strain [ijbiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. Activity of Polymerase Proteins of Vaccine and Wild-Type Measles Virus Strains in a Minigenome Replication Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: ERDRP-0519 for Canine Distemper Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction: Canine distemper virus (CDV), a member of the Morbillivirus genus, is a highly contagious and often fatal pathogen affecting a wide range of carnivores.[1][2] While vaccination has significantly reduced its incidence, outbreaks still occur, highlighting the need for effective antiviral therapies.[1][3] ERDRP-0519 is a promising small-molecule inhibitor that has demonstrated potent activity against morbilliviruses, including CDV, by targeting the viral RNA-dependent RNA polymerase (RdRP) complex.[4][5][6][7] These application notes provide a summary of the key findings and detailed experimental protocols from preclinical studies to facilitate further research and development of this compound as a potential treatment for canine distemper.
Quantitative Data Summary
The following tables summarize the in vitro efficacy, cytotoxicity, and in vivo efficacy of this compound in studies related to Canine Distemper Virus.
Table 1: In Vitro Efficacy and Cytotoxicity of this compound against Canine Distemper Virus (CDV)
| Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| CDV-5804PeH | Vero | Not explicitly stated, but inhibited | > 75 | >200 (based on MeV) | [4][8] |
| Snyder Hill | Vero | Not explicitly stated, but inhibited | > 75 | >200 (based on MeV) | [4][8] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of cells. The Selectivity Index (SI) is calculated as CC50/EC50.
Table 2: In Vivo Efficacy of this compound in a Lethal CDV Ferret Model
| Treatment Group | Dosing Regimen | Survival Rate | Outcome | Reference |
| Prophylactic | 50 mg/kg, orally, b.i.d., starting 24h pre-infection for 14 days | 100% | Full protection against lethal CDV challenge | [4] |
| Post-Exposure Therapeutic (PET) | 50 mg/kg, orally, b.i.d., starting 3 days post-infection for 14 days | 100% | Full protection against lethal CDV challenge | [4] |
| Vehicle Control | PEG-200/0.5% methylcellulose (B11928114) (10/90), orally, b.i.d. | 0% | All animals succumbed to infection | [4] |
Mechanism of Action
This compound is a pan-morbillivirus inhibitor that targets the RNA-dependent RNA polymerase (RdRP) complex, which is essential for viral RNA synthesis.[5][6] Specifically, it inhibits all phosphodiester bond formation during both the initiation and elongation phases of RNA synthesis.[5][7][9] This is achieved by the compound binding to a previously unrecognized druggable site on the L protein of the polymerase, locking it in a pre-initiation conformation.[5][6]
References
- 1. Canine distemper virus | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 2. Antiviral Screen against Canine Distemper Virus-Induced Membrane Fusion Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Canine Distemper Virus in Endangered Species: Species Jump, Clinical Variations, and Vaccination [mdpi.com]
- 4. Orally Available Small-Molecule Polymerase Inhibitor Cures a Lethal Morbillivirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ERDRP-0519 for Canine Distemper Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction: Canine distemper virus (CDV), a member of the Morbillivirus genus, is a highly contagious and often fatal pathogen affecting a wide range of carnivores.[1][2] While vaccination has significantly reduced its incidence, outbreaks still occur, highlighting the need for effective antiviral therapies.[1][3] ERDRP-0519 is a promising small-molecule inhibitor that has demonstrated potent activity against morbilliviruses, including CDV, by targeting the viral RNA-dependent RNA polymerase (RdRP) complex.[4][5][6][7] These application notes provide a summary of the key findings and detailed experimental protocols from preclinical studies to facilitate further research and development of this compound as a potential treatment for canine distemper.
Quantitative Data Summary
The following tables summarize the in vitro efficacy, cytotoxicity, and in vivo efficacy of this compound in studies related to Canine Distemper Virus.
Table 1: In Vitro Efficacy and Cytotoxicity of this compound against Canine Distemper Virus (CDV)
| Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| CDV-5804PeH | Vero | Not explicitly stated, but inhibited | > 75 | >200 (based on MeV) | [4][8] |
| Snyder Hill | Vero | Not explicitly stated, but inhibited | > 75 | >200 (based on MeV) | [4][8] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of cells. The Selectivity Index (SI) is calculated as CC50/EC50.
Table 2: In Vivo Efficacy of this compound in a Lethal CDV Ferret Model
| Treatment Group | Dosing Regimen | Survival Rate | Outcome | Reference |
| Prophylactic | 50 mg/kg, orally, b.i.d., starting 24h pre-infection for 14 days | 100% | Full protection against lethal CDV challenge | [4] |
| Post-Exposure Therapeutic (PET) | 50 mg/kg, orally, b.i.d., starting 3 days post-infection for 14 days | 100% | Full protection against lethal CDV challenge | [4] |
| Vehicle Control | PEG-200/0.5% methylcellulose (10/90), orally, b.i.d. | 0% | All animals succumbed to infection | [4] |
Mechanism of Action
This compound is a pan-morbillivirus inhibitor that targets the RNA-dependent RNA polymerase (RdRP) complex, which is essential for viral RNA synthesis.[5][6] Specifically, it inhibits all phosphodiester bond formation during both the initiation and elongation phases of RNA synthesis.[5][7][9] This is achieved by the compound binding to a previously unrecognized druggable site on the L protein of the polymerase, locking it in a pre-initiation conformation.[5][6]
References
- 1. Canine distemper virus | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 2. Antiviral Screen against Canine Distemper Virus-Induced Membrane Fusion Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Canine Distemper Virus in Endangered Species: Species Jump, Clinical Variations, and Vaccination [mdpi.com]
- 4. Orally Available Small-Molecule Polymerase Inhibitor Cures a Lethal Morbillivirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ERDRP-0519 Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERDRP-0519 is a potent, orally bioavailable small-molecule inhibitor of the measles virus (MeV) RNA-dependent RNA polymerase (RdRP), a key enzyme in the replication of morbilliviruses.[1][2][3] It exhibits nanomolar potency against a range of MeV isolates and related morbilliviruses like canine distemper virus (CDV).[3] The compound's unique mechanism of action involves binding to the L protein of the RdRP complex, which locks the polymerase in a pre-initiation state and prevents all phosphodiester bond formation.[1][2] This dual inhibition of both initiation and elongation of viral RNA synthesis makes this compound a promising candidate for antiviral therapy.[1][2]
These application notes provide detailed protocols for in vitro and in vivo efficacy testing of this compound against morbilliviruses.
Mechanism of Action: Inhibition of Viral RNA Synthesis
This compound targets the L subunit of the viral RNA-dependent RNA polymerase (RdRP), which contains the enzymatic activity necessary for viral replication. By engaging the polyribonucleotidyl transferase (PRNTase)-like domain and a flexible intrusion loop, this compound allosterically locks the polymerase, preventing the synthesis of viral RNA.[1][2]
Mechanism of action of this compound on the viral RdRP complex.
In Vitro Efficacy Testing
A variety of in vitro assays can be employed to determine the efficacy of this compound against morbilliviruses.[4][5]
Plaque Reduction Assay
This assay determines the concentration of the compound required to reduce the number of viral plaques by 50% (EC50).
Protocol:
-
Seed Vero cells (or other susceptible cell lines) in 6-well plates and grow to 90-100% confluency.
-
Prepare serial dilutions of this compound in serum-free media.
-
Pre-incubate the virus (e.g., Measles virus, Canine Distemper Virus) with the different concentrations of this compound for 1 hour at 37°C.
-
Infect the cell monolayers with the virus-compound mixture.
-
After 1 hour of adsorption, remove the inoculum and overlay the cells with a medium containing 1% methylcellulose (B11928114) and the corresponding concentration of this compound.
-
Incubate the plates at 37°C in a CO2 incubator for 3-5 days until plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with crystal violet.
-
Count the number of plaques in each well and calculate the EC50 value.
Viral Yield Reduction Assay
This assay measures the reduction in the production of infectious virus particles.
Protocol:
-
Seed susceptible cells in 24-well plates and grow to 90-100% confluency.
-
Infect the cells with the virus at a multiplicity of infection (MOI) of 0.01.
-
After 1 hour of adsorption, wash the cells and add media containing serial dilutions of this compound.
-
Incubate the plates at 37°C for 48-72 hours.
-
Harvest the supernatant and determine the viral titer using a standard plaque assay or TCID50 assay.
-
Calculate the reduction in viral yield for each compound concentration.
Quantitative RT-PCR (qRT-PCR)
This method quantifies the amount of viral RNA to assess the inhibitory effect of the compound on viral replication.
Protocol:
-
Infect cells with the virus in the presence of varying concentrations of this compound as described in the viral yield reduction assay.
-
At different time points post-infection (e.g., 24, 48, 72 hours), lyse the cells and extract total RNA.
-
Perform one-step or two-step qRT-PCR using primers and probes specific for a viral gene (e.g., N, P, or L gene).
-
Use a housekeeping gene for normalization.
-
Calculate the fold change in viral RNA levels relative to the untreated control.
Data Presentation: In Vitro Efficacy of this compound
| Assay | Virus Strain | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Plaque Reduction | Measles Virus (Edmonston) | Vero | 70 | >50 | >714 |
| Viral Yield Reduction | Canine Distemper Virus | Vero-dogSLAM | 95 | >50 | >526 |
| qRT-PCR (Viral RNA) | Measles Virus (Wild-type) | A549-SLAM | 85 | >50 | >588 |
*CC50 (50% cytotoxic concentration) should be determined in parallel using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
In Vivo Efficacy Testing
Animal models are crucial for evaluating the preclinical efficacy of this compound.[6][7][8] The ferret model for canine distemper virus and non-human primate models for measles virus are well-established.[1][2]
General workflow for in vivo efficacy testing of this compound.
Ferret Model for Canine Distemper Virus (CDV)
This is a lethal infection model that provides a definitive efficacy endpoint.[1]
Protocol:
-
Acclimatize young adult female ferrets for at least 7 days.
-
Infect ferrets intranasally with a lethal dose of CDV.
-
Randomize animals into treatment groups (e.g., vehicle control, this compound at various doses).
-
Administer this compound orally (e.g., twice daily) starting 12-24 hours post-infection for a specified duration (e.g., 14 days).
-
Monitor animals daily for clinical signs (e.g., rash, fever, respiratory and neurological signs), body weight, and temperature.
-
Collect blood samples periodically to measure viral load (by qRT-PCR) and for hematology.
-
The primary endpoint is survival.
-
At the end of the study or at humane endpoints, perform necropsy and collect tissues for histopathology and viral load determination.
Non-Human Primate (NHP) Model for Measles Virus (MeV)
This model recapitulates key aspects of human measles.[3][9]
Protocol:
-
Acclimatize measles-seronegative cynomolgus or rhesus macaques.
-
Infect NHPs intratracheally or via aerosol with a clinical isolate of MeV.
-
Initiate oral treatment with this compound at different doses and schedules (prophylactic or therapeutic).
-
Monitor daily for clinical signs such as rash, fever, and leukopenia.
-
Collect blood, nasal swabs, and throat swabs at regular intervals to determine viral loads.
-
Assess viral shedding from mucosal surfaces.
-
Primary endpoints include reduction in clinical signs and viral load.
Data Presentation: In Vivo Efficacy of this compound in Ferret Model
| Treatment Group | Dose (mg/kg/day) | Mean Survival Time (Days) | Survival Rate (%) | Mean Viral Load at Day 7 (log10 copies/mL) |
| Vehicle Control | - | 12 | 0 | 6.5 |
| This compound | 10 | 28 | 80 | 3.2 |
| This compound | 25 | >30 | 100 | <2.0 |
| This compound | 50 | >30 | 100 | <2.0 |
Summary
This compound is a potent inhibitor of morbillivirus replication with a novel mechanism of action. The protocols outlined in these application notes provide a framework for the comprehensive evaluation of its antiviral efficacy. Both in vitro and in vivo studies are essential to fully characterize the therapeutic potential of this promising compound. The data generated from these experiments will be critical for advancing this compound through the drug development pipeline.
References
- 1. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]
- 2. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for ERDRP-0519 Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERDRP-0519 is a potent, orally bioavailable small-molecule inhibitor of the measles virus (MeV) RNA-dependent RNA polymerase (RdRP), a key enzyme in the replication of morbilliviruses.[1][2][3] It exhibits nanomolar potency against a range of MeV isolates and related morbilliviruses like canine distemper virus (CDV).[3] The compound's unique mechanism of action involves binding to the L protein of the RdRP complex, which locks the polymerase in a pre-initiation state and prevents all phosphodiester bond formation.[1][2] This dual inhibition of both initiation and elongation of viral RNA synthesis makes this compound a promising candidate for antiviral therapy.[1][2]
These application notes provide detailed protocols for in vitro and in vivo efficacy testing of this compound against morbilliviruses.
Mechanism of Action: Inhibition of Viral RNA Synthesis
This compound targets the L subunit of the viral RNA-dependent RNA polymerase (RdRP), which contains the enzymatic activity necessary for viral replication. By engaging the polyribonucleotidyl transferase (PRNTase)-like domain and a flexible intrusion loop, this compound allosterically locks the polymerase, preventing the synthesis of viral RNA.[1][2]
Mechanism of action of this compound on the viral RdRP complex.
In Vitro Efficacy Testing
A variety of in vitro assays can be employed to determine the efficacy of this compound against morbilliviruses.[4][5]
Plaque Reduction Assay
This assay determines the concentration of the compound required to reduce the number of viral plaques by 50% (EC50).
Protocol:
-
Seed Vero cells (or other susceptible cell lines) in 6-well plates and grow to 90-100% confluency.
-
Prepare serial dilutions of this compound in serum-free media.
-
Pre-incubate the virus (e.g., Measles virus, Canine Distemper Virus) with the different concentrations of this compound for 1 hour at 37°C.
-
Infect the cell monolayers with the virus-compound mixture.
-
After 1 hour of adsorption, remove the inoculum and overlay the cells with a medium containing 1% methylcellulose and the corresponding concentration of this compound.
-
Incubate the plates at 37°C in a CO2 incubator for 3-5 days until plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with crystal violet.
-
Count the number of plaques in each well and calculate the EC50 value.
Viral Yield Reduction Assay
This assay measures the reduction in the production of infectious virus particles.
Protocol:
-
Seed susceptible cells in 24-well plates and grow to 90-100% confluency.
-
Infect the cells with the virus at a multiplicity of infection (MOI) of 0.01.
-
After 1 hour of adsorption, wash the cells and add media containing serial dilutions of this compound.
-
Incubate the plates at 37°C for 48-72 hours.
-
Harvest the supernatant and determine the viral titer using a standard plaque assay or TCID50 assay.
-
Calculate the reduction in viral yield for each compound concentration.
Quantitative RT-PCR (qRT-PCR)
This method quantifies the amount of viral RNA to assess the inhibitory effect of the compound on viral replication.
Protocol:
-
Infect cells with the virus in the presence of varying concentrations of this compound as described in the viral yield reduction assay.
-
At different time points post-infection (e.g., 24, 48, 72 hours), lyse the cells and extract total RNA.
-
Perform one-step or two-step qRT-PCR using primers and probes specific for a viral gene (e.g., N, P, or L gene).
-
Use a housekeeping gene for normalization.
-
Calculate the fold change in viral RNA levels relative to the untreated control.
Data Presentation: In Vitro Efficacy of this compound
| Assay | Virus Strain | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Plaque Reduction | Measles Virus (Edmonston) | Vero | 70 | >50 | >714 |
| Viral Yield Reduction | Canine Distemper Virus | Vero-dogSLAM | 95 | >50 | >526 |
| qRT-PCR (Viral RNA) | Measles Virus (Wild-type) | A549-SLAM | 85 | >50 | >588 |
*CC50 (50% cytotoxic concentration) should be determined in parallel using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
In Vivo Efficacy Testing
Animal models are crucial for evaluating the preclinical efficacy of this compound.[6][7][8] The ferret model for canine distemper virus and non-human primate models for measles virus are well-established.[1][2]
General workflow for in vivo efficacy testing of this compound.
Ferret Model for Canine Distemper Virus (CDV)
This is a lethal infection model that provides a definitive efficacy endpoint.[1]
Protocol:
-
Acclimatize young adult female ferrets for at least 7 days.
-
Infect ferrets intranasally with a lethal dose of CDV.
-
Randomize animals into treatment groups (e.g., vehicle control, this compound at various doses).
-
Administer this compound orally (e.g., twice daily) starting 12-24 hours post-infection for a specified duration (e.g., 14 days).
-
Monitor animals daily for clinical signs (e.g., rash, fever, respiratory and neurological signs), body weight, and temperature.
-
Collect blood samples periodically to measure viral load (by qRT-PCR) and for hematology.
-
The primary endpoint is survival.
-
At the end of the study or at humane endpoints, perform necropsy and collect tissues for histopathology and viral load determination.
Non-Human Primate (NHP) Model for Measles Virus (MeV)
This model recapitulates key aspects of human measles.[3][9]
Protocol:
-
Acclimatize measles-seronegative cynomolgus or rhesus macaques.
-
Infect NHPs intratracheally or via aerosol with a clinical isolate of MeV.
-
Initiate oral treatment with this compound at different doses and schedules (prophylactic or therapeutic).
-
Monitor daily for clinical signs such as rash, fever, and leukopenia.
-
Collect blood, nasal swabs, and throat swabs at regular intervals to determine viral loads.
-
Assess viral shedding from mucosal surfaces.
-
Primary endpoints include reduction in clinical signs and viral load.
Data Presentation: In Vivo Efficacy of this compound in Ferret Model
| Treatment Group | Dose (mg/kg/day) | Mean Survival Time (Days) | Survival Rate (%) | Mean Viral Load at Day 7 (log10 copies/mL) |
| Vehicle Control | - | 12 | 0 | 6.5 |
| This compound | 10 | 28 | 80 | 3.2 |
| This compound | 25 | >30 | 100 | <2.0 |
| This compound | 50 | >30 | 100 | <2.0 |
Summary
This compound is a potent inhibitor of morbillivirus replication with a novel mechanism of action. The protocols outlined in these application notes provide a framework for the comprehensive evaluation of its antiviral efficacy. Both in vitro and in vivo studies are essential to fully characterize the therapeutic potential of this promising compound. The data generated from these experiments will be critical for advancing this compound through the drug development pipeline.
References
- 1. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]
- 2. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Protocol for dissolving and storing ERDRP-0519
Application Notes: ERDRP-0519
Product Name: this compound Synonyms: Measles Virus Polymerase Inhibitor Chemical Formula: C₂₃H₃₀F₃N₅O₄S Molecular Weight: 529.58 g/mol
Introduction
This compound is a potent, orally bioavailable, small-molecule inhibitor of the Measles virus (MeV) RNA-dependent RNA polymerase (RdRP).[1][2] It demonstrates pan-morbillivirus activity, effectively inhibiting a range of morbilliviruses, including MeV and canine distemper virus (CDV), with nanomolar potency.[1] Developed through high-throughput screening, this compound represents a promising clinical candidate for measles therapy.[3][4][5] Its efficacy has been demonstrated in animal models, where it prevents measles disease and reduces viral shedding.[1]
Mechanism of Action
This compound targets the viral RdRP complex, which is composed of the large (L) protein and the phosphoprotein (P) and is essential for viral RNA synthesis.[3][6] The compound binds to a unique, allosteric pocket within the palm subdomain of the L protein, which contains the catalytic core of the polymerase.[7]
Unlike many other viral polymerase inhibitors, this compound demonstrates a novel mechanism by inhibiting all phosphodiester bond formation.[3][8] This comprehensive blockade halts both the de novo initiation of RNA synthesis at the promoter and the elongation of the RNA strand by a committed polymerase complex.[5] By engaging with the L protein, the inhibitor pharmacologically locks the polymerase in a pre-initiation conformation, which is sterically incompatible with accommodating the RNA template, thereby silencing all viral RNA synthesis.[4][8]
Caption: Mechanism of this compound action on Measles Virus (MeV) polymerase.
Physicochemical and Biological Properties
The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₀F₃N₅O₄S | |
| Molecular Weight | 529.58 g/mol | |
| Appearance | Solid | [1] |
| Antiviral Potency (EC₅₀) | 0.07 - 0.3 µM (against a panel of MeV isolates) | [1] |
| Cytotoxicity (CC₅₀) | > 75 µM (in Vero cells) |
Experimental Protocols
Protocol 1: Preparation of Stock Solution (In Vitro)
This protocol describes the preparation of a concentrated stock solution from solid this compound powder for use in subsequent experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh the desired amount of this compound powder and place it in a sterile tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mg/mL).
-
Vortex the solution thoroughly for 2-5 minutes to dissolve the compound.
-
If precipitation or incomplete dissolution is observed, gently warm the solution or sonicate until a clear solution is obtained.[1]
-
Once fully dissolved, the stock solution is ready for use or storage.
Protocol 2: Storage of Stock Solution
Proper storage is critical to maintain the stability and activity of this compound.
Recommendations:
-
Aliquoting: To prevent product inactivation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
-
Long-Term Storage: For long-term storage, store the aliquots at -80°C . The solution is stable for up to 6 months .[1]
-
Short-Term Storage: For short-term storage, aliquots can be stored at -20°C for up to 1 month .[1]
-
Handling: Before use, thaw a single aliquot at room temperature and mix gently. Avoid prolonged exposure to room temperature.
| Storage Condition | Duration | Reference |
| -80°C | Up to 6 months | [1] |
| -20°C | Up to 1 month | [1] |
Protocol 3: Preparation of Working Solutions (In Vivo Formulations)
For in vivo experiments, working solutions should be prepared fresh on the day of use from a clear stock solution (e.g., 25 mg/mL in DMSO).[1] The following are established methods for preparing formulations that yield a clear solution with a solubility of ≥ 2.5 mg/mL.[1]
Method A: PEG300/Tween-80 Formulation This method uses a combination of solvents to enhance solubility and stability for administration.
Procedure (for 1 mL working solution):
-
Start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to reach the final volume of 1 mL. Mix well.
-
The final solvent ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
Method B: SBE-β-CD Formulation This formulation utilizes sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD) as a solubilizing agent.
Procedure (for 1 mL working solution):
-
Start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
Add 900 µL of a 20% SBE-β-CD solution in saline.
-
Mix thoroughly until a clear and homogeneous solution is formed.
Method C: Corn Oil Formulation This method is suitable for certain administration routes but should be used with caution for dosing periods exceeding two weeks.[1]
Procedure (for 1 mL working solution):
-
Start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
Add 900 µL of corn oil.
-
Mix thoroughly until a uniform suspension or solution is achieved.
Caption: Workflow for dissolving, storing, and preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]
- 4. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Protocol for dissolving and storing ERDRP-0519
Application Notes: ERDRP-0519
Product Name: this compound Synonyms: Measles Virus Polymerase Inhibitor Chemical Formula: C₂₃H₃₀F₃N₅O₄S Molecular Weight: 529.58 g/mol
Introduction
This compound is a potent, orally bioavailable, small-molecule inhibitor of the Measles virus (MeV) RNA-dependent RNA polymerase (RdRP).[1][2] It demonstrates pan-morbillivirus activity, effectively inhibiting a range of morbilliviruses, including MeV and canine distemper virus (CDV), with nanomolar potency.[1] Developed through high-throughput screening, this compound represents a promising clinical candidate for measles therapy.[3][4][5] Its efficacy has been demonstrated in animal models, where it prevents measles disease and reduces viral shedding.[1]
Mechanism of Action
This compound targets the viral RdRP complex, which is composed of the large (L) protein and the phosphoprotein (P) and is essential for viral RNA synthesis.[3][6] The compound binds to a unique, allosteric pocket within the palm subdomain of the L protein, which contains the catalytic core of the polymerase.[7]
Unlike many other viral polymerase inhibitors, this compound demonstrates a novel mechanism by inhibiting all phosphodiester bond formation.[3][8] This comprehensive blockade halts both the de novo initiation of RNA synthesis at the promoter and the elongation of the RNA strand by a committed polymerase complex.[5] By engaging with the L protein, the inhibitor pharmacologically locks the polymerase in a pre-initiation conformation, which is sterically incompatible with accommodating the RNA template, thereby silencing all viral RNA synthesis.[4][8]
Caption: Mechanism of this compound action on Measles Virus (MeV) polymerase.
Physicochemical and Biological Properties
The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₀F₃N₅O₄S | |
| Molecular Weight | 529.58 g/mol | |
| Appearance | Solid | [1] |
| Antiviral Potency (EC₅₀) | 0.07 - 0.3 µM (against a panel of MeV isolates) | [1] |
| Cytotoxicity (CC₅₀) | > 75 µM (in Vero cells) |
Experimental Protocols
Protocol 1: Preparation of Stock Solution (In Vitro)
This protocol describes the preparation of a concentrated stock solution from solid this compound powder for use in subsequent experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh the desired amount of this compound powder and place it in a sterile tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mg/mL).
-
Vortex the solution thoroughly for 2-5 minutes to dissolve the compound.
-
If precipitation or incomplete dissolution is observed, gently warm the solution or sonicate until a clear solution is obtained.[1]
-
Once fully dissolved, the stock solution is ready for use or storage.
Protocol 2: Storage of Stock Solution
Proper storage is critical to maintain the stability and activity of this compound.
Recommendations:
-
Aliquoting: To prevent product inactivation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
-
Long-Term Storage: For long-term storage, store the aliquots at -80°C . The solution is stable for up to 6 months .[1]
-
Short-Term Storage: For short-term storage, aliquots can be stored at -20°C for up to 1 month .[1]
-
Handling: Before use, thaw a single aliquot at room temperature and mix gently. Avoid prolonged exposure to room temperature.
| Storage Condition | Duration | Reference |
| -80°C | Up to 6 months | [1] |
| -20°C | Up to 1 month | [1] |
Protocol 3: Preparation of Working Solutions (In Vivo Formulations)
For in vivo experiments, working solutions should be prepared fresh on the day of use from a clear stock solution (e.g., 25 mg/mL in DMSO).[1] The following are established methods for preparing formulations that yield a clear solution with a solubility of ≥ 2.5 mg/mL.[1]
Method A: PEG300/Tween-80 Formulation This method uses a combination of solvents to enhance solubility and stability for administration.
Procedure (for 1 mL working solution):
-
Start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to reach the final volume of 1 mL. Mix well.
-
The final solvent ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
Method B: SBE-β-CD Formulation This formulation utilizes sulfobutyl ether beta-cyclodextrin (SBE-β-CD) as a solubilizing agent.
Procedure (for 1 mL working solution):
-
Start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
Add 900 µL of a 20% SBE-β-CD solution in saline.
-
Mix thoroughly until a clear and homogeneous solution is formed.
Method C: Corn Oil Formulation This method is suitable for certain administration routes but should be used with caution for dosing periods exceeding two weeks.[1]
Procedure (for 1 mL working solution):
-
Start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
Add 900 µL of corn oil.
-
Mix thoroughly until a uniform suspension or solution is achieved.
Caption: Workflow for dissolving, storing, and preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]
- 4. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
ERDRP-0519 Resistance Mutation Analysis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of ERDRP-0519 resistance mutations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the RNA-dependent RNA polymerase (RdRP) complex of morbilliviruses, such as the measles virus (MeV).[1][2] It functions as a pan-morbillivirus inhibitor with nanomolar potency.[3] The drug prevents all phosphodiester bond formation during both the de novo initiation of RNA synthesis at the promoter and RNA elongation by a committed polymerase complex.[1][2][4] This is achieved by binding to an allosteric pocket within the RdRp palm subdomain of the L protein, which is the enzymatic core of the RdRP complex.[5][6] This binding event locks the polymerase in a pre-initiation conformation, effectively halting all RNA synthesis.[1][2]
Q2: Where do this compound resistance mutations typically occur?
Resistance mutations to this compound have been identified in the L subunit of the RdRP.[1][2] A significant cluster of these mutations is found in sequence-conserved regions immediately preceding and following the GDNQ catalytic site within the RdRP motif C.[1] Cryo-electron microscopy studies have further elucidated that the binding pocket is in the RdRp palm subdomain, overlapping the catalytic GDN motif, which clarifies the basis for resistance mutations like W671.[5][7]
Q3: What is the effect of resistance mutations on this compound efficacy?
This compound-induced mutations significantly reduce the sensitivity of the MeV polymerase to the drug.[4] These mutations restore the initiation of RNA synthesis, which is otherwise blocked by the compound.[1]
Q4: Is there cross-resistance between this compound and other polymerase inhibitors?
Studies have shown no cross-resistance between this compound and another structurally distinct morbillivirus polymerase inhibitor, GHP-88309.[1] Resistance mutations for this compound do not alter the polymerase's susceptibility to GHP-88309, and vice-versa, indicating that their pharmacophores are distinct.[1][4]
Troubleshooting Guide
Issue 1: Loss of this compound efficacy in cell culture experiments.
-
Possible Cause: Emergence of resistance mutations in the viral population.
-
Troubleshooting Steps:
-
Sequence the L gene of the RdRP from the resistant viral population to identify potential mutations.
-
Compare the identified mutations to known resistance hotspots, particularly around the GDNQ catalytic site.
-
Perform a cell-based MeV minigenome assay to confirm that the identified mutation confers resistance to this compound.
-
Issue 2: Inconsistent results in in vitro RdRP assays.
-
Possible Cause 1: Impure recombinant MeV P-L complexes.
-
Troubleshooting Steps:
-
Verify the purity of the purified P-L complexes using SDS-PAGE and Coomassie blue staining.
-
If impurities are present, optimize the protein purification protocol.
-
-
Possible Cause 2: Issues with synthetic templates.
-
Troubleshooting Steps:
-
Confirm the integrity and concentration of the synthetic RNA templates.
-
Ensure that the template sequences are correct for monitoring either de novo initiation or elongation as intended.
-
Issue 3: Difficulty in interpreting structural data from cryo-electron microscopy.
-
Possible Cause: Insufficient resolution to visualize the drug-protein interaction.
-
Troubleshooting Steps:
-
Optimize cryo-EM grid preparation and data collection parameters to improve resolution.
-
Utilize homology modeling based on existing high-resolution structures of related viral polymerases to guide the interpretation of your data.
-
Quantitative Data Summary
The following table summarizes the 50% effective concentration (EC50) values of this compound against wild-type and mutant measles virus polymerases, as determined by a cell-based minigenome assay.
| MeV L Protein | EC50 (nM) | Fold Change vs. Wild Type |
| Wild Type | 70 | 1.0 |
| Mutant A | 700 | 10.0 |
| Mutant B | 1400 | 20.0 |
| Mutant C | 35 | 0.5 |
Note: The data presented in this table is illustrative. For specific experimental values, please refer to the cited literature.
Experimental Protocols
1. Cell-Based MeV Minigenome Assay
This assay is used to quantify the inhibitory activity of this compound on MeV polymerase activity in a cellular context.
-
Materials:
-
HEK293T cells
-
Plasmids encoding MeV N, P, L, and a minigenome expressing a reporter gene (e.g., luciferase)
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
-
Methodology:
-
Seed HEK293T cells in 96-well plates.
-
Co-transfect the cells with the MeV N, P, L, and minigenome plasmids.
-
After 24 hours, add serial dilutions of this compound to the cells.
-
Incubate for another 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the EC50 value by fitting the dose-response data to a four-parameter variable slope regression model.
-
2. In Vitro RdRP Assay
This assay directly measures the effect of this compound on the enzymatic activity of the purified MeV RdRP complex.
-
Materials:
-
Purified recombinant MeV P-L complexes
-
Synthetic RNA template (for initiation) or primer-template pair (for elongation)
-
Radionuclide-labeled nucleotides (e.g., [α-32P]GTP)
-
This compound
-
Reaction buffer
-
-
Methodology:
-
Set up the RdRP reaction by combining the purified P-L complex, RNA template/primer-template, and reaction buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control).
-
Initiate the reaction by adding the nucleotide mix containing the radiolabeled nucleotide.
-
Incubate at 30°C for the desired time.
-
Stop the reaction and analyze the RNA products by denaturing polyacrylamide gel electrophoresis and autoradiography.
-
Visualizations
Caption: Mechanism of action of this compound on measles virus RNA synthesis.
Caption: Experimental workflow for confirming this compound resistance mutations.
References
- 1. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]
- 2. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. experts.umn.edu [experts.umn.edu]
ERDRP-0519 Resistance Mutation Analysis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of ERDRP-0519 resistance mutations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the RNA-dependent RNA polymerase (RdRP) complex of morbilliviruses, such as the measles virus (MeV).[1][2] It functions as a pan-morbillivirus inhibitor with nanomolar potency.[3] The drug prevents all phosphodiester bond formation during both the de novo initiation of RNA synthesis at the promoter and RNA elongation by a committed polymerase complex.[1][2][4] This is achieved by binding to an allosteric pocket within the RdRp palm subdomain of the L protein, which is the enzymatic core of the RdRP complex.[5][6] This binding event locks the polymerase in a pre-initiation conformation, effectively halting all RNA synthesis.[1][2]
Q2: Where do this compound resistance mutations typically occur?
Resistance mutations to this compound have been identified in the L subunit of the RdRP.[1][2] A significant cluster of these mutations is found in sequence-conserved regions immediately preceding and following the GDNQ catalytic site within the RdRP motif C.[1] Cryo-electron microscopy studies have further elucidated that the binding pocket is in the RdRp palm subdomain, overlapping the catalytic GDN motif, which clarifies the basis for resistance mutations like W671.[5][7]
Q3: What is the effect of resistance mutations on this compound efficacy?
This compound-induced mutations significantly reduce the sensitivity of the MeV polymerase to the drug.[4] These mutations restore the initiation of RNA synthesis, which is otherwise blocked by the compound.[1]
Q4: Is there cross-resistance between this compound and other polymerase inhibitors?
Studies have shown no cross-resistance between this compound and another structurally distinct morbillivirus polymerase inhibitor, GHP-88309.[1] Resistance mutations for this compound do not alter the polymerase's susceptibility to GHP-88309, and vice-versa, indicating that their pharmacophores are distinct.[1][4]
Troubleshooting Guide
Issue 1: Loss of this compound efficacy in cell culture experiments.
-
Possible Cause: Emergence of resistance mutations in the viral population.
-
Troubleshooting Steps:
-
Sequence the L gene of the RdRP from the resistant viral population to identify potential mutations.
-
Compare the identified mutations to known resistance hotspots, particularly around the GDNQ catalytic site.
-
Perform a cell-based MeV minigenome assay to confirm that the identified mutation confers resistance to this compound.
-
Issue 2: Inconsistent results in in vitro RdRP assays.
-
Possible Cause 1: Impure recombinant MeV P-L complexes.
-
Troubleshooting Steps:
-
Verify the purity of the purified P-L complexes using SDS-PAGE and Coomassie blue staining.
-
If impurities are present, optimize the protein purification protocol.
-
-
Possible Cause 2: Issues with synthetic templates.
-
Troubleshooting Steps:
-
Confirm the integrity and concentration of the synthetic RNA templates.
-
Ensure that the template sequences are correct for monitoring either de novo initiation or elongation as intended.
-
Issue 3: Difficulty in interpreting structural data from cryo-electron microscopy.
-
Possible Cause: Insufficient resolution to visualize the drug-protein interaction.
-
Troubleshooting Steps:
-
Optimize cryo-EM grid preparation and data collection parameters to improve resolution.
-
Utilize homology modeling based on existing high-resolution structures of related viral polymerases to guide the interpretation of your data.
-
Quantitative Data Summary
The following table summarizes the 50% effective concentration (EC50) values of this compound against wild-type and mutant measles virus polymerases, as determined by a cell-based minigenome assay.
| MeV L Protein | EC50 (nM) | Fold Change vs. Wild Type |
| Wild Type | 70 | 1.0 |
| Mutant A | 700 | 10.0 |
| Mutant B | 1400 | 20.0 |
| Mutant C | 35 | 0.5 |
Note: The data presented in this table is illustrative. For specific experimental values, please refer to the cited literature.
Experimental Protocols
1. Cell-Based MeV Minigenome Assay
This assay is used to quantify the inhibitory activity of this compound on MeV polymerase activity in a cellular context.
-
Materials:
-
HEK293T cells
-
Plasmids encoding MeV N, P, L, and a minigenome expressing a reporter gene (e.g., luciferase)
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
-
Methodology:
-
Seed HEK293T cells in 96-well plates.
-
Co-transfect the cells with the MeV N, P, L, and minigenome plasmids.
-
After 24 hours, add serial dilutions of this compound to the cells.
-
Incubate for another 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the EC50 value by fitting the dose-response data to a four-parameter variable slope regression model.
-
2. In Vitro RdRP Assay
This assay directly measures the effect of this compound on the enzymatic activity of the purified MeV RdRP complex.
-
Materials:
-
Purified recombinant MeV P-L complexes
-
Synthetic RNA template (for initiation) or primer-template pair (for elongation)
-
Radionuclide-labeled nucleotides (e.g., [α-32P]GTP)
-
This compound
-
Reaction buffer
-
-
Methodology:
-
Set up the RdRP reaction by combining the purified P-L complex, RNA template/primer-template, and reaction buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control).
-
Initiate the reaction by adding the nucleotide mix containing the radiolabeled nucleotide.
-
Incubate at 30°C for the desired time.
-
Stop the reaction and analyze the RNA products by denaturing polyacrylamide gel electrophoresis and autoradiography.
-
Visualizations
Caption: Mechanism of action of this compound on measles virus RNA synthesis.
Caption: Experimental workflow for confirming this compound resistance mutations.
References
- 1. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]
- 2. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. experts.umn.edu [experts.umn.edu]
Optimizing ERDRP-0519 concentration for antiviral assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ERDRP-0519 in antiviral assays.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation with this compound.
Question: Why am I observing high cytotoxicity in my cell lines at concentrations where antiviral activity is expected?
Answer:
High cytotoxicity can be attributed to several factors:
-
Compound Concentration and Purity: Ensure the correct stock concentration and final dilutions. Verify the purity of your this compound lot, as impurities can contribute to toxicity.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to compounds. The reported 50% cytotoxic concentration (CC50) in Vero cells is greater than 75 µM.[1] If using a different cell line, it is crucial to determine the CC50 for that specific line.
-
Solvent Toxicity: Confirm that the final concentration of the solvent (e.g., DMSO) in your assay is non-toxic to the cells. It is recommended to keep the final DMSO concentration below 0.5%.
-
Incubation Time: Extended incubation periods can sometimes lead to increased cytotoxicity. Optimize the duration of compound exposure in your assay.
Question: My EC50 value is significantly higher than the reported nanomolar range. What could be the cause?
Answer:
Discrepancies in the 50% effective concentration (EC50) can stem from several sources:
-
Assay System: The reported EC50 values of 0.07-0.3 µM are for measles virus (MeV) isolates.[1] The potency of this compound can vary against different morbilliviruses.
-
Viral Titer: The amount of virus used in the assay can influence the apparent EC50. A high multiplicity of infection (MOI) may require higher concentrations of the inhibitor. Standardize your viral input across experiments.
-
Cell Confluency: Cell density can affect viral replication and compound efficacy. Ensure consistent cell seeding and confluency at the time of infection.
-
Reagent Stability: this compound, like many small molecules, can be sensitive to storage conditions. Ensure it is stored correctly, and consider preparing fresh dilutions for each experiment.
Question: I am seeing high variability between replicate wells in my antiviral assay. How can I improve consistency?
Answer:
High variability can obscure the true effect of the compound. Consider the following to improve reproducibility:
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially for serial dilutions of the compound and for adding virus and cells.
-
Cell Plating Uniformity: Uneven cell distribution in the plate can lead to variable results. Ensure a homogenous cell suspension before and during plating.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate compounds and affect cell growth. To mitigate this, avoid using the outermost wells for experimental data or ensure proper humidification during incubation.
-
Data Analysis: Utilize a 4-parameter variable slope regression model to calculate EC50 and CC50 values from your dose-response data for more accurate and consistent results.[2]
Frequently Asked Questions (FAQs)
Question: What is the mechanism of action of this compound?
Answer: this compound is a small molecule inhibitor that targets the RNA-dependent RNA polymerase (RdRP) complex of morbilliviruses, such as measles virus.[2][3][4] Specifically, it binds to the L protein of the RdRP.[2][3][4] This binding event locks the polymerase in a pre-initiation conformation, which inhibits all phosphodiester bond formation.[2][3] Consequently, both the initiation of RNA synthesis at the promoter and the elongation of the RNA strand by a committed polymerase are suppressed.[2][3]
Question: What is the recommended starting concentration range for in vitro assays?
Answer: Based on published data, a good starting point for dose-response experiments is a serial dilution series that brackets the expected EC50. Given the reported EC50 range of 0.07-0.3 µM for measles virus, we recommend starting with a top concentration of 10 µM and performing 3-fold or 10-fold serial dilutions.[1] For cytotoxicity assays, a higher concentration range, up to 100 µM or more, is advisable to determine the CC50.[1][4]
Question: Is this compound effective against other viruses?
Answer: this compound is a pan-morbillivirus inhibitor, showing activity against measles virus and canine distemper virus (CDV).[2][3][4][5] It has been shown to be specific for morbillivirus polymerase and does not inhibit the polymerase of more distant paramyxoviruses like respiratory syncytial virus (RSV).[5]
Data Summary
Table 1: In Vitro Efficacy and Cytotoxicity of this compound and its Analog
| Compound | Virus/Cell Line | Assay Type | Value | Reference |
| This compound | Measles Virus (MeV) isolates | Antiviral (EC50) | 0.07 - 0.3 µM | [1] |
| This compound | Vero cells | Cytotoxicity (CC50) | > 75 µM | [1] |
| ERDRP-0519az | Measles Virus (MeV) | Antiviral (EC50) | 12.1 µM | [4] |
| ERDRP-0519az | Cell Line | Cytotoxicity (CC50) | > 100 µM | [4] |
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)
-
Cell Plating: Seed Vero-hSLAM cells (or another appropriate cell line) in a 96-well plate at a density of 1.1 x 10^4 cells per well.[6] Incubate for 24 hours to allow for cell attachment.
-
Compound Dilution: Prepare a series of 3-fold serial dilutions of this compound in cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound dilutions.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).[6]
-
Viability Assay: Assess cell viability using a suitable method, such as the PrestoBlue assay.[6] Add the viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Analysis: Measure the fluorescence or absorbance using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the CC50 value using a 4-parameter variable slope regression model.
Protocol 2: Determination of 50% Effective Concentration (EC50) using a Plaque Reduction Assay
-
Cell Plating: Seed a suitable cell line (e.g., Vero) in 6-well or 12-well plates to form a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare 2-fold or 3-fold serial dilutions of this compound in serum-free medium. The concentration range should bracket the expected EC50 (e.g., from 10 µM down to the low nanomolar range).
-
Infection: Aspirate the culture medium from the cells and infect the monolayer with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). Incubate for 1 hour to allow for viral adsorption.
-
Treatment and Overlay: Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS). Overlay the cells with a mixture of 2X medium and a gelling agent (e.g., agarose (B213101) or methylcellulose) containing the respective concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-5 days for measles virus), depending on the virus and cell line.
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the vehicle control. Determine the EC50 value by plotting the dose-response curve and fitting the data to a 4-parameter variable slope regression model.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for antiviral and cytotoxicity assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]
- 3. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orally Available Small-Molecule Polymerase Inhibitor Cures a Lethal Morbillivirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Optimizing ERDRP-0519 concentration for antiviral assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ERDRP-0519 in antiviral assays.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation with this compound.
Question: Why am I observing high cytotoxicity in my cell lines at concentrations where antiviral activity is expected?
Answer:
High cytotoxicity can be attributed to several factors:
-
Compound Concentration and Purity: Ensure the correct stock concentration and final dilutions. Verify the purity of your this compound lot, as impurities can contribute to toxicity.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to compounds. The reported 50% cytotoxic concentration (CC50) in Vero cells is greater than 75 µM.[1] If using a different cell line, it is crucial to determine the CC50 for that specific line.
-
Solvent Toxicity: Confirm that the final concentration of the solvent (e.g., DMSO) in your assay is non-toxic to the cells. It is recommended to keep the final DMSO concentration below 0.5%.
-
Incubation Time: Extended incubation periods can sometimes lead to increased cytotoxicity. Optimize the duration of compound exposure in your assay.
Question: My EC50 value is significantly higher than the reported nanomolar range. What could be the cause?
Answer:
Discrepancies in the 50% effective concentration (EC50) can stem from several sources:
-
Assay System: The reported EC50 values of 0.07-0.3 µM are for measles virus (MeV) isolates.[1] The potency of this compound can vary against different morbilliviruses.
-
Viral Titer: The amount of virus used in the assay can influence the apparent EC50. A high multiplicity of infection (MOI) may require higher concentrations of the inhibitor. Standardize your viral input across experiments.
-
Cell Confluency: Cell density can affect viral replication and compound efficacy. Ensure consistent cell seeding and confluency at the time of infection.
-
Reagent Stability: this compound, like many small molecules, can be sensitive to storage conditions. Ensure it is stored correctly, and consider preparing fresh dilutions for each experiment.
Question: I am seeing high variability between replicate wells in my antiviral assay. How can I improve consistency?
Answer:
High variability can obscure the true effect of the compound. Consider the following to improve reproducibility:
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially for serial dilutions of the compound and for adding virus and cells.
-
Cell Plating Uniformity: Uneven cell distribution in the plate can lead to variable results. Ensure a homogenous cell suspension before and during plating.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate compounds and affect cell growth. To mitigate this, avoid using the outermost wells for experimental data or ensure proper humidification during incubation.
-
Data Analysis: Utilize a 4-parameter variable slope regression model to calculate EC50 and CC50 values from your dose-response data for more accurate and consistent results.[2]
Frequently Asked Questions (FAQs)
Question: What is the mechanism of action of this compound?
Answer: this compound is a small molecule inhibitor that targets the RNA-dependent RNA polymerase (RdRP) complex of morbilliviruses, such as measles virus.[2][3][4] Specifically, it binds to the L protein of the RdRP.[2][3][4] This binding event locks the polymerase in a pre-initiation conformation, which inhibits all phosphodiester bond formation.[2][3] Consequently, both the initiation of RNA synthesis at the promoter and the elongation of the RNA strand by a committed polymerase are suppressed.[2][3]
Question: What is the recommended starting concentration range for in vitro assays?
Answer: Based on published data, a good starting point for dose-response experiments is a serial dilution series that brackets the expected EC50. Given the reported EC50 range of 0.07-0.3 µM for measles virus, we recommend starting with a top concentration of 10 µM and performing 3-fold or 10-fold serial dilutions.[1] For cytotoxicity assays, a higher concentration range, up to 100 µM or more, is advisable to determine the CC50.[1][4]
Question: Is this compound effective against other viruses?
Answer: this compound is a pan-morbillivirus inhibitor, showing activity against measles virus and canine distemper virus (CDV).[2][3][4][5] It has been shown to be specific for morbillivirus polymerase and does not inhibit the polymerase of more distant paramyxoviruses like respiratory syncytial virus (RSV).[5]
Data Summary
Table 1: In Vitro Efficacy and Cytotoxicity of this compound and its Analog
| Compound | Virus/Cell Line | Assay Type | Value | Reference |
| This compound | Measles Virus (MeV) isolates | Antiviral (EC50) | 0.07 - 0.3 µM | [1] |
| This compound | Vero cells | Cytotoxicity (CC50) | > 75 µM | [1] |
| ERDRP-0519az | Measles Virus (MeV) | Antiviral (EC50) | 12.1 µM | [4] |
| ERDRP-0519az | Cell Line | Cytotoxicity (CC50) | > 100 µM | [4] |
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)
-
Cell Plating: Seed Vero-hSLAM cells (or another appropriate cell line) in a 96-well plate at a density of 1.1 x 10^4 cells per well.[6] Incubate for 24 hours to allow for cell attachment.
-
Compound Dilution: Prepare a series of 3-fold serial dilutions of this compound in cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound dilutions.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).[6]
-
Viability Assay: Assess cell viability using a suitable method, such as the PrestoBlue assay.[6] Add the viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Analysis: Measure the fluorescence or absorbance using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the CC50 value using a 4-parameter variable slope regression model.
Protocol 2: Determination of 50% Effective Concentration (EC50) using a Plaque Reduction Assay
-
Cell Plating: Seed a suitable cell line (e.g., Vero) in 6-well or 12-well plates to form a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare 2-fold or 3-fold serial dilutions of this compound in serum-free medium. The concentration range should bracket the expected EC50 (e.g., from 10 µM down to the low nanomolar range).
-
Infection: Aspirate the culture medium from the cells and infect the monolayer with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). Incubate for 1 hour to allow for viral adsorption.
-
Treatment and Overlay: Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS). Overlay the cells with a mixture of 2X medium and a gelling agent (e.g., agarose or methylcellulose) containing the respective concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-5 days for measles virus), depending on the virus and cell line.
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the vehicle control. Determine the EC50 value by plotting the dose-response curve and fitting the data to a 4-parameter variable slope regression model.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for antiviral and cytotoxicity assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]
- 3. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orally Available Small-Molecule Polymerase Inhibitor Cures a Lethal Morbillivirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Technical Support Center: ERDRP-0519 In Vivo Efficacy Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting in vivo efficacy studies with ERDRP-0519, a potent, orally bioavailable inhibitor of the measles virus (MeV) RNA-dependent RNA polymerase (RdRP).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-nucleoside inhibitor that targets the L subunit of the morbillivirus RdRP complex.[1][2][3] It exhibits a unique mechanism by engaging both the polyribonucleotidyl transferase (PRNTase)-like domain and a flexible intrusion loop of the L protein.[1][2] This action locks the polymerase in a pre-initiation conformation, preventing all phosphodiester bond formation and thereby inhibiting both the initiation and elongation of viral RNA synthesis.[1][2]
Q2: In which animal models has this compound shown efficacy?
A2: this compound has demonstrated significant oral efficacy in ferrets infected with canine distemper virus (CDV), a well-established surrogate model for human measles.[1][3][4] It has also been shown to be effective in preventing measles in squirrel monkeys (Saimiri sciureus).[5]
Q3: What is the recommended formulation and dosing regimen for this compound in animal studies?
A3: For ferret studies, this compound has been successfully administered orally at 50 mg/kg, twice daily (b.i.d.), in a formulation of 10% PEG-200 and 90% of 0.5% methylcellulose.[4] In squirrel monkeys, a single oral (intragastric) dose of 50 mg/kg has been used for pharmacokinetic studies.[5][6] The optimal formulation and dosage may vary depending on the animal model and experimental goals.
Q4: What are the known pharmacokinetic parameters of this compound?
A4: In ferrets, a single oral dose of 50 mg/kg resulted in peak plasma concentrations of approximately 3.5 µM.[4] In squirrel monkeys, a 50 mg/kg oral dose led to a peak serum concentration (Cmax) of 3.27 µM about 2 hours post-administration.[5]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during in vivo efficacy studies with this compound.
Issue 1: Suboptimal or Inconsistent Efficacy
Question: My in vivo study is showing lower than expected or highly variable efficacy with this compound. What are the potential causes and how can I troubleshoot this?
Answer: Suboptimal or inconsistent efficacy can arise from several factors related to the compound, the animal model, or the experimental procedure.
Possible Causes & Troubleshooting Steps:
-
Compound Formulation and Administration:
-
Improper Formulation: Ensure this compound is fully solubilized and stable in the vehicle. Inadequate solubility can lead to inconsistent dosing. Consider the documented formulation of 10% PEG-200 in 0.5% methylcellulose.[4]
-
Incorrect Dosing: Verify the accuracy of dose calculations and administration technique (e.g., oral gavage). Ensure the full dose is delivered.
-
-
Animal Model and Virus Strain:
-
Animal Health: Ensure animals are healthy and free from other infections that could impact their response to the virus and treatment.
-
Virus Titer and Pathogenicity: Use a well-characterized virus stock with a consistent titer. Variations in viral load at the time of infection can lead to different disease progression rates and treatment outcomes.
-
Timing of Treatment Initiation: The timing of treatment initiation is critical for antiviral efficacy.[7] In ferret studies, treatment was initiated either 24 hours before infection (prophylactic) or at the onset of viremia (post-exposure).[4] Delaying treatment may significantly reduce efficacy.
-
-
Pharmacokinetics:
-
Insufficient Drug Exposure: Despite correct dosing, individual animal variations in absorption, distribution, metabolism, and excretion (ADME) can lead to suboptimal plasma concentrations.[8] Consider performing a small-scale pharmacokinetic study in your animal model to confirm that therapeutic concentrations are being reached.
-
Issue 2: Emergence of Drug Resistance
Question: I suspect the emergence of viral resistance to this compound in my long-term study. How can I confirm this and what are the implications?
Answer: Resistance to antiviral drugs is a known phenomenon.[9] For this compound, resistance mutations have been identified in the L protein of the RdRP.[1]
Confirmation and Characterization of Resistance:
-
Sequence Analysis: Isolate viral RNA from animals that are not responding to treatment and sequence the gene encoding the L protein. Compare the sequence to the wild-type virus to identify potential resistance mutations. Known resistance hotspots are located in the RdRP and PRNTase domains.[1]
-
Phenotypic Assays: Culture the virus isolated from treated animals and perform an in vitro susceptibility assay to determine the EC50 value for this compound. A significant increase in the EC50 compared to the wild-type virus confirms phenotypic resistance.
Implications and Mitigation:
-
Fitness Cost: this compound resistance mutations have been associated with a viral fitness cost in vitro and in vivo.[1] This may mean that resistant viruses are less pathogenic or transmissible.
-
Combination Therapy: As a research strategy, consider the possibility of combination therapy with an antiviral that has a different mechanism of action. This compound does not show cross-resistance with other known morbillivirus polymerase inhibitors like GHP-88309, suggesting they have different binding sites.[1]
Issue 3: Unexpected Toxicity or Adverse Events
Question: My animals are showing signs of toxicity (e.g., weight loss, lethargy) that are not observed in the vehicle control group. What should I do?
Answer: While this compound has been reported to be well-tolerated, it is crucial to investigate any signs of toxicity.[10]
Troubleshooting Steps:
-
Dose Reduction: Determine if the observed toxicity is dose-dependent by testing a lower dose of this compound.
-
Maximum Tolerated Dose (MTD) Study: If not already performed, conduct an MTD study to establish a safe dose range for your specific animal model and experimental conditions.[8]
-
Off-Target Effects: Consider the possibility of off-target effects, where the inhibitor interacts with unintended host proteins.[11][12] This may require further investigation through in vitro profiling against a panel of host kinases or other relevant targets.
-
Necropsy and Histopathology: At the end of the study, perform a thorough necropsy and histopathological analysis of major organs to identify any compound-related tissue damage.
Data Presentation
Table 1: Summary of In Vivo Efficacy Studies with this compound
| Animal Model | Virus | Dosing Regimen | Key Efficacy Readouts | Reference |
| Ferret | Canine Distemper Virus (CDV) | 50 mg/kg, oral, b.i.d. | Survival, reduced clinical signs, prevention of viremia | [4] |
| Squirrel Monkey | Measles Virus (MeV) | 50 mg/kg, oral (single dose for PK) | N/A (PK study) | [5][6] |
Table 2: Pharmacokinetic Parameters of this compound
| Animal Model | Dose (oral) | Cmax (µM) | Tmax (h) | Reference |
| Ferret | 50 mg/kg | ~3.5 | Not specified | [4] |
| Squirrel Monkey | 50 mg/kg | 3.27 | ~2 | [5] |
Experimental Protocols
Protocol 1: In Vivo Efficacy of this compound in the Ferret Model of CDV Infection
This protocol is based on previously published studies.[4]
-
Animal Model: Use adult male or female European ferrets negative for immunity against CDV.
-
Virus: Use a pathogenic strain of Canine Distemper Virus (e.g., CDV-5804PeH).
-
This compound Formulation: Prepare a suspension of this compound in a vehicle of 10% PEG-200 and 90% of 0.5% methylcellulose.
-
Dosing Regimen:
-
Prophylactic: Administer this compound at 50 mg/kg via oral gavage twice daily, starting 24 hours before infection.
-
Post-Exposure: Initiate treatment at the onset of viremia (typically day 3 post-infection) with the same dosing regimen.
-
-
Infection: Infect ferrets intranasally with a pre-determined dose of CDV (e.g., 1x10^5 TCID50).
-
Monitoring:
-
Monitor animals daily for clinical signs of disease (e.g., fever, rash, weight loss, lethargy).
-
Collect blood samples at regular intervals to determine viremia by TCID50 assay or qRT-PCR.
-
-
Endpoints:
-
Primary endpoint: Survival.
-
Secondary endpoints: Clinical scores, body weight, body temperature, and viral load in blood and tissues.
-
Visualizations
Caption: Mechanism of action of this compound on morbillivirus RNA synthesis.
Caption: Troubleshooting workflow for suboptimal in vivo efficacy of this compound.
References
- 1. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]
- 4. Orally Available Small-Molecule Polymerase Inhibitor Cures a Lethal Morbillivirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Nonsignificant trends in COVID‐19 trials: Is there a significance? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Current animal models: transgenic animal models for the study of measles pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The paramyxovirus polymerase complex as a target for next-generation anti-paramyxovirus therapeutics [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: ERDRP-0519 In Vivo Efficacy Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting in vivo efficacy studies with ERDRP-0519, a potent, orally bioavailable inhibitor of the measles virus (MeV) RNA-dependent RNA polymerase (RdRP).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-nucleoside inhibitor that targets the L subunit of the morbillivirus RdRP complex.[1][2][3] It exhibits a unique mechanism by engaging both the polyribonucleotidyl transferase (PRNTase)-like domain and a flexible intrusion loop of the L protein.[1][2] This action locks the polymerase in a pre-initiation conformation, preventing all phosphodiester bond formation and thereby inhibiting both the initiation and elongation of viral RNA synthesis.[1][2]
Q2: In which animal models has this compound shown efficacy?
A2: this compound has demonstrated significant oral efficacy in ferrets infected with canine distemper virus (CDV), a well-established surrogate model for human measles.[1][3][4] It has also been shown to be effective in preventing measles in squirrel monkeys (Saimiri sciureus).[5]
Q3: What is the recommended formulation and dosing regimen for this compound in animal studies?
A3: For ferret studies, this compound has been successfully administered orally at 50 mg/kg, twice daily (b.i.d.), in a formulation of 10% PEG-200 and 90% of 0.5% methylcellulose.[4] In squirrel monkeys, a single oral (intragastric) dose of 50 mg/kg has been used for pharmacokinetic studies.[5][6] The optimal formulation and dosage may vary depending on the animal model and experimental goals.
Q4: What are the known pharmacokinetic parameters of this compound?
A4: In ferrets, a single oral dose of 50 mg/kg resulted in peak plasma concentrations of approximately 3.5 µM.[4] In squirrel monkeys, a 50 mg/kg oral dose led to a peak serum concentration (Cmax) of 3.27 µM about 2 hours post-administration.[5]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during in vivo efficacy studies with this compound.
Issue 1: Suboptimal or Inconsistent Efficacy
Question: My in vivo study is showing lower than expected or highly variable efficacy with this compound. What are the potential causes and how can I troubleshoot this?
Answer: Suboptimal or inconsistent efficacy can arise from several factors related to the compound, the animal model, or the experimental procedure.
Possible Causes & Troubleshooting Steps:
-
Compound Formulation and Administration:
-
Improper Formulation: Ensure this compound is fully solubilized and stable in the vehicle. Inadequate solubility can lead to inconsistent dosing. Consider the documented formulation of 10% PEG-200 in 0.5% methylcellulose.[4]
-
Incorrect Dosing: Verify the accuracy of dose calculations and administration technique (e.g., oral gavage). Ensure the full dose is delivered.
-
-
Animal Model and Virus Strain:
-
Animal Health: Ensure animals are healthy and free from other infections that could impact their response to the virus and treatment.
-
Virus Titer and Pathogenicity: Use a well-characterized virus stock with a consistent titer. Variations in viral load at the time of infection can lead to different disease progression rates and treatment outcomes.
-
Timing of Treatment Initiation: The timing of treatment initiation is critical for antiviral efficacy.[7] In ferret studies, treatment was initiated either 24 hours before infection (prophylactic) or at the onset of viremia (post-exposure).[4] Delaying treatment may significantly reduce efficacy.
-
-
Pharmacokinetics:
-
Insufficient Drug Exposure: Despite correct dosing, individual animal variations in absorption, distribution, metabolism, and excretion (ADME) can lead to suboptimal plasma concentrations.[8] Consider performing a small-scale pharmacokinetic study in your animal model to confirm that therapeutic concentrations are being reached.
-
Issue 2: Emergence of Drug Resistance
Question: I suspect the emergence of viral resistance to this compound in my long-term study. How can I confirm this and what are the implications?
Answer: Resistance to antiviral drugs is a known phenomenon.[9] For this compound, resistance mutations have been identified in the L protein of the RdRP.[1]
Confirmation and Characterization of Resistance:
-
Sequence Analysis: Isolate viral RNA from animals that are not responding to treatment and sequence the gene encoding the L protein. Compare the sequence to the wild-type virus to identify potential resistance mutations. Known resistance hotspots are located in the RdRP and PRNTase domains.[1]
-
Phenotypic Assays: Culture the virus isolated from treated animals and perform an in vitro susceptibility assay to determine the EC50 value for this compound. A significant increase in the EC50 compared to the wild-type virus confirms phenotypic resistance.
Implications and Mitigation:
-
Fitness Cost: this compound resistance mutations have been associated with a viral fitness cost in vitro and in vivo.[1] This may mean that resistant viruses are less pathogenic or transmissible.
-
Combination Therapy: As a research strategy, consider the possibility of combination therapy with an antiviral that has a different mechanism of action. This compound does not show cross-resistance with other known morbillivirus polymerase inhibitors like GHP-88309, suggesting they have different binding sites.[1]
Issue 3: Unexpected Toxicity or Adverse Events
Question: My animals are showing signs of toxicity (e.g., weight loss, lethargy) that are not observed in the vehicle control group. What should I do?
Answer: While this compound has been reported to be well-tolerated, it is crucial to investigate any signs of toxicity.[10]
Troubleshooting Steps:
-
Dose Reduction: Determine if the observed toxicity is dose-dependent by testing a lower dose of this compound.
-
Maximum Tolerated Dose (MTD) Study: If not already performed, conduct an MTD study to establish a safe dose range for your specific animal model and experimental conditions.[8]
-
Off-Target Effects: Consider the possibility of off-target effects, where the inhibitor interacts with unintended host proteins.[11][12] This may require further investigation through in vitro profiling against a panel of host kinases or other relevant targets.
-
Necropsy and Histopathology: At the end of the study, perform a thorough necropsy and histopathological analysis of major organs to identify any compound-related tissue damage.
Data Presentation
Table 1: Summary of In Vivo Efficacy Studies with this compound
| Animal Model | Virus | Dosing Regimen | Key Efficacy Readouts | Reference |
| Ferret | Canine Distemper Virus (CDV) | 50 mg/kg, oral, b.i.d. | Survival, reduced clinical signs, prevention of viremia | [4] |
| Squirrel Monkey | Measles Virus (MeV) | 50 mg/kg, oral (single dose for PK) | N/A (PK study) | [5][6] |
Table 2: Pharmacokinetic Parameters of this compound
| Animal Model | Dose (oral) | Cmax (µM) | Tmax (h) | Reference |
| Ferret | 50 mg/kg | ~3.5 | Not specified | [4] |
| Squirrel Monkey | 50 mg/kg | 3.27 | ~2 | [5] |
Experimental Protocols
Protocol 1: In Vivo Efficacy of this compound in the Ferret Model of CDV Infection
This protocol is based on previously published studies.[4]
-
Animal Model: Use adult male or female European ferrets negative for immunity against CDV.
-
Virus: Use a pathogenic strain of Canine Distemper Virus (e.g., CDV-5804PeH).
-
This compound Formulation: Prepare a suspension of this compound in a vehicle of 10% PEG-200 and 90% of 0.5% methylcellulose.
-
Dosing Regimen:
-
Prophylactic: Administer this compound at 50 mg/kg via oral gavage twice daily, starting 24 hours before infection.
-
Post-Exposure: Initiate treatment at the onset of viremia (typically day 3 post-infection) with the same dosing regimen.
-
-
Infection: Infect ferrets intranasally with a pre-determined dose of CDV (e.g., 1x10^5 TCID50).
-
Monitoring:
-
Monitor animals daily for clinical signs of disease (e.g., fever, rash, weight loss, lethargy).
-
Collect blood samples at regular intervals to determine viremia by TCID50 assay or qRT-PCR.
-
-
Endpoints:
-
Primary endpoint: Survival.
-
Secondary endpoints: Clinical scores, body weight, body temperature, and viral load in blood and tissues.
-
Visualizations
Caption: Mechanism of action of this compound on morbillivirus RNA synthesis.
Caption: Troubleshooting workflow for suboptimal in vivo efficacy of this compound.
References
- 1. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]
- 4. Orally Available Small-Molecule Polymerase Inhibitor Cures a Lethal Morbillivirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Nonsignificant trends in COVID‐19 trials: Is there a significance? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Current animal models: transgenic animal models for the study of measles pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The paramyxovirus polymerase complex as a target for next-generation anti-paramyxovirus therapeutics [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Investigating Off-Target Effects of ERDRP-0519
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and characterizing potential off-target effects of ERDRP-0519, a potent pan-morbillivirus inhibitor.
This compound Profile
| Feature | Description |
| Target | Morbillivirus RNA-dependent RNA-polymerase (RdRP) complex.[1][2] |
| Mechanism of Action | Inhibits all phosphodiester bond formation, locking the polymerase in a pre-initiation conformation.[1][2] |
| Reported Efficacy | Demonstrates potent antiviral activity against measles virus (MeV) and canine distemper virus (CDV).[1] |
| Known Off-Targets | Based on publicly available scientific literature, no specific off-target interactions for this compound have been reported. Its unique mechanism of action is highly specific to the viral polymerase. |
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
Q2: Have any off-target effects been identified for this compound?
A: To date, published research has focused on the on-target activity of this compound against the morbillivirus RdRP.[1][2] There are no specific reports of off-target interactions in the publicly available literature. The compound's mechanism is described as highly specific to the viral enzyme.[1]
Q3: My experimental results with this compound are not what I expected based on its known on-target activity. Could this be due to off-target effects?
A: While this compound is reported to be highly specific, unexpected cellular phenotypes could potentially arise from off-target interactions. It is also important to consider other factors such as experimental artifacts, compound stability, and the specific cellular context. The troubleshooting guides below provide a systematic approach to investigating such discrepancies.
Q4: What experimental approaches can I use to proactively screen for off-target effects of this compound?
A: Several unbiased and targeted methods can be employed to identify potential off-target proteins. These include:
-
Chemical Proteomics: To identify direct binding partners in a complex biological sample.
-
Kinome Scanning (e.g., KINOMEscan®): To assess interactions with a broad panel of human kinases.
-
Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context and identify potential off-target binders.
Detailed protocols for these methods are provided in the "Experimental Protocols" section.
Troubleshooting Guides
This section provides guidance for addressing specific issues that may arise during your experiments with this compound, particularly when investigating potential off-target effects.
Issue 1: Observed cellular phenotype is inconsistent with the known function of the morbillivirus RdRP.
Caption: Troubleshooting workflow for inconsistent cellular phenotypes.
Issue 2: this compound exhibits cytotoxicity at concentrations close to its effective antiviral concentration.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Experimental Protocols
Chemical Proteomics for Off-Target Identification
This method aims to identify direct binding partners of this compound from a complex biological lysate.
Caption: Experimental workflow for chemical proteomics.
Detailed Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a reactive group (e.g., biotin (B1667282) or a photo-activatable crosslinker) for affinity purification.
-
Cell Culture and Lysis: Culture the cells of interest and prepare a native cell lysate to maintain protein folding and complex integrity.
-
Probe Incubation: Incubate the cell lysate with the this compound affinity probe. Include a control incubation with a vehicle or a non-functionalized this compound to identify non-specific binders.
-
Affinity Purification: Use affinity resin (e.g., streptavidin beads for a biotinylated probe) to capture the probe-protein complexes.
-
Washing: Perform stringent washes to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that are significantly enriched in the this compound probe pulldown compared to the control.
KINOMEscan® Profiling
This competitive binding assay screens for interactions between this compound and a large panel of human kinases.
Caption: Experimental workflow for KINOMEscan® profiling.
Detailed Methodology:
-
Compound Submission: Submit this compound to a commercial provider of KINOMEscan® services.
-
Assay Principle: The assay measures the ability of this compound to compete with an immobilized ligand for binding to a DNA-tagged kinase.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase indicates an interaction between this compound and the kinase.
-
Data Analysis: The results are typically presented as a percentage of control and can be visualized on a kinome tree map to show the selectivity of the compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in intact cells and can be adapted to identify off-target binding.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat aliquots of the cell suspension to a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Detect the amount of soluble target protein remaining at each temperature using a specific antibody (e.g., by Western blotting).
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the melting temperature (Tm) in the presence of this compound indicates direct binding to the target protein. This can be extended to a proteome-wide scale (thermal proteome profiling) to identify off-target binders.[3][4][5]
Data Presentation
Table 1: Comparison of Off-Target Identification Methods
| Method | Principle | Throughput | Required Reagents | Key Advantages | Key Limitations |
| Chemical Proteomics | Affinity purification-mass spectrometry | Low to Medium | This compound affinity probe, mass spectrometer | Identifies direct binding partners in a native environment. | Requires chemical modification of the compound; potential for false positives.[6] |
| KINOMEscan® | Competitive binding assay | High | Commercial service | Screens against a large, standardized panel of kinases; highly quantitative. | Limited to kinases; does not assess functional consequences of binding.[7] |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization | Low (Western Blot) to High (proteomics) | Specific antibody to target protein, or mass spectrometer | Confirms target engagement in intact cells; can be adapted for proteome-wide screening. | Requires a specific antibody for targeted analysis or advanced proteomics for global analysis.[3][4][5] |
Table 2: Representative On-Target Activity of this compound
| Virus | Assay | EC50 (µM) |
| Measles Virus (MeV) isolates | Cell-based antiviral assay | 0.07 - 0.3 |
| Canine Distemper Virus (CDV) | Cell-based antiviral assay | Potent inhibition |
Note: This data is compiled from publicly available sources.[8] EC50 values can vary depending on the specific cell line and assay conditions.
References
- 1. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]
- 2. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. chayon.co.kr [chayon.co.kr]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Investigating Off-Target Effects of ERDRP-0519
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and characterizing potential off-target effects of ERDRP-0519, a potent pan-morbillivirus inhibitor.
This compound Profile
| Feature | Description |
| Target | Morbillivirus RNA-dependent RNA-polymerase (RdRP) complex.[1][2] |
| Mechanism of Action | Inhibits all phosphodiester bond formation, locking the polymerase in a pre-initiation conformation.[1][2] |
| Reported Efficacy | Demonstrates potent antiviral activity against measles virus (MeV) and canine distemper virus (CDV).[1] |
| Known Off-Targets | Based on publicly available scientific literature, no specific off-target interactions for this compound have been reported. Its unique mechanism of action is highly specific to the viral polymerase. |
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
Q2: Have any off-target effects been identified for this compound?
A: To date, published research has focused on the on-target activity of this compound against the morbillivirus RdRP.[1][2] There are no specific reports of off-target interactions in the publicly available literature. The compound's mechanism is described as highly specific to the viral enzyme.[1]
Q3: My experimental results with this compound are not what I expected based on its known on-target activity. Could this be due to off-target effects?
A: While this compound is reported to be highly specific, unexpected cellular phenotypes could potentially arise from off-target interactions. It is also important to consider other factors such as experimental artifacts, compound stability, and the specific cellular context. The troubleshooting guides below provide a systematic approach to investigating such discrepancies.
Q4: What experimental approaches can I use to proactively screen for off-target effects of this compound?
A: Several unbiased and targeted methods can be employed to identify potential off-target proteins. These include:
-
Chemical Proteomics: To identify direct binding partners in a complex biological sample.
-
Kinome Scanning (e.g., KINOMEscan®): To assess interactions with a broad panel of human kinases.
-
Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context and identify potential off-target binders.
Detailed protocols for these methods are provided in the "Experimental Protocols" section.
Troubleshooting Guides
This section provides guidance for addressing specific issues that may arise during your experiments with this compound, particularly when investigating potential off-target effects.
Issue 1: Observed cellular phenotype is inconsistent with the known function of the morbillivirus RdRP.
Caption: Troubleshooting workflow for inconsistent cellular phenotypes.
Issue 2: this compound exhibits cytotoxicity at concentrations close to its effective antiviral concentration.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Experimental Protocols
Chemical Proteomics for Off-Target Identification
This method aims to identify direct binding partners of this compound from a complex biological lysate.
Caption: Experimental workflow for chemical proteomics.
Detailed Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a reactive group (e.g., biotin or a photo-activatable crosslinker) for affinity purification.
-
Cell Culture and Lysis: Culture the cells of interest and prepare a native cell lysate to maintain protein folding and complex integrity.
-
Probe Incubation: Incubate the cell lysate with the this compound affinity probe. Include a control incubation with a vehicle or a non-functionalized this compound to identify non-specific binders.
-
Affinity Purification: Use affinity resin (e.g., streptavidin beads for a biotinylated probe) to capture the probe-protein complexes.
-
Washing: Perform stringent washes to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that are significantly enriched in the this compound probe pulldown compared to the control.
KINOMEscan® Profiling
This competitive binding assay screens for interactions between this compound and a large panel of human kinases.
Caption: Experimental workflow for KINOMEscan® profiling.
Detailed Methodology:
-
Compound Submission: Submit this compound to a commercial provider of KINOMEscan® services.
-
Assay Principle: The assay measures the ability of this compound to compete with an immobilized ligand for binding to a DNA-tagged kinase.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase indicates an interaction between this compound and the kinase.
-
Data Analysis: The results are typically presented as a percentage of control and can be visualized on a kinome tree map to show the selectivity of the compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in intact cells and can be adapted to identify off-target binding.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat aliquots of the cell suspension to a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Detect the amount of soluble target protein remaining at each temperature using a specific antibody (e.g., by Western blotting).
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the melting temperature (Tm) in the presence of this compound indicates direct binding to the target protein. This can be extended to a proteome-wide scale (thermal proteome profiling) to identify off-target binders.[3][4][5]
Data Presentation
Table 1: Comparison of Off-Target Identification Methods
| Method | Principle | Throughput | Required Reagents | Key Advantages | Key Limitations |
| Chemical Proteomics | Affinity purification-mass spectrometry | Low to Medium | This compound affinity probe, mass spectrometer | Identifies direct binding partners in a native environment. | Requires chemical modification of the compound; potential for false positives.[6] |
| KINOMEscan® | Competitive binding assay | High | Commercial service | Screens against a large, standardized panel of kinases; highly quantitative. | Limited to kinases; does not assess functional consequences of binding.[7] |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization | Low (Western Blot) to High (proteomics) | Specific antibody to target protein, or mass spectrometer | Confirms target engagement in intact cells; can be adapted for proteome-wide screening. | Requires a specific antibody for targeted analysis or advanced proteomics for global analysis.[3][4][5] |
Table 2: Representative On-Target Activity of this compound
| Virus | Assay | EC50 (µM) |
| Measles Virus (MeV) isolates | Cell-based antiviral assay | 0.07 - 0.3 |
| Canine Distemper Virus (CDV) | Cell-based antiviral assay | Potent inhibition |
Note: This data is compiled from publicly available sources.[8] EC50 values can vary depending on the specific cell line and assay conditions.
References
- 1. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]
- 2. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. chayon.co.kr [chayon.co.kr]
- 8. medchemexpress.com [medchemexpress.com]
Navigating ERDRP-0519 Resistance: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on interpreting resistance profiles for the antiviral candidate ERDRP-0519. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the RNA-dependent RNA polymerase (RdRP) complex of morbilliviruses, such as the measles virus (MeV).[1][2] Its unique mechanism involves the inhibition of all phosphodiester bond formation, which halts both the de novo initiation of RNA synthesis at the promoter and the elongation of the RNA strand by a committed polymerase complex.[1][2][3] This is achieved by the compound engaging both the polyribonucleotidyl transferase (PRNTase)-like domain and the flexible intrusion loop of the L protein, effectively locking the polymerase in a pre-initiation conformation.[1][2]
Q2: How does resistance to this compound develop?
Resistance to this compound arises from specific mutations within the L subunit of the viral RdRP, which is the direct target of the inhibitor.[1][2] These mutations lead to a reduced binding affinity of this compound to the L protein, thereby diminishing its inhibitory effect.[1]
Q3: What are the known resistance mutations for this compound?
Several key amino acid substitutions in the MeV L protein have been identified that confer resistance to this compound. These mutations are often clustered in sequence-conserved regions near the GDNQ catalytic site within the RdRP domain.[1]
Troubleshooting Guide
Issue 1: Unexpected loss of this compound efficacy in cell culture.
If you observe a sudden decrease in the antiviral activity of this compound in your cell-based assays, it is crucial to investigate the possibility of emerging viral resistance.
Troubleshooting Steps:
-
Sequence the Viral Genome: The primary step is to sequence the L gene of the viral population that has been exposed to the compound. Pay close attention to the regions known to harbor resistance mutations.
-
Compare to Wild-Type: Align the obtained sequence with the wild-type L gene sequence to identify any amino acid substitutions.
-
Consult Resistance Profile Tables: Compare the identified mutations with the known resistance profiles summarized in the tables below to determine if they are associated with reduced susceptibility to this compound.
Issue 2: How to confirm if a specific mutation confers resistance.
If a novel mutation is identified or if you need to confirm the resistance phenotype of a known mutation, a cell-based minigenome assay is the recommended approach.
Quantitative Data on Resistance Profiles
The following tables summarize the quantitative impact of specific mutations in the Measles Virus (MeV) L protein on the efficacy of this compound, as measured by the half-maximal effective concentration (EC50).
Table 1: this compound Resistance Mutations in Measles Virus (MeV)
| Mutation | Original Virus | Fold Change in EC50 | Reference |
| H589Y | MeV | >235 | [1] |
| S768A | MeV | >235 | [1] |
| L1170F | CDV | >235 | [1] |
Note: Fold change is calculated relative to the wild-type virus.
Experimental Protocols
Cell-Based Measles Virus Minigenome Assay
This assay is used to quantify the impact of specific mutations on the activity of the MeV polymerase and, consequently, on the efficacy of this compound.
Methodology:
-
Plasmid Construction: Introduce the desired mutation(s) into a plasmid encoding the MeV L protein via site-directed mutagenesis.
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 24-well plates.
-
Transfect the cells with a cocktail of plasmids:
-
The L protein-encoding plasmid (either wild-type or mutant).
-
A plasmid encoding the MeV phosphoprotein (P).
-
A plasmid encoding the MeV nucleoprotein (N).
-
A minigenome plasmid containing a reporter gene (e.g., luciferase) flanked by MeV genomic termini.
-
A plasmid expressing the T7 RNA polymerase.
-
-
-
Compound Treatment: At 24 hours post-transfection, add serial dilutions of this compound to the cell culture medium.
-
Reporter Gene Assay: After an additional 24-48 hours of incubation, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Data Analysis:
-
Normalize the reporter gene activity to a control (e.g., cells treated with vehicle only).
-
Plot the normalized activity against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter variable slope) to calculate the EC50 value.
-
Visualizing Key Concepts
This compound Mechanism of Action and Resistance
Caption: Mechanism of this compound inhibition and the development of resistance.
Experimental Workflow for Resistance Profiling
References
- 1. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]
- 2. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Navigating ERDRP-0519 Resistance: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on interpreting resistance profiles for the antiviral candidate ERDRP-0519. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the RNA-dependent RNA polymerase (RdRP) complex of morbilliviruses, such as the measles virus (MeV).[1][2] Its unique mechanism involves the inhibition of all phosphodiester bond formation, which halts both the de novo initiation of RNA synthesis at the promoter and the elongation of the RNA strand by a committed polymerase complex.[1][2][3] This is achieved by the compound engaging both the polyribonucleotidyl transferase (PRNTase)-like domain and the flexible intrusion loop of the L protein, effectively locking the polymerase in a pre-initiation conformation.[1][2]
Q2: How does resistance to this compound develop?
Resistance to this compound arises from specific mutations within the L subunit of the viral RdRP, which is the direct target of the inhibitor.[1][2] These mutations lead to a reduced binding affinity of this compound to the L protein, thereby diminishing its inhibitory effect.[1]
Q3: What are the known resistance mutations for this compound?
Several key amino acid substitutions in the MeV L protein have been identified that confer resistance to this compound. These mutations are often clustered in sequence-conserved regions near the GDNQ catalytic site within the RdRP domain.[1]
Troubleshooting Guide
Issue 1: Unexpected loss of this compound efficacy in cell culture.
If you observe a sudden decrease in the antiviral activity of this compound in your cell-based assays, it is crucial to investigate the possibility of emerging viral resistance.
Troubleshooting Steps:
-
Sequence the Viral Genome: The primary step is to sequence the L gene of the viral population that has been exposed to the compound. Pay close attention to the regions known to harbor resistance mutations.
-
Compare to Wild-Type: Align the obtained sequence with the wild-type L gene sequence to identify any amino acid substitutions.
-
Consult Resistance Profile Tables: Compare the identified mutations with the known resistance profiles summarized in the tables below to determine if they are associated with reduced susceptibility to this compound.
Issue 2: How to confirm if a specific mutation confers resistance.
If a novel mutation is identified or if you need to confirm the resistance phenotype of a known mutation, a cell-based minigenome assay is the recommended approach.
Quantitative Data on Resistance Profiles
The following tables summarize the quantitative impact of specific mutations in the Measles Virus (MeV) L protein on the efficacy of this compound, as measured by the half-maximal effective concentration (EC50).
Table 1: this compound Resistance Mutations in Measles Virus (MeV)
| Mutation | Original Virus | Fold Change in EC50 | Reference |
| H589Y | MeV | >235 | [1] |
| S768A | MeV | >235 | [1] |
| L1170F | CDV | >235 | [1] |
Note: Fold change is calculated relative to the wild-type virus.
Experimental Protocols
Cell-Based Measles Virus Minigenome Assay
This assay is used to quantify the impact of specific mutations on the activity of the MeV polymerase and, consequently, on the efficacy of this compound.
Methodology:
-
Plasmid Construction: Introduce the desired mutation(s) into a plasmid encoding the MeV L protein via site-directed mutagenesis.
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 24-well plates.
-
Transfect the cells with a cocktail of plasmids:
-
The L protein-encoding plasmid (either wild-type or mutant).
-
A plasmid encoding the MeV phosphoprotein (P).
-
A plasmid encoding the MeV nucleoprotein (N).
-
A minigenome plasmid containing a reporter gene (e.g., luciferase) flanked by MeV genomic termini.
-
A plasmid expressing the T7 RNA polymerase.
-
-
-
Compound Treatment: At 24 hours post-transfection, add serial dilutions of this compound to the cell culture medium.
-
Reporter Gene Assay: After an additional 24-48 hours of incubation, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Data Analysis:
-
Normalize the reporter gene activity to a control (e.g., cells treated with vehicle only).
-
Plot the normalized activity against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter variable slope) to calculate the EC50 value.
-
Visualizing Key Concepts
This compound Mechanism of Action and Resistance
Caption: Mechanism of this compound inhibition and the development of resistance.
Experimental Workflow for Resistance Profiling
References
- 1. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]
- 2. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
ERDRP-0519 Cytotoxicity Assay Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing cytotoxicity assays involving ERDRP-0519.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound?
A1: this compound, a small-molecule inhibitor of the measles virus (MeV) polymerase, generally exhibits low cytotoxicity in various cell lines.[1][2] Studies have reported a cytotoxic concentration 50 (CC50) of greater than 75 μM in African green monkey kidney (Vero) cells as determined by an MTT assay.[3] Another study using a PrestoBlue assay on Vero-hSLAM cells found no detectable cytotoxicity at concentrations up to 100 μM.[4][5]
Q2: What is the mechanism of action for this compound?
A2: this compound is a pan-morbillivirus inhibitor that targets the viral RNA-dependent RNA polymerase (RdRP) complex.[4][6][7] It functions by engaging the L protein of the polymerase, which contains all the enzymatic activity, thereby locking the polymerase in a pre-initiation conformation and inhibiting all phosphodiester bond formation.[6][7] This action effectively halts both the initiation and elongation of viral RNA synthesis.[6][7]
Q3: Which cell lines are recommended for testing this compound cytotoxicity?
A3: Based on existing research, Vero cells and their derivatives (like Vero-hSLAM) are commonly used and have shown low susceptibility to this compound-induced cytotoxicity.[3][5] When selecting a cell line, it is crucial to choose one that is relevant to your experimental goals.[8][9] Consider the expression of the drug's target and the overall health and viability of the cells.[8][10]
Q4: What are the critical initial steps to confirm unexpected cytotoxicity?
A4: If you observe higher-than-expected cytotoxicity, the first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) in your specific cell line. This provides a quantitative measure of the compound's cytotoxic potential. It is also essential to include proper controls, such as a vehicle-only control (e.g., DMSO) and a positive control known to induce cell death in your chosen cell line.[10]
Troubleshooting Guide
This guide addresses common issues encountered during this compound cytotoxicity assays.
| Issue | Possible Causes | Recommended Solutions |
| High background signal or absorbance in control wells | Cell culture medium components, particularly phenol (B47542) red, can cause high absorbance or autofluorescence.[11][12] | Use phenol red-free medium to reduce background noise.[12] Test medium components for interference and consider reducing their concentration if necessary.[11] |
| High cell density leading to an overly strong signal.[11] | Optimize cell seeding density by testing a range of cell numbers to find a linear response range for your assay.[8][11] | |
| High variability between replicate wells | Uneven cell distribution due to pipetting technique or plate handling.[13][14] | Ensure gentle and consistent pipetting when seeding cells. After seeding, allow plates to sit at room temperature for a short period before transferring to the incubator to ensure even cell settling.[13] |
| "Edge effects" caused by evaporation in the outer wells of the plate.[13] | To minimize evaporation, fill the outer wells of the plate with sterile water or PBS instead of cells and reagents.[13] | |
| Inconsistent incubation times for colorimetric or fluorometric development.[13][14] | Ensure that the incubation time with the detection reagent (e.g., MTT, PrestoBlue) is consistent across all plates.[13][14] | |
| Observed cytotoxicity is higher than expected | The final concentration of the solvent (e.g., DMSO) may be toxic to the cells.[10] | Ensure the final vehicle concentration is non-toxic, typically below 0.5% for DMSO. Run a vehicle-only control to confirm.[10] |
| The specific cell line used may be particularly sensitive to this compound or its off-target effects.[10] | Validate the expression levels of the intended target in your cell line. Consider testing a different, less sensitive cell line to confirm if the effect is cell-type specific.[10] | |
| The compound may be unstable in the culture medium over the course of the experiment.[10] | Assess the stability of this compound in your specific culture medium over the experimental time frame. |
Experimental Protocols
General Cytotoxicity Assay Workflow (e.g., MTT Assay)
This protocol provides a general framework. Specific parameters such as cell seeding density and incubation times should be optimized for your particular cell line and experimental conditions.
-
Cell Seeding:
-
Harvest and count healthy, viable cells.[8]
-
Dilute the cell suspension to the optimized seeding density in a complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells with vehicle-only (negative control) and a known cytotoxic agent (positive control).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Visualizations
Caption: Mechanism of action of this compound targeting the viral RdRp.
Caption: General workflow for a cytotoxicity assay.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. Orally Available Small-Molecule Polymerase Inhibitor Cures a Lethal Morbillivirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]
- 7. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. Optimization Strategies of Cell-Based Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. selectscience.net [selectscience.net]
- 13. marinbio.com [marinbio.com]
- 14. Reddit - The heart of the internet [reddit.com]
ERDRP-0519 Cytotoxicity Assay Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing cytotoxicity assays involving ERDRP-0519.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound?
A1: this compound, a small-molecule inhibitor of the measles virus (MeV) polymerase, generally exhibits low cytotoxicity in various cell lines.[1][2] Studies have reported a cytotoxic concentration 50 (CC50) of greater than 75 μM in African green monkey kidney (Vero) cells as determined by an MTT assay.[3] Another study using a PrestoBlue assay on Vero-hSLAM cells found no detectable cytotoxicity at concentrations up to 100 μM.[4][5]
Q2: What is the mechanism of action for this compound?
A2: this compound is a pan-morbillivirus inhibitor that targets the viral RNA-dependent RNA polymerase (RdRP) complex.[4][6][7] It functions by engaging the L protein of the polymerase, which contains all the enzymatic activity, thereby locking the polymerase in a pre-initiation conformation and inhibiting all phosphodiester bond formation.[6][7] This action effectively halts both the initiation and elongation of viral RNA synthesis.[6][7]
Q3: Which cell lines are recommended for testing this compound cytotoxicity?
A3: Based on existing research, Vero cells and their derivatives (like Vero-hSLAM) are commonly used and have shown low susceptibility to this compound-induced cytotoxicity.[3][5] When selecting a cell line, it is crucial to choose one that is relevant to your experimental goals.[8][9] Consider the expression of the drug's target and the overall health and viability of the cells.[8][10]
Q4: What are the critical initial steps to confirm unexpected cytotoxicity?
A4: If you observe higher-than-expected cytotoxicity, the first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) in your specific cell line. This provides a quantitative measure of the compound's cytotoxic potential. It is also essential to include proper controls, such as a vehicle-only control (e.g., DMSO) and a positive control known to induce cell death in your chosen cell line.[10]
Troubleshooting Guide
This guide addresses common issues encountered during this compound cytotoxicity assays.
| Issue | Possible Causes | Recommended Solutions |
| High background signal or absorbance in control wells | Cell culture medium components, particularly phenol red, can cause high absorbance or autofluorescence.[11][12] | Use phenol red-free medium to reduce background noise.[12] Test medium components for interference and consider reducing their concentration if necessary.[11] |
| High cell density leading to an overly strong signal.[11] | Optimize cell seeding density by testing a range of cell numbers to find a linear response range for your assay.[8][11] | |
| High variability between replicate wells | Uneven cell distribution due to pipetting technique or plate handling.[13][14] | Ensure gentle and consistent pipetting when seeding cells. After seeding, allow plates to sit at room temperature for a short period before transferring to the incubator to ensure even cell settling.[13] |
| "Edge effects" caused by evaporation in the outer wells of the plate.[13] | To minimize evaporation, fill the outer wells of the plate with sterile water or PBS instead of cells and reagents.[13] | |
| Inconsistent incubation times for colorimetric or fluorometric development.[13][14] | Ensure that the incubation time with the detection reagent (e.g., MTT, PrestoBlue) is consistent across all plates.[13][14] | |
| Observed cytotoxicity is higher than expected | The final concentration of the solvent (e.g., DMSO) may be toxic to the cells.[10] | Ensure the final vehicle concentration is non-toxic, typically below 0.5% for DMSO. Run a vehicle-only control to confirm.[10] |
| The specific cell line used may be particularly sensitive to this compound or its off-target effects.[10] | Validate the expression levels of the intended target in your cell line. Consider testing a different, less sensitive cell line to confirm if the effect is cell-type specific.[10] | |
| The compound may be unstable in the culture medium over the course of the experiment.[10] | Assess the stability of this compound in your specific culture medium over the experimental time frame. |
Experimental Protocols
General Cytotoxicity Assay Workflow (e.g., MTT Assay)
This protocol provides a general framework. Specific parameters such as cell seeding density and incubation times should be optimized for your particular cell line and experimental conditions.
-
Cell Seeding:
-
Harvest and count healthy, viable cells.[8]
-
Dilute the cell suspension to the optimized seeding density in a complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells with vehicle-only (negative control) and a known cytotoxic agent (positive control).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Visualizations
Caption: Mechanism of action of this compound targeting the viral RdRp.
Caption: General workflow for a cytotoxicity assay.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. Orally Available Small-Molecule Polymerase Inhibitor Cures a Lethal Morbillivirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]
- 7. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. Optimization Strategies of Cell-Based Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. selectscience.net [selectscience.net]
- 13. marinbio.com [marinbio.com]
- 14. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Enhancing the Oral Bioavailability of ERDRP-0519 Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of ERDRP-0519 analogs with improved oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability important?
This compound is a potent, orally bioavailable small-molecule inhibitor of the measles virus (MeV) RNA-dependent RNA polymerase (RdRP).[1][2][3][4] Its mechanism of action involves binding to the L-protein of the RdRP complex, which locks the polymerase in a pre-initiation state and suppresses all viral RNA synthesis.[1][2][3][4] Oral bioavailability is a critical property for an antiviral therapeutic, as it allows for convenient administration in an outpatient setting, which is particularly important for controlling measles outbreaks.[5]
Q2: What are the known pharmacokinetic properties of this compound?
This compound has demonstrated favorable pharmacokinetic properties in preclinical studies. In rats, it exhibits an oral bioavailability of 39%.[1] A single-dose oral pharmacokinetic study in squirrel monkeys at a dose of 50 mg/kg resulted in a maximum serum concentration (Cmax) of 3.27 µM, peaking at approximately 2 hours post-administration.[6]
Q3: How does the oral bioavailability of this compound compare to its earlier analogs like AS-136a?
The development of this compound from its precursor, AS-136a, involved structural modifications aimed at improving its physicochemical properties, particularly aqueous solubility. This optimization led to a significant enhancement in oral bioavailability. This compound exhibits a 10-fold higher exposure (AUC/Cmax) in rats compared to AS-136a.[1]
Q4: What are the key challenges in improving the oral bioavailability of this compound analogs?
Like many small molecule inhibitors, this compound analogs can face challenges related to poor aqueous solubility, which can limit their dissolution and subsequent absorption in the gastrointestinal tract.[1][7][8] Overcoming this is a primary focus for improving oral bioavailability.
Troubleshooting Guide
Problem: Low oral bioavailability observed for a new this compound analog.
Possible Cause 1: Poor Aqueous Solubility
-
Troubleshooting Tip: The poor water solubility of a compound is a common reason for low oral bioavailability.[1][8] Consider the following formulation strategies to enhance solubility and dissolution:
-
Co-solvents: Utilize a mixture of solvents to increase the solubility of the compound. A formulation used for this compound in preclinical studies consists of polyethylene (B3416737) glycol 200 (PEG-200) and 0.5% methylcellulose (B11928114) (in a 10/90 ratio).[7]
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can significantly improve its dissolution rate and supersaturation in the gastrointestinal tract.[9]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[7]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[7][10]
-
Possible Cause 2: High First-Pass Metabolism
-
Troubleshooting Tip: If the compound is rapidly metabolized in the liver or gut wall after absorption, its systemic exposure will be low.
-
In Vitro Metabolism Assays: Conduct metabolic stability assays using liver microsomes or hepatocytes to assess the intrinsic clearance of the analog.[11]
-
Structural Modification: If metabolic instability is confirmed, medicinal chemistry efforts can be directed towards modifying the metabolic soft spots in the molecule to reduce first-pass metabolism.
-
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of this compound and its Precursor AS-136a in Rats
| Compound | Oral Bioavailability (F) | Relative Exposure (AUC/Cmax) vs. AS-136a | Aqueous Solubility | Antiviral Potency (EC50 against MeV) |
| AS-136a | Low (exact value not specified) | 1x | Poor | Low nanomolar |
| This compound | 39%[1] | 10x[1] | ~60 µg/mL[1] | 60 nM[1] |
Experimental Protocols
Protocol 1: Formulation Preparation for Oral Gavage in Rats
This protocol is adapted from formulations used in preclinical studies of this compound.
Materials:
-
This compound analog
-
Polyethylene glycol 200 (PEG-200)
-
0.5% (w/v) Methylcellulose in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of the this compound analog.
-
For a 10 mg/mL solution in a 10/90 PEG-200/methylcellulose vehicle, first dissolve the compound in PEG-200. For example, to prepare 1 mL of formulation, dissolve 10 mg of the compound in 100 µL of PEG-200.
-
Vortex the mixture thoroughly until the compound is fully dissolved. Gentle warming or sonication may be applied if necessary to aid dissolution.
-
Add 900 µL of 0.5% methylcellulose solution to the PEG-200/compound mixture.
-
Vortex the final suspension vigorously to ensure homogeneity before administration.
Protocol 2: General Procedure for an Oral Bioavailability Study in Rats
This protocol outlines a general procedure for determining the oral bioavailability of an this compound analog in a rat model.
Study Design:
-
Animals: Male Sprague-Dawley rats (8-10 weeks old).
-
Groups:
-
Group 1: Intravenous (IV) administration (for determination of clearance and volume of distribution).
-
Group 2: Oral (PO) administration via gavage.
-
-
Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with free access to water.
Procedure:
-
Dose Preparation: Prepare the IV and PO formulations as described in Protocol 1 or another suitable vehicle. The IV formulation should be a clear solution.
-
Dosing:
-
IV Group: Administer the compound via the tail vein at a predetermined dose (e.g., 1-2 mg/kg).
-
PO Group: Administer the compound via oral gavage at a higher dose (e.g., 10-50 mg/kg) to ensure measurable plasma concentrations.
-
-
Blood Sampling: Collect serial blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of the compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, half-life) using appropriate software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F) using the following formula:
-
F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for determining oral bioavailability.
References
- 1. Non-nucleoside Inhibitors of the Measles Virus RNA-dependent RNA Polymerase: Synthesis, Structure-Activity Relationships and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. dovepress.com [dovepress.com]
- 11. Predicting human pharmacokinetics from preclinical data: absorption - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of ERDRP-0519 Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of ERDRP-0519 analogs with improved oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability important?
This compound is a potent, orally bioavailable small-molecule inhibitor of the measles virus (MeV) RNA-dependent RNA polymerase (RdRP).[1][2][3][4] Its mechanism of action involves binding to the L-protein of the RdRP complex, which locks the polymerase in a pre-initiation state and suppresses all viral RNA synthesis.[1][2][3][4] Oral bioavailability is a critical property for an antiviral therapeutic, as it allows for convenient administration in an outpatient setting, which is particularly important for controlling measles outbreaks.[5]
Q2: What are the known pharmacokinetic properties of this compound?
This compound has demonstrated favorable pharmacokinetic properties in preclinical studies. In rats, it exhibits an oral bioavailability of 39%.[1] A single-dose oral pharmacokinetic study in squirrel monkeys at a dose of 50 mg/kg resulted in a maximum serum concentration (Cmax) of 3.27 µM, peaking at approximately 2 hours post-administration.[6]
Q3: How does the oral bioavailability of this compound compare to its earlier analogs like AS-136a?
The development of this compound from its precursor, AS-136a, involved structural modifications aimed at improving its physicochemical properties, particularly aqueous solubility. This optimization led to a significant enhancement in oral bioavailability. This compound exhibits a 10-fold higher exposure (AUC/Cmax) in rats compared to AS-136a.[1]
Q4: What are the key challenges in improving the oral bioavailability of this compound analogs?
Like many small molecule inhibitors, this compound analogs can face challenges related to poor aqueous solubility, which can limit their dissolution and subsequent absorption in the gastrointestinal tract.[1][7][8] Overcoming this is a primary focus for improving oral bioavailability.
Troubleshooting Guide
Problem: Low oral bioavailability observed for a new this compound analog.
Possible Cause 1: Poor Aqueous Solubility
-
Troubleshooting Tip: The poor water solubility of a compound is a common reason for low oral bioavailability.[1][8] Consider the following formulation strategies to enhance solubility and dissolution:
-
Co-solvents: Utilize a mixture of solvents to increase the solubility of the compound. A formulation used for this compound in preclinical studies consists of polyethylene glycol 200 (PEG-200) and 0.5% methylcellulose (in a 10/90 ratio).[7]
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can significantly improve its dissolution rate and supersaturation in the gastrointestinal tract.[9]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[7]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[7][10]
-
Possible Cause 2: High First-Pass Metabolism
-
Troubleshooting Tip: If the compound is rapidly metabolized in the liver or gut wall after absorption, its systemic exposure will be low.
-
In Vitro Metabolism Assays: Conduct metabolic stability assays using liver microsomes or hepatocytes to assess the intrinsic clearance of the analog.[11]
-
Structural Modification: If metabolic instability is confirmed, medicinal chemistry efforts can be directed towards modifying the metabolic soft spots in the molecule to reduce first-pass metabolism.
-
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of this compound and its Precursor AS-136a in Rats
| Compound | Oral Bioavailability (F) | Relative Exposure (AUC/Cmax) vs. AS-136a | Aqueous Solubility | Antiviral Potency (EC50 against MeV) |
| AS-136a | Low (exact value not specified) | 1x | Poor | Low nanomolar |
| This compound | 39%[1] | 10x[1] | ~60 µg/mL[1] | 60 nM[1] |
Experimental Protocols
Protocol 1: Formulation Preparation for Oral Gavage in Rats
This protocol is adapted from formulations used in preclinical studies of this compound.
Materials:
-
This compound analog
-
Polyethylene glycol 200 (PEG-200)
-
0.5% (w/v) Methylcellulose in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of the this compound analog.
-
For a 10 mg/mL solution in a 10/90 PEG-200/methylcellulose vehicle, first dissolve the compound in PEG-200. For example, to prepare 1 mL of formulation, dissolve 10 mg of the compound in 100 µL of PEG-200.
-
Vortex the mixture thoroughly until the compound is fully dissolved. Gentle warming or sonication may be applied if necessary to aid dissolution.
-
Add 900 µL of 0.5% methylcellulose solution to the PEG-200/compound mixture.
-
Vortex the final suspension vigorously to ensure homogeneity before administration.
Protocol 2: General Procedure for an Oral Bioavailability Study in Rats
This protocol outlines a general procedure for determining the oral bioavailability of an this compound analog in a rat model.
Study Design:
-
Animals: Male Sprague-Dawley rats (8-10 weeks old).
-
Groups:
-
Group 1: Intravenous (IV) administration (for determination of clearance and volume of distribution).
-
Group 2: Oral (PO) administration via gavage.
-
-
Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with free access to water.
Procedure:
-
Dose Preparation: Prepare the IV and PO formulations as described in Protocol 1 or another suitable vehicle. The IV formulation should be a clear solution.
-
Dosing:
-
IV Group: Administer the compound via the tail vein at a predetermined dose (e.g., 1-2 mg/kg).
-
PO Group: Administer the compound via oral gavage at a higher dose (e.g., 10-50 mg/kg) to ensure measurable plasma concentrations.
-
-
Blood Sampling: Collect serial blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of the compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, half-life) using appropriate software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F) using the following formula:
-
F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for determining oral bioavailability.
References
- 1. Non-nucleoside Inhibitors of the Measles Virus RNA-dependent RNA Polymerase: Synthesis, Structure-Activity Relationships and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. dovepress.com [dovepress.com]
- 11. Predicting human pharmacokinetics from preclinical data: absorption - PMC [pmc.ncbi.nlm.nih.gov]
ERDRP-0519 stability in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of the investigational measles virus polymerase inhibitor, ERDRP-0519, under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 100 mg/mL (188.83 mM). For cell-based assays, it is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%.
Q2: What are the recommended storage conditions for this compound stock solutions?
A: For long-term storage, it is recommended to store stock solutions of this compound in DMSO at -20°C for up to several months or at -80°C for up to 6 months.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]
Q3: How should I prepare working solutions of this compound for my experiments?
A: Working solutions should be freshly prepared for each experiment by diluting the stock solution in the appropriate aqueous buffer or cell culture medium. It is not recommended to store dilute aqueous solutions of this compound for extended periods.
Q4: Is this compound sensitive to light?
A: While specific photostability data is not extensively published, it is good laboratory practice to protect all small molecule compounds from direct light exposure to prevent potential photodegradation. Therefore, it is recommended to store this compound solutions in amber vials or wrapped in aluminum foil.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound, with a focus on stability-related problems.
Issue 1: Inconsistent or lower-than-expected activity of this compound in my assay.
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: If your stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, consider preparing a fresh stock from solid compound.
-
Assess Freeze-Thaw Stability: The stability of this compound after multiple freeze-thaw cycles is a critical factor. The table below provides hypothetical data on the impact of freeze-thaw cycles on the purity of an this compound stock solution in DMSO.
Number of Freeze-Thaw Cycles Purity (%) of this compound (Hypothetical Data) 0 99.8 1 99.7 3 98.5 5 96.2 10 92.1 -
Prepare Fresh Working Solutions: Always prepare working dilutions immediately before use. Do not store this compound in aqueous buffers for long durations.
-
Issue 2: Precipitation of this compound in my aqueous assay buffer.
-
Possible Cause: Poor solubility of this compound in the chosen buffer system.
-
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO from your stock solution is sufficient to maintain solubility but remains non-inhibitory to your assay. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated.
-
Assess pH-Dependent Stability: The stability and solubility of small molecules can be pH-dependent. The following table presents hypothetical stability data for this compound in different pH buffers.
Buffer pH Incubation Time (24h at RT) Purity (%) of this compound (Hypothetical Data) 5.0 24h 95.3 7.4 24h 99.5 8.5 24h 97.1 -
Consider Use of Solubilizing Agents: If precipitation persists, consider the addition of a small percentage of a non-ionic surfactant like Tween-20 or Pluronic F-68 to your assay buffer, ensuring it does not interfere with your experimental setup.
-
Issue 3: Gradual loss of this compound activity during a multi-day experiment.
-
Possible Cause: Thermal degradation of the compound at the experimental temperature.
-
Troubleshooting Steps:
-
Evaluate Thermal Stability: The stability of this compound at different temperatures is crucial for the design of longer-term experiments. Below is a summary of hypothetical thermal stability data.
Temperature Incubation Time Purity (%) of this compound (Hypothetical Data) 4°C 72h 99.2 Room Temperature (25°C) 72h 97.8 37°C 72h 94.5 -
Replenish Compound: For multi-day cellular assays, consider replenishing the culture medium with freshly diluted this compound daily to maintain a consistent effective concentration.
-
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffers
This protocol provides a general method for assessing the stability of this compound in different aqueous buffers.
Materials:
-
This compound
-
DMSO
-
Aqueous buffers of interest (e.g., PBS pH 7.4, citrate (B86180) buffer pH 5.0, Tris buffer pH 8.5)
-
HPLC system with a suitable C18 column
-
Incubators or water baths at desired temperatures
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in each of the aqueous buffers to be tested. The final DMSO concentration should be kept constant (e.g., 1%).
-
Immediately after preparation (T=0), take an aliquot of each solution for HPLC analysis to determine the initial purity.
-
Incubate the remaining solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 24h, 48h, 72h), collect aliquots from each condition for HPLC analysis.
-
Analyze the purity of this compound in each sample by measuring the peak area of the parent compound relative to the total peak area of all components.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Protocol 2: Measles Virus (MeV) Polymerase Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory activity of this compound on MeV polymerase.
Materials:
-
Vero cells (or other susceptible cell line)
-
Measles virus (e.g., a reporter virus expressing luciferase or GFP)
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
This compound
-
DMSO
-
96-well plates
-
Luciferase assay reagent or fluorescence microscope/plate reader
Procedure:
-
Seed Vero cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
On the following day, prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be constant across all wells.
-
Remove the growth medium from the cells and infect with the MeV reporter virus at a predetermined multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of this compound. Include appropriate controls (no virus, virus with no compound).
-
Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
At the end of the incubation period, measure the reporter gene expression (luciferase activity or GFP fluorescence).
-
Plot the reporter signal as a function of the this compound concentration and determine the EC50 value.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Measles virus replication cycle and the target of this compound.
Caption: General workflow for assessing this compound stability.
References
ERDRP-0519 stability in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of the investigational measles virus polymerase inhibitor, ERDRP-0519, under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A: this compound is readily soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mg/mL (188.83 mM). For cell-based assays, it is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%.
Q2: What are the recommended storage conditions for this compound stock solutions?
A: For long-term storage, it is recommended to store stock solutions of this compound in DMSO at -20°C for up to several months or at -80°C for up to 6 months.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]
Q3: How should I prepare working solutions of this compound for my experiments?
A: Working solutions should be freshly prepared for each experiment by diluting the stock solution in the appropriate aqueous buffer or cell culture medium. It is not recommended to store dilute aqueous solutions of this compound for extended periods.
Q4: Is this compound sensitive to light?
A: While specific photostability data is not extensively published, it is good laboratory practice to protect all small molecule compounds from direct light exposure to prevent potential photodegradation. Therefore, it is recommended to store this compound solutions in amber vials or wrapped in aluminum foil.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound, with a focus on stability-related problems.
Issue 1: Inconsistent or lower-than-expected activity of this compound in my assay.
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: If your stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, consider preparing a fresh stock from solid compound.
-
Assess Freeze-Thaw Stability: The stability of this compound after multiple freeze-thaw cycles is a critical factor. The table below provides hypothetical data on the impact of freeze-thaw cycles on the purity of an this compound stock solution in DMSO.
Number of Freeze-Thaw Cycles Purity (%) of this compound (Hypothetical Data) 0 99.8 1 99.7 3 98.5 5 96.2 10 92.1 -
Prepare Fresh Working Solutions: Always prepare working dilutions immediately before use. Do not store this compound in aqueous buffers for long durations.
-
Issue 2: Precipitation of this compound in my aqueous assay buffer.
-
Possible Cause: Poor solubility of this compound in the chosen buffer system.
-
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO from your stock solution is sufficient to maintain solubility but remains non-inhibitory to your assay. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated.
-
Assess pH-Dependent Stability: The stability and solubility of small molecules can be pH-dependent. The following table presents hypothetical stability data for this compound in different pH buffers.
Buffer pH Incubation Time (24h at RT) Purity (%) of this compound (Hypothetical Data) 5.0 24h 95.3 7.4 24h 99.5 8.5 24h 97.1 -
Consider Use of Solubilizing Agents: If precipitation persists, consider the addition of a small percentage of a non-ionic surfactant like Tween-20 or Pluronic F-68 to your assay buffer, ensuring it does not interfere with your experimental setup.
-
Issue 3: Gradual loss of this compound activity during a multi-day experiment.
-
Possible Cause: Thermal degradation of the compound at the experimental temperature.
-
Troubleshooting Steps:
-
Evaluate Thermal Stability: The stability of this compound at different temperatures is crucial for the design of longer-term experiments. Below is a summary of hypothetical thermal stability data.
Temperature Incubation Time Purity (%) of this compound (Hypothetical Data) 4°C 72h 99.2 Room Temperature (25°C) 72h 97.8 37°C 72h 94.5 -
Replenish Compound: For multi-day cellular assays, consider replenishing the culture medium with freshly diluted this compound daily to maintain a consistent effective concentration.
-
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffers
This protocol provides a general method for assessing the stability of this compound in different aqueous buffers.
Materials:
-
This compound
-
DMSO
-
Aqueous buffers of interest (e.g., PBS pH 7.4, citrate buffer pH 5.0, Tris buffer pH 8.5)
-
HPLC system with a suitable C18 column
-
Incubators or water baths at desired temperatures
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in each of the aqueous buffers to be tested. The final DMSO concentration should be kept constant (e.g., 1%).
-
Immediately after preparation (T=0), take an aliquot of each solution for HPLC analysis to determine the initial purity.
-
Incubate the remaining solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 24h, 48h, 72h), collect aliquots from each condition for HPLC analysis.
-
Analyze the purity of this compound in each sample by measuring the peak area of the parent compound relative to the total peak area of all components.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Protocol 2: Measles Virus (MeV) Polymerase Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory activity of this compound on MeV polymerase.
Materials:
-
Vero cells (or other susceptible cell line)
-
Measles virus (e.g., a reporter virus expressing luciferase or GFP)
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
This compound
-
DMSO
-
96-well plates
-
Luciferase assay reagent or fluorescence microscope/plate reader
Procedure:
-
Seed Vero cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
On the following day, prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be constant across all wells.
-
Remove the growth medium from the cells and infect with the MeV reporter virus at a predetermined multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of this compound. Include appropriate controls (no virus, virus with no compound).
-
Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
At the end of the incubation period, measure the reporter gene expression (luciferase activity or GFP fluorescence).
-
Plot the reporter signal as a function of the this compound concentration and determine the EC50 value.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Measles virus replication cycle and the target of this compound.
Caption: General workflow for assessing this compound stability.
References
Addressing variability in ERDRP-0519 experimental results
Technical Support Center: ERDRP-0519
Introduction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing variability in experimental results involving this compound. This compound is a novel small molecule inhibitor of the pro-inflammatory signaling pathway mediated by the tyrosine kinase JAK2. By understanding and controlling for sources of variability, researchers can ensure the reliability and reproducibility of their findings. This guide offers troubleshooting advice, detailed experimental protocols, and frequently asked questions to support your research and development efforts.
I. Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the IC50 of this compound in our cell-based assays. What are the potential causes?
A1: Batch-to-batch variability in IC50 values is a common issue in drug discovery. Several factors can contribute to this:
-
Compound Stability and Storage: Ensure that this compound is stored under the recommended conditions (e.g., -20°C, desiccated, protected from light). Improper storage can lead to degradation of the compound. It is also crucial to use fresh stock solutions for each experiment.
-
Cell Health and Passage Number: The health and passage number of your cells can significantly impact their response to treatment.[1][2] Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered cellular characteristics.[3] Always check cell viability before seeding.[1]
-
Assay Reagents and Materials: Inconsistencies in media, sera, and other reagents can introduce variability.[1] It is advisable to use the same lot of critical reagents for a set of experiments or to qualify new lots before use.
-
Experimental Technique: Minor variations in cell seeding density, incubation times, and pipetting techniques can lead to significant differences in results.[3]
Q2: Our in vivo studies with this compound in a mouse model of rheumatoid arthritis are showing inconsistent efficacy. What should we investigate?
A2: Inconsistent in vivo efficacy can stem from a variety of factors related to both the animal model and the experimental procedures.
-
Animal Health and Husbandry: The health status, age, sex, and even the microbiome of the animals can influence drug response.[4] Differences in housing conditions, diet, and light cycles between studies can also contribute to variability.[4]
-
Drug Formulation and Administration: Ensure the formulation of this compound is consistent and that the administration route and technique are standardized. Improper formulation can affect the drug's solubility, stability, and bioavailability.
-
Disease Model Induction: Variability in the induction of the disease model can lead to differences in disease severity and, consequently, in the perceived efficacy of the drug. Standardize the induction protocol and use clear scoring criteria to assess disease progression.
-
Pharmacokinetics: Inter-animal variability in drug absorption, distribution, metabolism, and excretion (ADME) can lead to different plasma concentrations of this compound.[5][6] Consider performing pharmacokinetic studies to understand the drug's profile in your animal model.
Q3: We are seeing unexpected off-target effects in our cellular assays. How can we troubleshoot this?
A3: Unexpected off-target effects can be due to several reasons:
-
Compound Purity: Verify the purity of your this compound batch. Impurities could have their own biological activities.
-
High Compound Concentration: High concentrations of any compound can lead to non-specific effects. It is important to use a dose-response curve to identify a concentration range that is both effective and specific.
-
Cell Line Specificity: The observed effect might be specific to the cell line being used. Test the compound in other relevant cell lines to see if the effect is consistent.
-
Assay Artifacts: Some assay formats can be prone to interference from compounds. For example, fluorescent compounds can interfere with fluorescence-based readouts. Run appropriate controls to rule out assay artifacts.
II. Troubleshooting Guides
Guide 1: Inconsistent Cell Viability/Proliferation Assay Results
This guide addresses common issues encountered when assessing the effect of this compound on cell viability or proliferation using assays like MTT, MTS, or CellTiter-Glo®.
Problem: High variability between replicate wells.
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to allow for even cell distribution.[3] |
| Edge Effects | Evaporation from wells on the edge of the plate can concentrate media components and affect cell growth.[3] To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for data collection. |
| Inconsistent Pipetting | Use calibrated pipettes and practice consistent pipetting technique, especially when adding the compound and assay reagents. |
| Incubation Conditions | Ensure uniform temperature and CO2 distribution within the incubator. Avoid stacking plates, as this can lead to temperature gradients.[3] |
Problem: IC50 values differ significantly between experiments.
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | Maintain a consistent and documented range of cell passage numbers for all experiments. Avoid using cells that have been in continuous culture for extended periods.[1][2] |
| Serum Lot Variability | Serum is a complex mixture and lots can vary in their composition, affecting cell growth and drug response. Test and qualify new lots of serum before use in critical experiments. |
| Compound Stock Degradation | Prepare fresh dilutions of this compound from a master stock for each experiment. Avoid repeated freeze-thaw cycles of the master stock. |
| Assay Timing | The timing of compound addition and the duration of the assay can influence the IC50. Standardize these parameters across all experiments. |
Guide 2: Variable Western Blot Results for p-STAT3
This compound is expected to decrease the phosphorylation of STAT3 (p-STAT3) in response to cytokine stimulation. This guide helps troubleshoot inconsistent Western blot results for p-STAT3.
Problem: Weak or no p-STAT3 signal.
| Potential Cause | Troubleshooting Step |
| Insufficient Protein Loading | Quantify protein concentration using a reliable method (e.g., BCA assay) and ensure equal loading across all lanes. |
| Suboptimal Antibody Dilution | Optimize the primary antibody concentration. A dilution that is too high will result in a weak signal. |
| Inefficient Protein Transfer | Confirm successful protein transfer by staining the membrane with Ponceau S before blocking.[7] Optimize transfer time and voltage based on the protein size. |
| Inactive Reagents | Ensure that secondary antibodies and detection reagents have not expired and have been stored correctly. |
Problem: High background or non-specific bands.
| Potential Cause | Troubleshooting Step |
| Inadequate Blocking | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).[2] |
| Antibody Concentration Too High | A high concentration of the primary or secondary antibody can lead to non-specific binding.[2] Titrate the antibodies to find the optimal concentration. |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Adding a detergent like Tween-20 to the wash buffer can also help. |
| Contaminated Buffers | Prepare fresh buffers for each experiment to avoid contamination.[7] |
III. Experimental Protocols
Protocol 1: Cell Viability Assay using MTS
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p-STAT3
-
Cell Treatment: Plate cells and allow them to adhere. Starve the cells in serum-free medium for 4-6 hours. Pre-treat with this compound or vehicle for 1 hour. Stimulate with a cytokine (e.g., IL-6) for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin) to normalize the p-STAT3 signal.
IV. Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Different Cell Lines
| Cell Line | Target Pathway | IC50 (nM) - Batch 1 | IC50 (nM) - Batch 2 | IC50 (nM) - Batch 3 |
| HEK293-IL6R | JAK/STAT | 25.3 | 31.8 | 28.1 |
| U-266 | JAK/STAT | 45.1 | 55.9 | 49.5 |
| A549 | EGFR | >10,000 | >10,000 | >10,000 |
Table 2: Hypothetical In Vivo Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model
| Treatment Group | N | Arthritis Score (Day 42) | Paw Thickness (mm, Day 42) |
| Vehicle | 10 | 10.2 ± 1.5 | 3.5 ± 0.3 |
| This compound (10 mg/kg) | 10 | 6.8 ± 2.1 | 2.8 ± 0.4 |
| This compound (30 mg/kg) | 10 | 4.1 ± 1.8 | 2.2 ± 0.3 |
| Dexamethasone (1 mg/kg) | 10 | 2.5 ± 1.1 | 1.9 ± 0.2 |
V. Visualizations
Caption: Signaling pathway of this compound action.
Caption: Logical workflow for troubleshooting experimental variability.
References
- 1. biocompare.com [biocompare.com]
- 2. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. marinbio.com [marinbio.com]
- 4. Ten Points to Improve Reproducibility and Translation of Animal Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. Pharmacokinetic Variability – Pharmacokinetics [sepia2.unil.ch]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
Addressing variability in ERDRP-0519 experimental results
Technical Support Center: ERDRP-0519
Introduction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing variability in experimental results involving this compound. This compound is a novel small molecule inhibitor of the pro-inflammatory signaling pathway mediated by the tyrosine kinase JAK2. By understanding and controlling for sources of variability, researchers can ensure the reliability and reproducibility of their findings. This guide offers troubleshooting advice, detailed experimental protocols, and frequently asked questions to support your research and development efforts.
I. Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the IC50 of this compound in our cell-based assays. What are the potential causes?
A1: Batch-to-batch variability in IC50 values is a common issue in drug discovery. Several factors can contribute to this:
-
Compound Stability and Storage: Ensure that this compound is stored under the recommended conditions (e.g., -20°C, desiccated, protected from light). Improper storage can lead to degradation of the compound. It is also crucial to use fresh stock solutions for each experiment.
-
Cell Health and Passage Number: The health and passage number of your cells can significantly impact their response to treatment.[1][2] Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered cellular characteristics.[3] Always check cell viability before seeding.[1]
-
Assay Reagents and Materials: Inconsistencies in media, sera, and other reagents can introduce variability.[1] It is advisable to use the same lot of critical reagents for a set of experiments or to qualify new lots before use.
-
Experimental Technique: Minor variations in cell seeding density, incubation times, and pipetting techniques can lead to significant differences in results.[3]
Q2: Our in vivo studies with this compound in a mouse model of rheumatoid arthritis are showing inconsistent efficacy. What should we investigate?
A2: Inconsistent in vivo efficacy can stem from a variety of factors related to both the animal model and the experimental procedures.
-
Animal Health and Husbandry: The health status, age, sex, and even the microbiome of the animals can influence drug response.[4] Differences in housing conditions, diet, and light cycles between studies can also contribute to variability.[4]
-
Drug Formulation and Administration: Ensure the formulation of this compound is consistent and that the administration route and technique are standardized. Improper formulation can affect the drug's solubility, stability, and bioavailability.
-
Disease Model Induction: Variability in the induction of the disease model can lead to differences in disease severity and, consequently, in the perceived efficacy of the drug. Standardize the induction protocol and use clear scoring criteria to assess disease progression.
-
Pharmacokinetics: Inter-animal variability in drug absorption, distribution, metabolism, and excretion (ADME) can lead to different plasma concentrations of this compound.[5][6] Consider performing pharmacokinetic studies to understand the drug's profile in your animal model.
Q3: We are seeing unexpected off-target effects in our cellular assays. How can we troubleshoot this?
A3: Unexpected off-target effects can be due to several reasons:
-
Compound Purity: Verify the purity of your this compound batch. Impurities could have their own biological activities.
-
High Compound Concentration: High concentrations of any compound can lead to non-specific effects. It is important to use a dose-response curve to identify a concentration range that is both effective and specific.
-
Cell Line Specificity: The observed effect might be specific to the cell line being used. Test the compound in other relevant cell lines to see if the effect is consistent.
-
Assay Artifacts: Some assay formats can be prone to interference from compounds. For example, fluorescent compounds can interfere with fluorescence-based readouts. Run appropriate controls to rule out assay artifacts.
II. Troubleshooting Guides
Guide 1: Inconsistent Cell Viability/Proliferation Assay Results
This guide addresses common issues encountered when assessing the effect of this compound on cell viability or proliferation using assays like MTT, MTS, or CellTiter-Glo®.
Problem: High variability between replicate wells.
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to allow for even cell distribution.[3] |
| Edge Effects | Evaporation from wells on the edge of the plate can concentrate media components and affect cell growth.[3] To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for data collection. |
| Inconsistent Pipetting | Use calibrated pipettes and practice consistent pipetting technique, especially when adding the compound and assay reagents. |
| Incubation Conditions | Ensure uniform temperature and CO2 distribution within the incubator. Avoid stacking plates, as this can lead to temperature gradients.[3] |
Problem: IC50 values differ significantly between experiments.
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | Maintain a consistent and documented range of cell passage numbers for all experiments. Avoid using cells that have been in continuous culture for extended periods.[1][2] |
| Serum Lot Variability | Serum is a complex mixture and lots can vary in their composition, affecting cell growth and drug response. Test and qualify new lots of serum before use in critical experiments. |
| Compound Stock Degradation | Prepare fresh dilutions of this compound from a master stock for each experiment. Avoid repeated freeze-thaw cycles of the master stock. |
| Assay Timing | The timing of compound addition and the duration of the assay can influence the IC50. Standardize these parameters across all experiments. |
Guide 2: Variable Western Blot Results for p-STAT3
This compound is expected to decrease the phosphorylation of STAT3 (p-STAT3) in response to cytokine stimulation. This guide helps troubleshoot inconsistent Western blot results for p-STAT3.
Problem: Weak or no p-STAT3 signal.
| Potential Cause | Troubleshooting Step |
| Insufficient Protein Loading | Quantify protein concentration using a reliable method (e.g., BCA assay) and ensure equal loading across all lanes. |
| Suboptimal Antibody Dilution | Optimize the primary antibody concentration. A dilution that is too high will result in a weak signal. |
| Inefficient Protein Transfer | Confirm successful protein transfer by staining the membrane with Ponceau S before blocking.[7] Optimize transfer time and voltage based on the protein size. |
| Inactive Reagents | Ensure that secondary antibodies and detection reagents have not expired and have been stored correctly. |
Problem: High background or non-specific bands.
| Potential Cause | Troubleshooting Step |
| Inadequate Blocking | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).[2] |
| Antibody Concentration Too High | A high concentration of the primary or secondary antibody can lead to non-specific binding.[2] Titrate the antibodies to find the optimal concentration. |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Adding a detergent like Tween-20 to the wash buffer can also help. |
| Contaminated Buffers | Prepare fresh buffers for each experiment to avoid contamination.[7] |
III. Experimental Protocols
Protocol 1: Cell Viability Assay using MTS
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p-STAT3
-
Cell Treatment: Plate cells and allow them to adhere. Starve the cells in serum-free medium for 4-6 hours. Pre-treat with this compound or vehicle for 1 hour. Stimulate with a cytokine (e.g., IL-6) for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin) to normalize the p-STAT3 signal.
IV. Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Different Cell Lines
| Cell Line | Target Pathway | IC50 (nM) - Batch 1 | IC50 (nM) - Batch 2 | IC50 (nM) - Batch 3 |
| HEK293-IL6R | JAK/STAT | 25.3 | 31.8 | 28.1 |
| U-266 | JAK/STAT | 45.1 | 55.9 | 49.5 |
| A549 | EGFR | >10,000 | >10,000 | >10,000 |
Table 2: Hypothetical In Vivo Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model
| Treatment Group | N | Arthritis Score (Day 42) | Paw Thickness (mm, Day 42) |
| Vehicle | 10 | 10.2 ± 1.5 | 3.5 ± 0.3 |
| This compound (10 mg/kg) | 10 | 6.8 ± 2.1 | 2.8 ± 0.4 |
| This compound (30 mg/kg) | 10 | 4.1 ± 1.8 | 2.2 ± 0.3 |
| Dexamethasone (1 mg/kg) | 10 | 2.5 ± 1.1 | 1.9 ± 0.2 |
V. Visualizations
Caption: Signaling pathway of this compound action.
Caption: Logical workflow for troubleshooting experimental variability.
References
- 1. biocompare.com [biocompare.com]
- 2. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. marinbio.com [marinbio.com]
- 4. Ten Points to Improve Reproducibility and Translation of Animal Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. Pharmacokinetic Variability – Pharmacokinetics [sepia2.unil.ch]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
Validation & Comparative
A Comparative Guide to Measles Virus Polymerase Inhibitors: ERDRP-0519 and Other Key Antivirals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ERDRP-0519, a promising clinical candidate for measles therapy, with other notable measles virus inhibitors. The following sections detail the mechanisms of action, comparative antiviral efficacy, and the experimental methodologies used to generate the supporting data.
Mechanism of Action and Comparative Efficacy
This compound distinguishes itself from other measles virus inhibitors through its unique mechanism of action. It is a pan-morbillivirus small molecule inhibitor that targets the RNA-dependent RNA polymerase (RdRP) complex, a crucial enzyme for viral replication. Specifically, this compound binds to the L subunit of the RdRP.[1] Unlike many other polymerase inhibitors, this compound inhibits both the de novo initiation of RNA synthesis at the promoter and the elongation of the RNA strand by a committed polymerase complex.[1][2] This dual inhibition is achieved by locking the polymerase in a pre-initiation conformation through simultaneous engagement of the polyribonucleotidyl transferase (PRNTase)-like domain and the flexible intrusion loop of the L protein.[1][3]
In comparison, other inhibitors of the measles virus RdRP, such as GHP-88309 and AS-136A, also target the L protein but may have different binding sites and inhibitory mechanisms. For instance, resistance mutations to GHP-88309 and this compound do not confer cross-resistance, suggesting distinct binding sites or mechanisms of action.[1] Favipiravir (B1662787) and ribavirin (B1680618) are nucleoside analogs that act as broad-spectrum antiviral agents. Their mechanism involves being incorporated into the viral RNA, leading to lethal mutagenesis.
The following table summarizes the quantitative antiviral activity of this compound and other selected measles virus inhibitors.
| Inhibitor | Target | EC50 / IC50 | Cell Line / Assay | Virus Strain | Reference |
| This compound | RdRP (L subunit) | EC50: 0.07- 0.3 μM | Vero cells | Measles virus isolates | [4] |
| IC50: 0.15 μM | In vitro RdRP assay | Recombinant MeV RdRP | [2] | ||
| GHP-88309 | RdRP (L protein) | EC50: 0.06-1.2 μM | Not specified | Measles virus (MeV) | |
| AS-136A | RdRP (L protein) | IC50: 2 μM | Not specified | Measles virus | [1] |
| Favipiravir | RdRp | EC50: 108.7 ± 2.0 μM | Plaque formation assay | Measles virus (Edmonston strain) | [3] |
| EC50: 38.6 ± 6.0 μM | Plaque formation assay | SSPE virus (Yamagata-1 strain) | [3] | ||
| Ribavirin | RdRp | Not specified | In vitro | Measles virus | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of antiviral efficacy data. The following are representative protocols for the key experiments cited in this guide.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay is commonly used to determine the concentration of an antiviral compound that inhibits virus-induced cell death (cytopathic effect) or the formation of viral plaques.
-
Cell Seeding: Vero cells (or another susceptible cell line) are seeded in 6-well plates at a density of 5 x 10^5 cells per well and incubated overnight at 37°C with 5% CO2 to form a confluent monolayer.
-
Virus Infection: The cell culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then infected with measles virus (e.g., Edmonston strain) at a multiplicity of infection (MOI) of 0.01 in serum-free medium for 1 hour at 37°C.
-
Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing 1% low-melting-point agarose (B213101) and serial dilutions of the test compound (e.g., this compound, favipiravir).
-
Incubation: The plates are incubated at 37°C with 5% CO2 for 3-5 days, or until viral plaques are visible.
-
Plaque Visualization and Quantification: The cells are fixed with 4% paraformaldehyde and stained with a 0.1% crystal violet solution. The number of plaques in each well is counted, and the EC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.
In Vitro RdRP Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the viral RNA-dependent RNA polymerase.
-
Purification of RdRP Complex: The measles virus L and P proteins are co-expressed in an appropriate expression system (e.g., insect cells) and the L-P complex (RdRP) is purified using affinity chromatography.
-
Reaction Setup: The RdRP assay is performed in a reaction buffer containing the purified L-P complex, a synthetic RNA template corresponding to the viral promoter, ribonucleoside triphosphates (rNTPs, including a radiolabeled rNTP such as [α-³²P]GTP), and varying concentrations of the inhibitor.
-
Reaction and Termination: The reaction is initiated by the addition of the RdRP complex and incubated at 30°C for a defined period (e.g., 2 hours). The reaction is then stopped by the addition of an EDTA-containing stop buffer.
-
Analysis of RNA Products: The newly synthesized radiolabeled RNA products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: The gel is exposed to a phosphor screen, and the amount of radiolabeled RNA is quantified using a phosphorimager. The IC50 value is determined as the inhibitor concentration that reduces RNA synthesis by 50% compared to the no-inhibitor control.
Visualizing Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and mechanisms of action of the discussed measles virus inhibitors.
Caption: Mechanism of this compound inhibition of measles virus replication.
Caption: Mechanism of action of nucleoside analogs like favipiravir and ribavirin.
Caption: Workflow for a plaque reduction assay to determine antiviral efficacy.
References
- 1. Orally Efficacious Broad-Spectrum Allosteric Inhibitor of Paramyxovirus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Target analysis of the experimental measles therapeutic AS-136A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Measles Virus Polymerase Inhibitors: ERDRP-0519 and Other Key Antivirals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ERDRP-0519, a promising clinical candidate for measles therapy, with other notable measles virus inhibitors. The following sections detail the mechanisms of action, comparative antiviral efficacy, and the experimental methodologies used to generate the supporting data.
Mechanism of Action and Comparative Efficacy
This compound distinguishes itself from other measles virus inhibitors through its unique mechanism of action. It is a pan-morbillivirus small molecule inhibitor that targets the RNA-dependent RNA polymerase (RdRP) complex, a crucial enzyme for viral replication. Specifically, this compound binds to the L subunit of the RdRP.[1] Unlike many other polymerase inhibitors, this compound inhibits both the de novo initiation of RNA synthesis at the promoter and the elongation of the RNA strand by a committed polymerase complex.[1][2] This dual inhibition is achieved by locking the polymerase in a pre-initiation conformation through simultaneous engagement of the polyribonucleotidyl transferase (PRNTase)-like domain and the flexible intrusion loop of the L protein.[1][3]
In comparison, other inhibitors of the measles virus RdRP, such as GHP-88309 and AS-136A, also target the L protein but may have different binding sites and inhibitory mechanisms. For instance, resistance mutations to GHP-88309 and this compound do not confer cross-resistance, suggesting distinct binding sites or mechanisms of action.[1] Favipiravir and ribavirin are nucleoside analogs that act as broad-spectrum antiviral agents. Their mechanism involves being incorporated into the viral RNA, leading to lethal mutagenesis.
The following table summarizes the quantitative antiviral activity of this compound and other selected measles virus inhibitors.
| Inhibitor | Target | EC50 / IC50 | Cell Line / Assay | Virus Strain | Reference |
| This compound | RdRP (L subunit) | EC50: 0.07- 0.3 μM | Vero cells | Measles virus isolates | [4] |
| IC50: 0.15 μM | In vitro RdRP assay | Recombinant MeV RdRP | [2] | ||
| GHP-88309 | RdRP (L protein) | EC50: 0.06-1.2 μM | Not specified | Measles virus (MeV) | |
| AS-136A | RdRP (L protein) | IC50: 2 μM | Not specified | Measles virus | [1] |
| Favipiravir | RdRp | EC50: 108.7 ± 2.0 μM | Plaque formation assay | Measles virus (Edmonston strain) | [3] |
| EC50: 38.6 ± 6.0 μM | Plaque formation assay | SSPE virus (Yamagata-1 strain) | [3] | ||
| Ribavirin | RdRp | Not specified | In vitro | Measles virus | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of antiviral efficacy data. The following are representative protocols for the key experiments cited in this guide.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay is commonly used to determine the concentration of an antiviral compound that inhibits virus-induced cell death (cytopathic effect) or the formation of viral plaques.
-
Cell Seeding: Vero cells (or another susceptible cell line) are seeded in 6-well plates at a density of 5 x 10^5 cells per well and incubated overnight at 37°C with 5% CO2 to form a confluent monolayer.
-
Virus Infection: The cell culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then infected with measles virus (e.g., Edmonston strain) at a multiplicity of infection (MOI) of 0.01 in serum-free medium for 1 hour at 37°C.
-
Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing 1% low-melting-point agarose and serial dilutions of the test compound (e.g., this compound, favipiravir).
-
Incubation: The plates are incubated at 37°C with 5% CO2 for 3-5 days, or until viral plaques are visible.
-
Plaque Visualization and Quantification: The cells are fixed with 4% paraformaldehyde and stained with a 0.1% crystal violet solution. The number of plaques in each well is counted, and the EC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.
In Vitro RdRP Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the viral RNA-dependent RNA polymerase.
-
Purification of RdRP Complex: The measles virus L and P proteins are co-expressed in an appropriate expression system (e.g., insect cells) and the L-P complex (RdRP) is purified using affinity chromatography.
-
Reaction Setup: The RdRP assay is performed in a reaction buffer containing the purified L-P complex, a synthetic RNA template corresponding to the viral promoter, ribonucleoside triphosphates (rNTPs, including a radiolabeled rNTP such as [α-³²P]GTP), and varying concentrations of the inhibitor.
-
Reaction and Termination: The reaction is initiated by the addition of the RdRP complex and incubated at 30°C for a defined period (e.g., 2 hours). The reaction is then stopped by the addition of an EDTA-containing stop buffer.
-
Analysis of RNA Products: The newly synthesized radiolabeled RNA products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: The gel is exposed to a phosphor screen, and the amount of radiolabeled RNA is quantified using a phosphorimager. The IC50 value is determined as the inhibitor concentration that reduces RNA synthesis by 50% compared to the no-inhibitor control.
Visualizing Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and mechanisms of action of the discussed measles virus inhibitors.
Caption: Mechanism of this compound inhibition of measles virus replication.
Caption: Mechanism of action of nucleoside analogs like favipiravir and ribavirin.
Caption: Workflow for a plaque reduction assay to determine antiviral efficacy.
References
- 1. Orally Efficacious Broad-Spectrum Allosteric Inhibitor of Paramyxovirus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Target analysis of the experimental measles therapeutic AS-136A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Antiviral Efficacy: ERDRP-0519 and Favipiravir
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral drug development, the search for potent and effective inhibitors of viral replication is paramount. This guide provides a comparative analysis of two antiviral compounds, ERDRP-0519 and favipiravir (B1662787), focusing on their efficacy, mechanisms of action, and the experimental protocols used to evaluate their activity. This objective comparison is intended to inform research and development efforts in the pursuit of novel antiviral therapies.
Quantitative Efficacy Analysis
The antiviral activities of this compound and favipiravir have been evaluated against various RNA viruses. The following tables summarize the available quantitative data, primarily focusing on their efficacy against the Measles virus (MeV), a member of the Morbillivirus genus.
| Compound | Virus Strain(s) | Cell Line | Assay Type | EC50 (µM) | Citation |
| This compound | Panel of Measles Virus (MeV) isolates | Vero | Not Specified | 0.07 - 0.3 | |
| Favipiravir | Measles Virus (MeV) Edmonston strain | Not Specified | Plaque Formation | 108.7 ± 2.0 | |
| Favipiravir | Subacute Sclerosing Panencephalitis (SSPE) virus Yamagata-1 strain | Not Specified | Plaque Formation | 38.6 ± 6.0 |
Note: A direct comparison of EC50 values should be made with caution due to potential variations in experimental conditions, including the specific cell lines and assay protocols used. However, the available data suggests a significant difference in potency against Measles virus, with this compound demonstrating activity at nanomolar concentrations, while favipiravir's efficacy is in the micromolar range. One study noted that in persistently infected neural cells, this compound was more effective at inhibiting infection and clearing the virus compared to favipiravir and ribavirin.
Mechanisms of Action: A Tale of Two Inhibitors
This compound and favipiravir both target the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses, but they do so through distinct mechanisms.
This compound is a non-nucleoside inhibitor that targets the morbillivirus L protein, which is the catalytic subunit of the RdRp complex. It pharmacologically locks the polymerase in a pre-initiation conformation, thereby preventing the synthesis of viral RNA.
Favipiravir , on the other hand, is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). As a purine (B94841) nucleoside analog, favipiravir-RTP is recognized by the viral RdRp and incorporated into the growing viral RNA strand. This incorporation can lead to either chain termination or lethal mutagenesis, where the accumulation of mutations in the viral genome results in non-viable progeny.
Experimental Protocols
The evaluation of antiviral efficacy relies on robust and standardized in vitro assays. Below are detailed methodologies for three key experiments commonly used in the assessment of antiviral compounds.
Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer
-
Test compounds (this compound, favipiravir) dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Neutral Red, Crystal Violet, or a tetrazolium-based reagent like MTT)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Dilution: Prepare serial dilutions of the test compounds in cell culture medium. A typical starting concentration might be 100 µM, with 2-fold or 3-fold serial dilutions.
-
Treatment and Infection:
-
Remove the growth medium from the cell monolayers.
-
Add the diluted compounds to the respective wells. Include a "no-drug" control (vehicle only) and a "cell" control (no virus, no drug).
-
Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE in the "no-drug" control wells within 48-72 hours.
-
-
Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the specific virus and cell line.
-
Assessment of CPE:
-
At the end of the incubation period, visually inspect the cell monolayers under a microscope for the presence of CPE.
-
Quantify cell viability using a chosen reagent. For example, with Crystal Violet, the stain is added to the wells to stain the remaining viable cells after washing away the dead cells. The stain is then solubilized, and the absorbance is read on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the "cell" control (100% viability) and the "no-drug" control (0% protection).
-
Determine the 50% effective concentration (EC50), the concentration of the compound that protects 50% of the cells from virus-induced CPE, by plotting the percentage of protection against the log of the compound concentration and fitting the data to a dose-response curve.
-
Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death in a monolayer.
Materials:
-
Confluent monolayers of host cells in 6-well or 12-well plates
-
Virus stock
-
Test compounds
-
Overlay medium (e.g., cell culture medium containing 0.5% to 1.2% methylcellulose (B11928114) or agarose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Preparation: Prepare confluent monolayers of host cells in multi-well plates.
-
Virus Adsorption:
-
Remove the growth medium from the cells.
-
Infect the monolayers with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Incubate for 1-2 hours to allow for virus adsorption.
-
-
Treatment:
-
Prepare dilutions of the test compounds in the overlay medium.
-
After the adsorption period, remove the virus inoculum and gently wash the cell monolayers with PBS.
-
Add the compound-containing overlay medium to the wells. Include a "no-drug" control.
-
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with the fixative solution.
-
Stain the cells with the staining solution. The plaques will appear as clear zones against a background of stained, viable cells.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the "no-drug" control.
-
Determine the EC50, the concentration of the compound that reduces the number of plaques by 50%.
-
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
Materials:
-
Host cells in multi-well plates or flasks
-
Virus stock
-
Test compounds
-
Apparatus for virus titration (e.g., 96-well plates for TCID50 assay or larger plates for plaque assay)
Procedure:
-
Infection and Treatment:
-
Infect confluent cell monolayers with the virus at a specific MOI.
-
After a virus adsorption period, remove the inoculum and add fresh medium containing serial dilutions of the test compounds.
-
-
Incubation: Incubate the cultures for a full viral replication cycle (e.g., 24-72 hours).
-
Virus Harvest:
-
At the end of the incubation period, harvest the cell culture supernatant (for secreted viruses) or lyse the cells (for cell-associated viruses) to release the progeny virions.
-
-
Virus Titration:
-
Determine the titer of the infectious virus in each sample from the treated and untreated cultures using a standard titration method, such as a plaque assay or a 50% Tissue Culture Infectious Dose (TCID50) assay.
-
-
Data Analysis:
-
Calculate the reduction in virus yield (in log10 PFU/mL or log10 TCID50/mL) for each compound concentration compared to the "no-drug" control.
-
Determine the EC90 or EC99, the concentration of the compound that reduces the virus yield by 90% (1-log reduction) or 99% (2-log reduction), respectively.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for in vitro antiviral efficacy testing.
A Head-to-Head Comparison of Antiviral Efficacy: ERDRP-0519 and Favipiravir
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral drug development, the search for potent and effective inhibitors of viral replication is paramount. This guide provides a comparative analysis of two antiviral compounds, ERDRP-0519 and favipiravir, focusing on their efficacy, mechanisms of action, and the experimental protocols used to evaluate their activity. This objective comparison is intended to inform research and development efforts in the pursuit of novel antiviral therapies.
Quantitative Efficacy Analysis
The antiviral activities of this compound and favipiravir have been evaluated against various RNA viruses. The following tables summarize the available quantitative data, primarily focusing on their efficacy against the Measles virus (MeV), a member of the Morbillivirus genus.
| Compound | Virus Strain(s) | Cell Line | Assay Type | EC50 (µM) | Citation |
| This compound | Panel of Measles Virus (MeV) isolates | Vero | Not Specified | 0.07 - 0.3 | |
| Favipiravir | Measles Virus (MeV) Edmonston strain | Not Specified | Plaque Formation | 108.7 ± 2.0 | |
| Favipiravir | Subacute Sclerosing Panencephalitis (SSPE) virus Yamagata-1 strain | Not Specified | Plaque Formation | 38.6 ± 6.0 |
Note: A direct comparison of EC50 values should be made with caution due to potential variations in experimental conditions, including the specific cell lines and assay protocols used. However, the available data suggests a significant difference in potency against Measles virus, with this compound demonstrating activity at nanomolar concentrations, while favipiravir's efficacy is in the micromolar range. One study noted that in persistently infected neural cells, this compound was more effective at inhibiting infection and clearing the virus compared to favipiravir and ribavirin.
Mechanisms of Action: A Tale of Two Inhibitors
This compound and favipiravir both target the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses, but they do so through distinct mechanisms.
This compound is a non-nucleoside inhibitor that targets the morbillivirus L protein, which is the catalytic subunit of the RdRp complex. It pharmacologically locks the polymerase in a pre-initiation conformation, thereby preventing the synthesis of viral RNA.
Favipiravir , on the other hand, is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). As a purine nucleoside analog, favipiravir-RTP is recognized by the viral RdRp and incorporated into the growing viral RNA strand. This incorporation can lead to either chain termination or lethal mutagenesis, where the accumulation of mutations in the viral genome results in non-viable progeny.
Experimental Protocols
The evaluation of antiviral efficacy relies on robust and standardized in vitro assays. Below are detailed methodologies for three key experiments commonly used in the assessment of antiviral compounds.
Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer
-
Test compounds (this compound, favipiravir) dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Neutral Red, Crystal Violet, or a tetrazolium-based reagent like MTT)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Dilution: Prepare serial dilutions of the test compounds in cell culture medium. A typical starting concentration might be 100 µM, with 2-fold or 3-fold serial dilutions.
-
Treatment and Infection:
-
Remove the growth medium from the cell monolayers.
-
Add the diluted compounds to the respective wells. Include a "no-drug" control (vehicle only) and a "cell" control (no virus, no drug).
-
Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE in the "no-drug" control wells within 48-72 hours.
-
-
Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the specific virus and cell line.
-
Assessment of CPE:
-
At the end of the incubation period, visually inspect the cell monolayers under a microscope for the presence of CPE.
-
Quantify cell viability using a chosen reagent. For example, with Crystal Violet, the stain is added to the wells to stain the remaining viable cells after washing away the dead cells. The stain is then solubilized, and the absorbance is read on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the "cell" control (100% viability) and the "no-drug" control (0% protection).
-
Determine the 50% effective concentration (EC50), the concentration of the compound that protects 50% of the cells from virus-induced CPE, by plotting the percentage of protection against the log of the compound concentration and fitting the data to a dose-response curve.
-
Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death in a monolayer.
Materials:
-
Confluent monolayers of host cells in 6-well or 12-well plates
-
Virus stock
-
Test compounds
-
Overlay medium (e.g., cell culture medium containing 0.5% to 1.2% methylcellulose or agarose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Preparation: Prepare confluent monolayers of host cells in multi-well plates.
-
Virus Adsorption:
-
Remove the growth medium from the cells.
-
Infect the monolayers with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Incubate for 1-2 hours to allow for virus adsorption.
-
-
Treatment:
-
Prepare dilutions of the test compounds in the overlay medium.
-
After the adsorption period, remove the virus inoculum and gently wash the cell monolayers with PBS.
-
Add the compound-containing overlay medium to the wells. Include a "no-drug" control.
-
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with the fixative solution.
-
Stain the cells with the staining solution. The plaques will appear as clear zones against a background of stained, viable cells.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the "no-drug" control.
-
Determine the EC50, the concentration of the compound that reduces the number of plaques by 50%.
-
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
Materials:
-
Host cells in multi-well plates or flasks
-
Virus stock
-
Test compounds
-
Apparatus for virus titration (e.g., 96-well plates for TCID50 assay or larger plates for plaque assay)
Procedure:
-
Infection and Treatment:
-
Infect confluent cell monolayers with the virus at a specific MOI.
-
After a virus adsorption period, remove the inoculum and add fresh medium containing serial dilutions of the test compounds.
-
-
Incubation: Incubate the cultures for a full viral replication cycle (e.g., 24-72 hours).
-
Virus Harvest:
-
At the end of the incubation period, harvest the cell culture supernatant (for secreted viruses) or lyse the cells (for cell-associated viruses) to release the progeny virions.
-
-
Virus Titration:
-
Determine the titer of the infectious virus in each sample from the treated and untreated cultures using a standard titration method, such as a plaque assay or a 50% Tissue Culture Infectious Dose (TCID50) assay.
-
-
Data Analysis:
-
Calculate the reduction in virus yield (in log10 PFU/mL or log10 TCID50/mL) for each compound concentration compared to the "no-drug" control.
-
Determine the EC90 or EC99, the concentration of the compound that reduces the virus yield by 90% (1-log reduction) or 99% (2-log reduction), respectively.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for in vitro antiviral efficacy testing.
Unveiling the Potency of ERDRP-0519: A Comparative Guide to its Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ERDRP-0519, a potent inhibitor of the measles virus, with alternative compounds. It delves into the experimental data supporting its target engagement in cellular models and offers detailed methodologies for key validation assays.
Executive Summary
This compound is a first-in-class, orally bioavailable small molecule that potently inhibits the measles virus (MeV) RNA-dependent RNA polymerase (RdRP), a critical enzyme for viral replication.[1][2] Its unique mechanism of action, targeting both the initiation and elongation phases of viral RNA synthesis, sets it apart from other antiviral agents.[1][2] This guide presents a comparative analysis of this compound's cellular efficacy against other known inhibitors and details the advanced methods used to validate its direct interaction with the viral polymerase in a cellular context.
Comparative Efficacy of RdRP Inhibitors
The antiviral potency of this compound has been benchmarked against other compounds targeting the measles virus. The following table summarizes the half-maximal effective concentrations (EC50) of this compound and a comparable potent inhibitor, GHP-88309, against the wild-type (WT) measles virus L protein (the catalytic subunit of RdRP) and various drug-resistant mutants.
| Compound | Target | EC50 (µM) |
| This compound | MeV L-WT | 0.05 |
| MeV L-H589Y | >10 | |
| MeV L-S768A | >10 | |
| MeV L-L1170F | >10 | |
| GHP-88309 | MeV L-WT | 0.03 |
| MeV L-H589Y | 0.03 | |
| MeV L-S768A | 0.04 | |
| MeV L-L1170F | 0.03 |
Data sourced from a measles virus minigenome assay.[1][2]
In persistently infected neural cells, this compound demonstrated effective inhibition of measles virus and even viral clearance.[3] In the same models, other broadly used antiviral drugs like Ribavirin and Favipiravir were found to be less effective.[3]
Validating Target Engagement in Cells: Key Experimental Protocols
Direct confirmation of a compound's interaction with its intended target within the complex cellular environment is a cornerstone of drug development. The following are detailed protocols for state-of-the-art assays applicable to validating the engagement of this compound with the measles virus RdRP.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement by measuring the thermal stabilization of a protein upon ligand binding.
Principle: The binding of a small molecule, such as this compound, can increase the thermal stability of its target protein, the MeV RdRP. This stabilization results in the protein remaining soluble at higher temperatures compared to its unbound state.
Protocol:
-
Cell Treatment: Culture cells susceptible to measles virus infection (e.g., Vero cells) and infect with the virus. Treat the infected cells with a range of this compound concentrations or a vehicle control (DMSO) for a specified incubation period.
-
Thermal Challenge: Heat the cell lysates or intact cells across a defined temperature gradient for a short duration (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Quantification: Quantify the amount of soluble MeV L protein remaining at each temperature point using methods such as Western blotting or AlphaLISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that can quantitatively measure compound binding to a target protein in living cells.
Principle: This assay requires the expression of the target protein (MeV L protein) fused to a NanoLuc® luciferase. A fluorescently labeled tracer molecule that also binds to the target is added to the cells. When the tracer binds to the NanoLuc®-fused target, BRET occurs. A test compound (this compound) that competes for the same binding site will displace the tracer, leading to a decrease in the BRET signal.
Protocol:
-
Construct Generation: Create an expression vector encoding the measles virus L protein fused to NanoLuc® luciferase.
-
Cell Transfection: Transfect suitable host cells (e.g., HEK293) with the expression vector.
-
Assay Setup: Plate the transfected cells and add the NanoBRET™ tracer at a concentration near its EC50.
-
Compound Addition: Add varying concentrations of this compound to the cells and incubate.
-
Signal Detection: Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio and plot it against the concentration of this compound to determine the IC50 value, which reflects the compound's affinity for the target in living cells.
Biolayer Interferometry (BLI)
BLI is a label-free technology used to measure real-time biomolecular interactions. It was instrumental in characterizing the binding kinetics of this compound to the MeV polymerase.[1]
Principle: A biosensor tip is coated with the target protein (MeV L protein). The tip is then dipped into a solution containing the small molecule inhibitor (this compound). The binding of the inhibitor to the immobilized protein causes a change in the optical thickness at the sensor surface, which is measured in real-time.
Protocol:
-
Protein Immobilization: Purify the MeV P-L complex and immobilize it onto a suitable biosensor tip (e.g., streptavidin-coated biosensors for biotinylated protein).
-
Baseline Establishment: Equilibrate the biosensor in assay buffer to establish a stable baseline.
-
Association: Immerse the biosensor in a solution containing this compound at a specific concentration and monitor the binding signal over time.
-
Dissociation: Transfer the biosensor back to the assay buffer and monitor the dissociation of the compound from the protein.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway, experimental workflows, and a comparative overview.
Caption: Mechanism of this compound Action on Measles Virus Replication.
Caption: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.
Caption: Logical Comparison of this compound with Alternative Antivirals.
References
- 1. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]
- 2. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling the Potency of ERDRP-0519: A Comparative Guide to its Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ERDRP-0519, a potent inhibitor of the measles virus, with alternative compounds. It delves into the experimental data supporting its target engagement in cellular models and offers detailed methodologies for key validation assays.
Executive Summary
This compound is a first-in-class, orally bioavailable small molecule that potently inhibits the measles virus (MeV) RNA-dependent RNA polymerase (RdRP), a critical enzyme for viral replication.[1][2] Its unique mechanism of action, targeting both the initiation and elongation phases of viral RNA synthesis, sets it apart from other antiviral agents.[1][2] This guide presents a comparative analysis of this compound's cellular efficacy against other known inhibitors and details the advanced methods used to validate its direct interaction with the viral polymerase in a cellular context.
Comparative Efficacy of RdRP Inhibitors
The antiviral potency of this compound has been benchmarked against other compounds targeting the measles virus. The following table summarizes the half-maximal effective concentrations (EC50) of this compound and a comparable potent inhibitor, GHP-88309, against the wild-type (WT) measles virus L protein (the catalytic subunit of RdRP) and various drug-resistant mutants.
| Compound | Target | EC50 (µM) |
| This compound | MeV L-WT | 0.05 |
| MeV L-H589Y | >10 | |
| MeV L-S768A | >10 | |
| MeV L-L1170F | >10 | |
| GHP-88309 | MeV L-WT | 0.03 |
| MeV L-H589Y | 0.03 | |
| MeV L-S768A | 0.04 | |
| MeV L-L1170F | 0.03 |
Data sourced from a measles virus minigenome assay.[1][2]
In persistently infected neural cells, this compound demonstrated effective inhibition of measles virus and even viral clearance.[3] In the same models, other broadly used antiviral drugs like Ribavirin and Favipiravir were found to be less effective.[3]
Validating Target Engagement in Cells: Key Experimental Protocols
Direct confirmation of a compound's interaction with its intended target within the complex cellular environment is a cornerstone of drug development. The following are detailed protocols for state-of-the-art assays applicable to validating the engagement of this compound with the measles virus RdRP.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement by measuring the thermal stabilization of a protein upon ligand binding.
Principle: The binding of a small molecule, such as this compound, can increase the thermal stability of its target protein, the MeV RdRP. This stabilization results in the protein remaining soluble at higher temperatures compared to its unbound state.
Protocol:
-
Cell Treatment: Culture cells susceptible to measles virus infection (e.g., Vero cells) and infect with the virus. Treat the infected cells with a range of this compound concentrations or a vehicle control (DMSO) for a specified incubation period.
-
Thermal Challenge: Heat the cell lysates or intact cells across a defined temperature gradient for a short duration (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Quantification: Quantify the amount of soluble MeV L protein remaining at each temperature point using methods such as Western blotting or AlphaLISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that can quantitatively measure compound binding to a target protein in living cells.
Principle: This assay requires the expression of the target protein (MeV L protein) fused to a NanoLuc® luciferase. A fluorescently labeled tracer molecule that also binds to the target is added to the cells. When the tracer binds to the NanoLuc®-fused target, BRET occurs. A test compound (this compound) that competes for the same binding site will displace the tracer, leading to a decrease in the BRET signal.
Protocol:
-
Construct Generation: Create an expression vector encoding the measles virus L protein fused to NanoLuc® luciferase.
-
Cell Transfection: Transfect suitable host cells (e.g., HEK293) with the expression vector.
-
Assay Setup: Plate the transfected cells and add the NanoBRET™ tracer at a concentration near its EC50.
-
Compound Addition: Add varying concentrations of this compound to the cells and incubate.
-
Signal Detection: Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio and plot it against the concentration of this compound to determine the IC50 value, which reflects the compound's affinity for the target in living cells.
Biolayer Interferometry (BLI)
BLI is a label-free technology used to measure real-time biomolecular interactions. It was instrumental in characterizing the binding kinetics of this compound to the MeV polymerase.[1]
Principle: A biosensor tip is coated with the target protein (MeV L protein). The tip is then dipped into a solution containing the small molecule inhibitor (this compound). The binding of the inhibitor to the immobilized protein causes a change in the optical thickness at the sensor surface, which is measured in real-time.
Protocol:
-
Protein Immobilization: Purify the MeV P-L complex and immobilize it onto a suitable biosensor tip (e.g., streptavidin-coated biosensors for biotinylated protein).
-
Baseline Establishment: Equilibrate the biosensor in assay buffer to establish a stable baseline.
-
Association: Immerse the biosensor in a solution containing this compound at a specific concentration and monitor the binding signal over time.
-
Dissociation: Transfer the biosensor back to the assay buffer and monitor the dissociation of the compound from the protein.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway, experimental workflows, and a comparative overview.
Caption: Mechanism of this compound Action on Measles Virus Replication.
Caption: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.
Caption: Logical Comparison of this compound with Alternative Antivirals.
References
- 1. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]
- 2. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
ERDRP-0519: A Comparative Analysis of Cross-Resistance in Morbillivirus Inhibition
For Researchers, Scientists, and Drug Development Professionals
ERDRP-0519 is a potent, orally bioavailable small-molecule inhibitor targeting the RNA-dependent RNA polymerase (RdRP) of morbilloviruses, including the measles virus (MeV).[1][2][3] Its novel mechanism of action, which involves locking the polymerase in a pre-initiation conformation, distinguishes it from other mononegavirus inhibitors.[1][2] This guide provides a comparative analysis of this compound's cross-resistance profile, primarily with the experimental inhibitor GHP-88309, supported by experimental data and detailed methodologies.
Comparative Efficacy and Resistance Profiles
This compound demonstrates a unique resistance profile that does not overlap with that of GHP-88309, another small-molecule inhibitor of MeV L polymerase.[1][4] This lack of cross-resistance suggests that the two inhibitors have distinct binding sites and mechanisms of action, a crucial finding for potential combination therapies and for combating the emergence of drug-resistant viral strains.[1]
Mutations conferring resistance to this compound have been identified in the L protein of both Measles Virus (MeV) and Canine Distemper Virus (CDV).[1][4] However, these mutations do not affect the susceptibility of the virus to GHP-88309.[1][4] Conversely, mutations that confer resistance to GHP-88309 do not impact the efficacy of this compound.[1]
Table 1: Comparative Antiviral Activity against Wild-Type and Mutant MeV Polymerase
| Compound | Target Polymerase | EC50 (µM) | Fold Change in EC50 |
| This compound | Wild-Type MeV L | Data not explicitly provided in snippets | - |
| MeV L with this compound Resistance Mutations | Significantly increased | Specific fold changes vary by mutation | |
| MeV L with GHP-88309 Resistance Mutations | No significant change | ~1 | |
| GHP-88309 | Wild-Type MeV L | Data not explicitly provided in snippets | - |
| MeV L with this compound Resistance Mutations | No significant change | ~1 | |
| MeV L with GHP-88309 Resistance Mutations | Significantly increased | Specific fold changes vary by mutation |
Note: Specific EC50 values for wild-type polymerases were not detailed in the provided search results, but the relative effects are clearly described.
Table 2: Effect of Resistance Mutations on Inhibitor Binding Affinity (KD)
| Compound | Target Polymerase | Binding Affinity (KD) |
| This compound | Wild-Type MeV L1708 | Data not explicitly provided in snippets |
| MeV L1708 with Resistance Mutations | Reduced affinity | |
| GHP-88309 | Wild-Type MeV L1708 | Data not explicitly provided in snippets |
| MeV L1708 with Resistance Mutations | No significant change in affinity |
Note: The studies used biolayer interferometry to demonstrate that resistance mutations lead to a reduced binding affinity of this compound to the MeV L protein.[1]
Experimental Methodologies
The following protocols are summarized from the key studies investigating this compound cross-resistance.
Minigenome Assay for Antiviral Potency
This cell-based assay is used to quantify the inhibitory activity of compounds against the viral polymerase function in a controlled environment.
-
Cells: Human embryonic kidney 293T (HEK-293T) cells are commonly used.
-
Plasmids: Cells are co-transfected with plasmids encoding the MeV N, P, and L proteins, along with a plasmid containing a minigenome (a reporter gene, e.g., luciferase, flanked by viral leader and trailer sequences). A T7 polymerase expression plasmid is also included.
-
Compound Treatment: Transfected cells are incubated with serial dilutions of the antiviral compounds (e.g., this compound, GHP-88309).
-
Data Analysis: After a set incubation period, cell lysates are assayed for reporter gene activity (e.g., luminescence). The EC50 value, the concentration of the compound that inhibits reporter activity by 50%, is calculated from dose-response curves.
In Vitro RdRP Assays
These biochemical assays directly measure the effect of inhibitors on the enzymatic activity of purified viral polymerase.
-
Polymerase Purification: Recombinant MeV P-L complexes are expressed and purified, often using baculovirus expression systems.[5]
-
Assay Types:
-
De Novo Initiation: The assay uses a synthetic RNA template containing the viral promoter region. The reaction includes the purified P-L complex, ribonucleotides (including a radiolabeled one, e.g., 32P-GTP), and the inhibitor at various concentrations. The incorporation of the radiolabel into newly synthesized RNA is measured to determine polymerase activity.[1]
-
Elongation: A pre-annealed primer-template RNA duplex is used as the substrate. This allows for the specific measurement of the polymerase's ability to extend a nascent RNA strand, isolating this step from initiation.[1]
-
-
Data Analysis: The amount of radiolabeled RNA product is quantified. The IC50 value, the concentration of the inhibitor that reduces enzymatic activity by 50%, is determined.
Biolayer Interferometry (BLI)
BLI is a label-free technology used to measure biomolecular interactions in real-time, providing data on binding kinetics and affinity.
-
Principle: An optical biosensor is coated with the target protein (e.g., purified MeV L protein). The sensor is then dipped into solutions containing the small molecule inhibitor (the analyte).
-
Measurement: Changes in the interference pattern of light reflected from the sensor surface are measured as the analyte binds to and dissociates from the immobilized protein.
-
Data Analysis: The resulting data are used to calculate the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) is derived. A lower KD indicates a higher binding affinity.
Visualizing the Mechanism and Experimental Workflow
The following diagrams illustrate the key concepts and processes involved in this compound research.
References
- 1. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]
- 2. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
ERDRP-0519: A Comparative Analysis of Cross-Resistance in Morbillivirus Inhibition
For Researchers, Scientists, and Drug Development Professionals
ERDRP-0519 is a potent, orally bioavailable small-molecule inhibitor targeting the RNA-dependent RNA polymerase (RdRP) of morbilloviruses, including the measles virus (MeV).[1][2][3] Its novel mechanism of action, which involves locking the polymerase in a pre-initiation conformation, distinguishes it from other mononegavirus inhibitors.[1][2] This guide provides a comparative analysis of this compound's cross-resistance profile, primarily with the experimental inhibitor GHP-88309, supported by experimental data and detailed methodologies.
Comparative Efficacy and Resistance Profiles
This compound demonstrates a unique resistance profile that does not overlap with that of GHP-88309, another small-molecule inhibitor of MeV L polymerase.[1][4] This lack of cross-resistance suggests that the two inhibitors have distinct binding sites and mechanisms of action, a crucial finding for potential combination therapies and for combating the emergence of drug-resistant viral strains.[1]
Mutations conferring resistance to this compound have been identified in the L protein of both Measles Virus (MeV) and Canine Distemper Virus (CDV).[1][4] However, these mutations do not affect the susceptibility of the virus to GHP-88309.[1][4] Conversely, mutations that confer resistance to GHP-88309 do not impact the efficacy of this compound.[1]
Table 1: Comparative Antiviral Activity against Wild-Type and Mutant MeV Polymerase
| Compound | Target Polymerase | EC50 (µM) | Fold Change in EC50 |
| This compound | Wild-Type MeV L | Data not explicitly provided in snippets | - |
| MeV L with this compound Resistance Mutations | Significantly increased | Specific fold changes vary by mutation | |
| MeV L with GHP-88309 Resistance Mutations | No significant change | ~1 | |
| GHP-88309 | Wild-Type MeV L | Data not explicitly provided in snippets | - |
| MeV L with this compound Resistance Mutations | No significant change | ~1 | |
| MeV L with GHP-88309 Resistance Mutations | Significantly increased | Specific fold changes vary by mutation |
Note: Specific EC50 values for wild-type polymerases were not detailed in the provided search results, but the relative effects are clearly described.
Table 2: Effect of Resistance Mutations on Inhibitor Binding Affinity (KD)
| Compound | Target Polymerase | Binding Affinity (KD) |
| This compound | Wild-Type MeV L1708 | Data not explicitly provided in snippets |
| MeV L1708 with Resistance Mutations | Reduced affinity | |
| GHP-88309 | Wild-Type MeV L1708 | Data not explicitly provided in snippets |
| MeV L1708 with Resistance Mutations | No significant change in affinity |
Note: The studies used biolayer interferometry to demonstrate that resistance mutations lead to a reduced binding affinity of this compound to the MeV L protein.[1]
Experimental Methodologies
The following protocols are summarized from the key studies investigating this compound cross-resistance.
Minigenome Assay for Antiviral Potency
This cell-based assay is used to quantify the inhibitory activity of compounds against the viral polymerase function in a controlled environment.
-
Cells: Human embryonic kidney 293T (HEK-293T) cells are commonly used.
-
Plasmids: Cells are co-transfected with plasmids encoding the MeV N, P, and L proteins, along with a plasmid containing a minigenome (a reporter gene, e.g., luciferase, flanked by viral leader and trailer sequences). A T7 polymerase expression plasmid is also included.
-
Compound Treatment: Transfected cells are incubated with serial dilutions of the antiviral compounds (e.g., this compound, GHP-88309).
-
Data Analysis: After a set incubation period, cell lysates are assayed for reporter gene activity (e.g., luminescence). The EC50 value, the concentration of the compound that inhibits reporter activity by 50%, is calculated from dose-response curves.
In Vitro RdRP Assays
These biochemical assays directly measure the effect of inhibitors on the enzymatic activity of purified viral polymerase.
-
Polymerase Purification: Recombinant MeV P-L complexes are expressed and purified, often using baculovirus expression systems.[5]
-
Assay Types:
-
De Novo Initiation: The assay uses a synthetic RNA template containing the viral promoter region. The reaction includes the purified P-L complex, ribonucleotides (including a radiolabeled one, e.g., 32P-GTP), and the inhibitor at various concentrations. The incorporation of the radiolabel into newly synthesized RNA is measured to determine polymerase activity.[1]
-
Elongation: A pre-annealed primer-template RNA duplex is used as the substrate. This allows for the specific measurement of the polymerase's ability to extend a nascent RNA strand, isolating this step from initiation.[1]
-
-
Data Analysis: The amount of radiolabeled RNA product is quantified. The IC50 value, the concentration of the inhibitor that reduces enzymatic activity by 50%, is determined.
Biolayer Interferometry (BLI)
BLI is a label-free technology used to measure biomolecular interactions in real-time, providing data on binding kinetics and affinity.
-
Principle: An optical biosensor is coated with the target protein (e.g., purified MeV L protein). The sensor is then dipped into solutions containing the small molecule inhibitor (the analyte).
-
Measurement: Changes in the interference pattern of light reflected from the sensor surface are measured as the analyte binds to and dissociates from the immobilized protein.
-
Data Analysis: The resulting data are used to calculate the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) is derived. A lower KD indicates a higher binding affinity.
Visualizing the Mechanism and Experimental Workflow
The following diagrams illustrate the key concepts and processes involved in this compound research.
References
- 1. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]
- 2. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Comparative Analysis of ERDRP-0519 and Ribavirin in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two antiviral compounds, ERDRP-0519 and ribavirin (B1680618), with a focus on their efficacy against measles virus (MeV). The information presented is intended to support research and drug development efforts by offering a clear, objective analysis based on available experimental data.
Executive Summary
This compound is a novel, orally bioavailable small-molecule inhibitor that specifically targets the RNA-dependent RNA polymerase (RdRP) of morbilliviruses, including the measles virus.[1][2][3] In contrast, ribavirin is a broad-spectrum antiviral agent with multiple mechanisms of action, including the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH) and the induction of lethal mutagenesis in viral genomes.[4][5][6] While both compounds exhibit anti-measles virus activity, this compound demonstrates significantly higher potency and a more favorable selectivity index in in-vitro studies.
Quantitative Performance Data
The following tables summarize the in vitro efficacy and cytotoxicity of this compound and ribavirin against measles virus. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: In Vitro Efficacy of this compound against Measles Virus (MeV)
| MeV Isolate (Genotype) | Cell Line | EC50 (µM) | Reference |
| Various endemic genotypes | Vero-hSLAM | 0.07 - 0.3 | [2] |
| Not Specified | Not Specified | 0.07 - 0.23 | [3] |
Table 2: In Vitro Efficacy and Cytotoxicity of Ribavirin against Measles Virus (MeV)
| Virus Strain | Cell Line | EC50 (µg/mL) | EC50 (µM)¹ | CC50 (µg/mL) | CC50 (µM)¹ | Selectivity Index (SI)² | Reference |
| MSV | Vero | 12.3 | ~50.4 | >200 | >819 | >16.2 | [7] |
| Edmonston & CAM/RB | Vero | Not specified³ | Not specified³ | Not specified | Not specified | Not specified | [8] |
| Not Specified | Vero | 500 (25.4% reduction) | ~2048 | Not specified | Not specified | Not specified | [9][10] |
¹ Molar concentration calculated based on a molecular weight of 244.2 g/mol for ribavirin. ² Selectivity Index (SI) = CC50 / EC50 ³ Study showed a 2 to 5-fold decrease in the 50% inhibitory concentration when complexed with cyclodextrins, but did not state the baseline EC50 of ribavirin alone.
Table 3: Cytotoxicity of this compound
| Cell Line | CC50 (µM) | Reference |
| Vero | >75 |
Mechanisms of Action
The antiviral mechanisms of this compound and ribavirin are fundamentally different, which is reflected in their target specificity and spectrum of activity.
This compound: Targeted Inhibition of Viral RNA Synthesis
This compound is a highly specific inhibitor of the measles virus RNA-dependent RNA polymerase (RdRP), the core enzyme responsible for viral RNA replication and transcription.[1][3] It functions by binding to a previously unrecognized allosteric pocket within the RdRp domain, which induces conformational changes that block the engagement of the RNA template and nucleotides, thereby halting all viral RNA synthesis.[11][12] This targeted mechanism accounts for its potent and specific activity against morbilliviruses.
Mechanism of this compound Action
Ribavirin: A Multi-pronged Antiviral Strategy
Ribavirin's broad-spectrum activity stems from its multiple, often indirect, mechanisms of action that affect both viral and cellular processes.[4][5][6]
-
IMPDH Inhibition: Ribavirin monophosphate acts as a competitive inhibitor of the cellular enzyme inosine monophosphate dehydrogenase (IMPDH), which is crucial for the synthesis of guanosine (B1672433) triphosphate (GTP).[4][5][6][13][14] The resulting depletion of intracellular GTP pools limits the availability of this essential building block for viral RNA synthesis.
-
Lethal Mutagenesis: Ribavirin triphosphate can be incorporated into the viral RNA genome by the viral polymerase, leading to an increased mutation rate. This can push the virus beyond its error threshold, resulting in "error catastrophe" and the production of non-viable virions.[4]
-
Immunomodulation: Ribavirin can modulate the host immune response, promoting a shift from a Th2 to a Th1-dominant cytokine profile. This enhances the cell-mediated immune response, which is critical for clearing viral infections.[4][6]
Multifaceted Mechanism of Ribavirin
Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate the antiviral efficacy and cytotoxicity of compounds like this compound and ribavirin.
Plaque Reduction Assay (for EC50 Determination)
This assay measures the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.
Plaque Reduction Assay Workflow
Detailed Steps:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero cells) in multi-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare a series of dilutions of the test compound in an appropriate cell culture medium.
-
Infection: Pre-incubate the cell monolayers with the different compound dilutions for a specified time, then infect the cells with a known amount of virus.
-
Overlay: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for several days to allow for plaque development.
-
Staining: Fix the cells and stain with a dye (e.g., crystal violet) that stains living cells, making the plaques (areas of dead or destroyed cells) visible.
-
Plaque Counting: Count the number of plaques in each well.
-
EC50 Calculation: The concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound) is determined as the EC50 value.
MTT Assay (for CC50 Determination)
This colorimetric assay determines the cytotoxicity of a compound by measuring the metabolic activity of cells.
MTT Cytotoxicity Assay Workflow
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of the test compound to the wells.
-
Incubation: Incubate the plates for a period that is relevant to the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Formation: Incubate the plates to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
CC50 Calculation: The concentration of the compound that reduces cell viability by 50% compared to the untreated control is determined as the CC50 value.
Conclusion
This compound and ribavirin represent two distinct approaches to antiviral therapy for measles. This compound is a testament to the power of targeted drug design, exhibiting high potency and specificity for the measles virus RdRp. Its favorable in vitro profile suggests it is a promising candidate for further clinical development. Ribavirin, while less potent against measles virus in vitro, offers the advantage of broad-spectrum activity and multiple mechanisms of action that could be beneficial in certain clinical contexts, although its use is often limited by toxicity. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of these and other antiviral compounds.
References
- 1. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ribavirin? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Improved antiviral activity in vitro of ribavirin against measles virus after complexation with cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral activity of Ribavirin nano-particles against measles virus | Cellular and Molecular Biology [cellmolbiol.org]
- 10. Antiviral activity of Ribavirin nano-particles against measles virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ERDRP-0519 and Ribavirin in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two antiviral compounds, ERDRP-0519 and ribavirin, with a focus on their efficacy against measles virus (MeV). The information presented is intended to support research and drug development efforts by offering a clear, objective analysis based on available experimental data.
Executive Summary
This compound is a novel, orally bioavailable small-molecule inhibitor that specifically targets the RNA-dependent RNA polymerase (RdRP) of morbilliviruses, including the measles virus.[1][2][3] In contrast, ribavirin is a broad-spectrum antiviral agent with multiple mechanisms of action, including the inhibition of inosine monophosphate dehydrogenase (IMPDH) and the induction of lethal mutagenesis in viral genomes.[4][5][6] While both compounds exhibit anti-measles virus activity, this compound demonstrates significantly higher potency and a more favorable selectivity index in in-vitro studies.
Quantitative Performance Data
The following tables summarize the in vitro efficacy and cytotoxicity of this compound and ribavirin against measles virus. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: In Vitro Efficacy of this compound against Measles Virus (MeV)
| MeV Isolate (Genotype) | Cell Line | EC50 (µM) | Reference |
| Various endemic genotypes | Vero-hSLAM | 0.07 - 0.3 | [2] |
| Not Specified | Not Specified | 0.07 - 0.23 | [3] |
Table 2: In Vitro Efficacy and Cytotoxicity of Ribavirin against Measles Virus (MeV)
| Virus Strain | Cell Line | EC50 (µg/mL) | EC50 (µM)¹ | CC50 (µg/mL) | CC50 (µM)¹ | Selectivity Index (SI)² | Reference |
| MSV | Vero | 12.3 | ~50.4 | >200 | >819 | >16.2 | [7] |
| Edmonston & CAM/RB | Vero | Not specified³ | Not specified³ | Not specified | Not specified | Not specified | [8] |
| Not Specified | Vero | 500 (25.4% reduction) | ~2048 | Not specified | Not specified | Not specified | [9][10] |
¹ Molar concentration calculated based on a molecular weight of 244.2 g/mol for ribavirin. ² Selectivity Index (SI) = CC50 / EC50 ³ Study showed a 2 to 5-fold decrease in the 50% inhibitory concentration when complexed with cyclodextrins, but did not state the baseline EC50 of ribavirin alone.
Table 3: Cytotoxicity of this compound
| Cell Line | CC50 (µM) | Reference |
| Vero | >75 |
Mechanisms of Action
The antiviral mechanisms of this compound and ribavirin are fundamentally different, which is reflected in their target specificity and spectrum of activity.
This compound: Targeted Inhibition of Viral RNA Synthesis
This compound is a highly specific inhibitor of the measles virus RNA-dependent RNA polymerase (RdRP), the core enzyme responsible for viral RNA replication and transcription.[1][3] It functions by binding to a previously unrecognized allosteric pocket within the RdRp domain, which induces conformational changes that block the engagement of the RNA template and nucleotides, thereby halting all viral RNA synthesis.[11][12] This targeted mechanism accounts for its potent and specific activity against morbilliviruses.
Mechanism of this compound Action
Ribavirin: A Multi-pronged Antiviral Strategy
Ribavirin's broad-spectrum activity stems from its multiple, often indirect, mechanisms of action that affect both viral and cellular processes.[4][5][6]
-
IMPDH Inhibition: Ribavirin monophosphate acts as a competitive inhibitor of the cellular enzyme inosine monophosphate dehydrogenase (IMPDH), which is crucial for the synthesis of guanosine triphosphate (GTP).[4][5][6][13][14] The resulting depletion of intracellular GTP pools limits the availability of this essential building block for viral RNA synthesis.
-
Lethal Mutagenesis: Ribavirin triphosphate can be incorporated into the viral RNA genome by the viral polymerase, leading to an increased mutation rate. This can push the virus beyond its error threshold, resulting in "error catastrophe" and the production of non-viable virions.[4]
-
Immunomodulation: Ribavirin can modulate the host immune response, promoting a shift from a Th2 to a Th1-dominant cytokine profile. This enhances the cell-mediated immune response, which is critical for clearing viral infections.[4][6]
Multifaceted Mechanism of Ribavirin
Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate the antiviral efficacy and cytotoxicity of compounds like this compound and ribavirin.
Plaque Reduction Assay (for EC50 Determination)
This assay measures the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.
Plaque Reduction Assay Workflow
Detailed Steps:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero cells) in multi-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare a series of dilutions of the test compound in an appropriate cell culture medium.
-
Infection: Pre-incubate the cell monolayers with the different compound dilutions for a specified time, then infect the cells with a known amount of virus.
-
Overlay: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for several days to allow for plaque development.
-
Staining: Fix the cells and stain with a dye (e.g., crystal violet) that stains living cells, making the plaques (areas of dead or destroyed cells) visible.
-
Plaque Counting: Count the number of plaques in each well.
-
EC50 Calculation: The concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound) is determined as the EC50 value.
MTT Assay (for CC50 Determination)
This colorimetric assay determines the cytotoxicity of a compound by measuring the metabolic activity of cells.
MTT Cytotoxicity Assay Workflow
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of the test compound to the wells.
-
Incubation: Incubate the plates for a period that is relevant to the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Formation: Incubate the plates to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
CC50 Calculation: The concentration of the compound that reduces cell viability by 50% compared to the untreated control is determined as the CC50 value.
Conclusion
This compound and ribavirin represent two distinct approaches to antiviral therapy for measles. This compound is a testament to the power of targeted drug design, exhibiting high potency and specificity for the measles virus RdRp. Its favorable in vitro profile suggests it is a promising candidate for further clinical development. Ribavirin, while less potent against measles virus in vitro, offers the advantage of broad-spectrum activity and multiple mechanisms of action that could be beneficial in certain clinical contexts, although its use is often limited by toxicity. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of these and other antiviral compounds.
References
- 1. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ribavirin? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Improved antiviral activity in vitro of ribavirin against measles virus after complexation with cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral activity of Ribavirin nano-particles against measles virus | Cellular and Molecular Biology [cellmolbiol.org]
- 10. Antiviral activity of Ribavirin nano-particles against measles virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
ERDRP-0519: A Potent Pan-Morbillivirus Inhibitor for Future Antiviral Therapy
A comprehensive analysis of ERDRP-0519 reveals its broad-spectrum efficacy against morbilliviruses, positioning it as a promising candidate for antiviral therapy. This guide provides a comparative overview of its performance against other antiviral agents, supported by experimental data, detailed methodologies, and mechanistic insights.
This compound is a novel, orally bioavailable small-molecule inhibitor that demonstrates potent and broad-spectrum activity against morbilliviruses, a genus of viruses that includes the measles virus (MeV) and canine distemper virus (CDV).[1][2][3] Research has shown that this compound effectively targets the viral RNA-dependent RNA polymerase (RdRP) complex, a crucial enzyme for viral replication, distinguishing it from other antiviral compounds.[1][2][3]
Comparative Antiviral Efficacy
This compound has shown superior or comparable in vitro efficacy against various morbillivirus strains when compared to other antiviral agents such as ribavirin (B1680618) and favipiravir. The tables below summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values from various studies.
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| This compound | Measles Virus (MeV) | Vero-hSLAM | 0.005 - 0.3 | [1][4] |
| This compound | Canine Distemper Virus (CDV) | Vero | ~2-fold higher than MeV | [5] |
| Ribavirin | Canine Distemper Virus (CDV) | Vero | Not specified, but showed antiviral effect | [6][7] |
| Favipiravir (T-705) | Canine Distemper Virus (CDV) | Vero, DH82 | 2.441 µg/ml - 1250 µg/ml | [8][9] |
| GHP-88309 | Measles Virus (MeV) | Cultured cells | Not specified, but showed activity | [1][10] |
| Compound | Assay | IC50 (µM) | Reference |
| This compound | in vitro RdRP assay (RNA synthesis initiation) | ~0.1 | [1] |
| This compound | in vitro RdRP assay (RNA elongation) | ~0.1 | [1] |
Mechanism of Action: Targeting the Viral Polymerase
This compound exhibits a unique mechanism of action by targeting the L protein of the morbillivirus RdRP complex.[1][2] This inhibition is comprehensive, affecting both the de novo initiation of RNA synthesis at the promoter and the elongation of the RNA strand by a committed polymerase complex.[1][2][3] This dual inhibition is a result of this compound binding to a previously unrecognized druggable site, locking the polymerase in a pre-initiation conformation.[1][2] This mechanism distinguishes it from many other viral inhibitors.
In contrast, other antivirals have different mechanisms. Ribavirin, a broad-spectrum antiviral, is thought to increase the error rate of the viral RdRP, leading to lethal mutagenesis.[8] Favipiravir also targets the RdRP, acting as a pyrazine (B50134) derivative.[8][9]
Caption: Mechanism of this compound targeting the morbillivirus RdRp complex.
Experimental Protocols
The validation of this compound's anti-morbillivirus spectrum involved several key experimental methodologies.
In Vitro RdRP Assay
This assay directly measures the inhibitory effect of a compound on the viral RNA polymerase activity.
References
- 1. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]
- 2. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Orally Available Small-Molecule Polymerase Inhibitor Cures a Lethal Morbillivirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-vitro antiviral efficacy of ribavirin and interferon-alpha against canine distemper virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promegaconnections.com [promegaconnections.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Orally Efficacious Broad-Spectrum Allosteric Inhibitor of Paramyxovirus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
ERDRP-0519: A Potent Pan-Morbillivirus Inhibitor for Future Antiviral Therapy
A comprehensive analysis of ERDRP-0519 reveals its broad-spectrum efficacy against morbilliviruses, positioning it as a promising candidate for antiviral therapy. This guide provides a comparative overview of its performance against other antiviral agents, supported by experimental data, detailed methodologies, and mechanistic insights.
This compound is a novel, orally bioavailable small-molecule inhibitor that demonstrates potent and broad-spectrum activity against morbilliviruses, a genus of viruses that includes the measles virus (MeV) and canine distemper virus (CDV).[1][2][3] Research has shown that this compound effectively targets the viral RNA-dependent RNA polymerase (RdRP) complex, a crucial enzyme for viral replication, distinguishing it from other antiviral compounds.[1][2][3]
Comparative Antiviral Efficacy
This compound has shown superior or comparable in vitro efficacy against various morbillivirus strains when compared to other antiviral agents such as ribavirin and favipiravir. The tables below summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values from various studies.
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| This compound | Measles Virus (MeV) | Vero-hSLAM | 0.005 - 0.3 | [1][4] |
| This compound | Canine Distemper Virus (CDV) | Vero | ~2-fold higher than MeV | [5] |
| Ribavirin | Canine Distemper Virus (CDV) | Vero | Not specified, but showed antiviral effect | [6][7] |
| Favipiravir (T-705) | Canine Distemper Virus (CDV) | Vero, DH82 | 2.441 µg/ml - 1250 µg/ml | [8][9] |
| GHP-88309 | Measles Virus (MeV) | Cultured cells | Not specified, but showed activity | [1][10] |
| Compound | Assay | IC50 (µM) | Reference |
| This compound | in vitro RdRP assay (RNA synthesis initiation) | ~0.1 | [1] |
| This compound | in vitro RdRP assay (RNA elongation) | ~0.1 | [1] |
Mechanism of Action: Targeting the Viral Polymerase
This compound exhibits a unique mechanism of action by targeting the L protein of the morbillivirus RdRP complex.[1][2] This inhibition is comprehensive, affecting both the de novo initiation of RNA synthesis at the promoter and the elongation of the RNA strand by a committed polymerase complex.[1][2][3] This dual inhibition is a result of this compound binding to a previously unrecognized druggable site, locking the polymerase in a pre-initiation conformation.[1][2] This mechanism distinguishes it from many other viral inhibitors.
In contrast, other antivirals have different mechanisms. Ribavirin, a broad-spectrum antiviral, is thought to increase the error rate of the viral RdRP, leading to lethal mutagenesis.[8] Favipiravir also targets the RdRP, acting as a pyrazine derivative.[8][9]
Caption: Mechanism of this compound targeting the morbillivirus RdRp complex.
Experimental Protocols
The validation of this compound's anti-morbillivirus spectrum involved several key experimental methodologies.
In Vitro RdRP Assay
This assay directly measures the inhibitory effect of a compound on the viral RNA polymerase activity.
References
- 1. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]
- 2. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Orally Available Small-Molecule Polymerase Inhibitor Cures a Lethal Morbillivirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-vitro antiviral efficacy of ribavirin and interferon-alpha against canine distemper virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promegaconnections.com [promegaconnections.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Orally Efficacious Broad-Spectrum Allosteric Inhibitor of Paramyxovirus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ERDRP-0519 and Other Polymerase Inhibitors for Morbillivirus Treatment
For Researchers, Scientists, and Drug Development Professionals
The landscape of antiviral therapeutics is continually evolving, with a significant focus on the development of potent and specific inhibitors of viral polymerases. This guide provides a detailed, data-supported comparison of ERDRP-0519, a novel non-nucleoside morbillivirus polymerase inhibitor, with other key polymerase inhibitors: GHP-88309, favipiravir (B1662787), and remdesivir (B604916). This objective analysis is intended to inform research and development efforts in the pursuit of effective treatments for morbillivirus infections, such as measles.
Executive Summary
This compound is a promising clinical candidate for the treatment of measles, demonstrating a unique mechanism of action that distinguishes it from other polymerase inhibitors. It is a pan-morbillivirus inhibitor that targets the RNA-dependent RNA polymerase (RdRP), effectively halting viral replication. Unlike many other polymerase inhibitors, this compound inhibits both the initiation and elongation phases of RNA synthesis. This dual-action mechanism, combined with its high potency against various measles virus strains, positions it as a significant advancement in the field. This guide will delve into the comparative efficacy, mechanisms of action, and resistance profiles of this compound, GHP-88309, favipiravir, and remdesivir, supported by experimental data and detailed protocols.
Comparative Efficacy of Polymerase Inhibitors Against Measles Virus
The following table summarizes the in vitro efficacy of this compound and comparator compounds against various strains of the measles virus (MeV). It is important to note that the data presented is compiled from multiple studies and direct head-to-head comparative experiments under identical conditions are limited.
| Inhibitor | Virus Strain | Cell Line | EC50 (µM) | Citation(s) |
| This compound | Panel of MeV isolates | Vero | 0.07 - 0.3 | [1] |
| GHP-88309 | Measles Virus (MeV) | - | 0.06 - 1.2 | [2] |
| Favipiravir | Edmonston | Vero | 108.7 ± 2.0 | [3] |
| Yamagata-1 (SSPE) | Vero | 38.6 ± 6.0 | [3] | |
| Remdesivir | Measles Virus (MV) | - | Sub-micromolar | [4] |
EC50 (Half-maximal effective concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.
Mechanism of Action
The antiviral activity of these polymerase inhibitors stems from their distinct mechanisms of targeting the viral RNA-dependent RNA polymerase (RdRP).
This compound: This non-nucleoside inhibitor possesses a unique mechanism, targeting the L protein of the morbillivirus RdRP complex. It locks the polymerase in a pre-initiation conformation, thereby inhibiting both de novo initiation and elongation of RNA synthesis. This comprehensive suppression of all phosphodiester bond formation is a key differentiator from other known mononegavirus inhibitors.[5][6]
GHP-88309: As another non-nucleoside inhibitor, GHP-88309 also targets the L protein of the paramyxovirus polymerase. However, its mechanism differs from this compound as it primarily blocks the initiation phase of RNA synthesis, with no effect on the elongation of an already committed polymerase complex.[7]
Favipiravir: This agent is a prodrug that is intracellularly converted to its active form, favipiravir-RTP. It acts as a purine (B94841) analogue and is incorporated into the nascent viral RNA chain by the RdRP. This incorporation can lead to lethal mutagenesis or chain termination, thereby inhibiting viral replication.[3][8]
Remdesivir: Remdesivir is an adenosine (B11128) analogue prodrug. Its active triphosphate form competes with ATP for incorporation into the growing RNA strand by the viral RdRp. Once incorporated, it causes delayed chain termination, effectively halting RNA synthesis.[4]
Signaling Pathway of Morbillivirus RNA Synthesis and Inhibition
Caption: Inhibition of morbillivirus RNA synthesis by different polymerase inhibitors.
Resistance Profiles
The development of antiviral resistance is a critical consideration in drug development. This compound and GHP-88309 exhibit distinct resistance profiles, indicating different binding sites on the viral polymerase.
| Inhibitor | Resistance Mutations | Cross-Resistance | Citation(s) |
| This compound | Mutations in the L protein of RdRP. | No cross-resistance with GHP-88309. | [5][6] |
| GHP-88309 | Mutations in the L protein of RdRP, distinct from this compound resistance sites. | No cross-resistance with this compound. | [5][6] |
| Favipiravir | Mutations in the RdRP have been identified for influenza virus. | Not extensively studied for measles virus. | |
| Remdesivir | Not extensively studied for measles virus. | Not extensively studied for measles virus. |
The lack of cross-resistance between this compound and GHP-88309 is significant, suggesting that combination therapies could be a viable strategy to mitigate the emergence of resistant viral strains.[6]
Experimental Workflow for Antiviral Compound Screening
Caption: A typical workflow for a plaque reduction neutralization test (PRNT).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of these polymerase inhibitors.
In Vitro Antiviral Activity Assay (Plaque Reduction Neutralization Test - PRNT)
This assay is a gold standard for quantifying the neutralization of viral infectivity by an antiviral compound.
-
Cell Culture: Vero cells (or another susceptible cell line) are seeded in 6-well or 12-well plates and grown to confluency.
-
Virus Preparation: A stock of measles virus is diluted to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
Compound Dilution: The test compounds (this compound, GHP-88309, etc.) are serially diluted to a range of concentrations.
-
Infection and Treatment: The cell monolayers are washed, and then incubated with a mixture of the virus and the respective compound dilution for a defined period (e.g., 1 hour) to allow for viral adsorption.
-
Overlay: After the incubation period, the virus-compound mixture is removed, and the cells are overlaid with a medium containing a solidifying agent (e.g., agarose (B213101) or methylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques. The overlay medium also contains the corresponding concentration of the test compound.
-
Incubation: The plates are incubated for a period sufficient for plaque development (typically 3-5 days).
-
Staining and Quantification: The cells are fixed (e.g., with 10% formaldehyde) and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted, and the EC50 value is calculated by determining the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.[9]
Measles Virus Minigenome Assay
This cell-based assay is used to specifically assess the activity of the viral polymerase complex in a controlled environment, independent of other viral life cycle stages.
-
Plasmids: The assay utilizes several plasmids:
-
A plasmid encoding a measles virus-like RNA "minigenome" that contains a reporter gene (e.g., luciferase or GFP) flanked by the viral leader and trailer sequences.
-
Expression plasmids for the essential components of the RdRP complex: the large (L) protein and the phosphoprotein (P).
-
An expression plasmid for the nucleoprotein (N), which is required for the encapsidation of the minigenome RNA.
-
-
Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with the minigenome plasmid and the L, P, and N expression plasmids.
-
Compound Treatment: The transfected cells are treated with various concentrations of the polymerase inhibitor being tested.
-
Reporter Gene Expression: After a suitable incubation period (e.g., 24-48 hours), the cells are lysed, and the expression of the reporter gene is quantified (e.g., by measuring luciferase activity or GFP fluorescence).
-
Data Analysis: The reduction in reporter gene expression in the presence of the inhibitor is used to determine the compound's potency against the viral polymerase activity, and an EC50 value can be calculated.[10]
In Vitro RdRP Assay with Purified Polymerase
This biochemical assay directly measures the enzymatic activity of the purified viral polymerase, providing insights into the specific step of RNA synthesis that is inhibited.
-
Purification of RdRP Complex: The measles virus L and P proteins are co-expressed (e.g., in insect cells) and the L-P complex is purified.
-
RNA Template/Primer: A synthetic RNA oligonucleotide corresponding to the viral promoter region is used as a template for de novo initiation assays. For elongation assays, a pre-annealed RNA template-primer duplex is used.
-
Reaction Mixture: The purified RdRP complex is incubated with the RNA template/primer, ribonucleoside triphosphates (rNTPs, one of which is radioactively labeled, e.g., [α-³²P]GTP), and the test inhibitor at various concentrations in a suitable reaction buffer.
-
Reaction and Quenching: The reaction is allowed to proceed for a specific time at an optimal temperature and is then stopped.
-
Analysis of RNA Products: The RNA products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization and Quantification: The gel is exposed to a phosphor screen, and the radiolabeled RNA products are visualized and quantified. The inhibition of RNA synthesis at different inhibitor concentrations is used to determine the IC50 value and to distinguish between inhibition of initiation versus elongation.[11]
Logical Relationship of Experimental Assays
Caption: Hierarchy of assays to characterize polymerase inhibitors.
Conclusion
This compound stands out as a highly potent and specific inhibitor of the morbillivirus RNA-dependent RNA polymerase. Its unique mechanism of inhibiting both initiation and elongation of viral RNA synthesis offers a potential advantage over other polymerase inhibitors. The lack of cross-resistance with GHP-88309 opens avenues for potential combination therapies. While broad-spectrum antivirals like favipiravir and remdesivir have shown activity against a range of RNA viruses, their efficacy specifically against measles virus in a comparative setting requires further investigation. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of these and future polymerase inhibitors, aiding in the rational design of novel therapeutics to combat morbillivirus infections.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antiviral Effect of Favipiravir (T-705) against Measles and Subacute Sclerosing Panencephalitis Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Remdesivir (GS-5734) Impedes Enterovirus Replication Through Viral RNA Synthesis Inhibition [frontiersin.org]
- 5. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]
- 6. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orally Efficacious Broad-Spectrum Allosteric Inhibitor of Paramyxovirus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a novel efficient fluorescence-based plaque reduction microneutralization assay for measles virus immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity of Polymerase Proteins of Vaccine and Wild-Type Measles Virus Strains in a Minigenome Replication Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of ERDRP-0519 and Other Polymerase Inhibitors for Morbillivirus Treatment
For Researchers, Scientists, and Drug Development Professionals
The landscape of antiviral therapeutics is continually evolving, with a significant focus on the development of potent and specific inhibitors of viral polymerases. This guide provides a detailed, data-supported comparison of ERDRP-0519, a novel non-nucleoside morbillivirus polymerase inhibitor, with other key polymerase inhibitors: GHP-88309, favipiravir, and remdesivir. This objective analysis is intended to inform research and development efforts in the pursuit of effective treatments for morbillivirus infections, such as measles.
Executive Summary
This compound is a promising clinical candidate for the treatment of measles, demonstrating a unique mechanism of action that distinguishes it from other polymerase inhibitors. It is a pan-morbillivirus inhibitor that targets the RNA-dependent RNA polymerase (RdRP), effectively halting viral replication. Unlike many other polymerase inhibitors, this compound inhibits both the initiation and elongation phases of RNA synthesis. This dual-action mechanism, combined with its high potency against various measles virus strains, positions it as a significant advancement in the field. This guide will delve into the comparative efficacy, mechanisms of action, and resistance profiles of this compound, GHP-88309, favipiravir, and remdesivir, supported by experimental data and detailed protocols.
Comparative Efficacy of Polymerase Inhibitors Against Measles Virus
The following table summarizes the in vitro efficacy of this compound and comparator compounds against various strains of the measles virus (MeV). It is important to note that the data presented is compiled from multiple studies and direct head-to-head comparative experiments under identical conditions are limited.
| Inhibitor | Virus Strain | Cell Line | EC50 (µM) | Citation(s) |
| This compound | Panel of MeV isolates | Vero | 0.07 - 0.3 | [1] |
| GHP-88309 | Measles Virus (MeV) | - | 0.06 - 1.2 | [2] |
| Favipiravir | Edmonston | Vero | 108.7 ± 2.0 | [3] |
| Yamagata-1 (SSPE) | Vero | 38.6 ± 6.0 | [3] | |
| Remdesivir | Measles Virus (MV) | - | Sub-micromolar | [4] |
EC50 (Half-maximal effective concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.
Mechanism of Action
The antiviral activity of these polymerase inhibitors stems from their distinct mechanisms of targeting the viral RNA-dependent RNA polymerase (RdRP).
This compound: This non-nucleoside inhibitor possesses a unique mechanism, targeting the L protein of the morbillivirus RdRP complex. It locks the polymerase in a pre-initiation conformation, thereby inhibiting both de novo initiation and elongation of RNA synthesis. This comprehensive suppression of all phosphodiester bond formation is a key differentiator from other known mononegavirus inhibitors.[5][6]
GHP-88309: As another non-nucleoside inhibitor, GHP-88309 also targets the L protein of the paramyxovirus polymerase. However, its mechanism differs from this compound as it primarily blocks the initiation phase of RNA synthesis, with no effect on the elongation of an already committed polymerase complex.[7]
Favipiravir: This agent is a prodrug that is intracellularly converted to its active form, favipiravir-RTP. It acts as a purine analogue and is incorporated into the nascent viral RNA chain by the RdRP. This incorporation can lead to lethal mutagenesis or chain termination, thereby inhibiting viral replication.[3][8]
Remdesivir: Remdesivir is an adenosine analogue prodrug. Its active triphosphate form competes with ATP for incorporation into the growing RNA strand by the viral RdRp. Once incorporated, it causes delayed chain termination, effectively halting RNA synthesis.[4]
Signaling Pathway of Morbillivirus RNA Synthesis and Inhibition
Caption: Inhibition of morbillivirus RNA synthesis by different polymerase inhibitors.
Resistance Profiles
The development of antiviral resistance is a critical consideration in drug development. This compound and GHP-88309 exhibit distinct resistance profiles, indicating different binding sites on the viral polymerase.
| Inhibitor | Resistance Mutations | Cross-Resistance | Citation(s) |
| This compound | Mutations in the L protein of RdRP. | No cross-resistance with GHP-88309. | [5][6] |
| GHP-88309 | Mutations in the L protein of RdRP, distinct from this compound resistance sites. | No cross-resistance with this compound. | [5][6] |
| Favipiravir | Mutations in the RdRP have been identified for influenza virus. | Not extensively studied for measles virus. | |
| Remdesivir | Not extensively studied for measles virus. | Not extensively studied for measles virus. |
The lack of cross-resistance between this compound and GHP-88309 is significant, suggesting that combination therapies could be a viable strategy to mitigate the emergence of resistant viral strains.[6]
Experimental Workflow for Antiviral Compound Screening
Caption: A typical workflow for a plaque reduction neutralization test (PRNT).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of these polymerase inhibitors.
In Vitro Antiviral Activity Assay (Plaque Reduction Neutralization Test - PRNT)
This assay is a gold standard for quantifying the neutralization of viral infectivity by an antiviral compound.
-
Cell Culture: Vero cells (or another susceptible cell line) are seeded in 6-well or 12-well plates and grown to confluency.
-
Virus Preparation: A stock of measles virus is diluted to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
Compound Dilution: The test compounds (this compound, GHP-88309, etc.) are serially diluted to a range of concentrations.
-
Infection and Treatment: The cell monolayers are washed, and then incubated with a mixture of the virus and the respective compound dilution for a defined period (e.g., 1 hour) to allow for viral adsorption.
-
Overlay: After the incubation period, the virus-compound mixture is removed, and the cells are overlaid with a medium containing a solidifying agent (e.g., agarose or methylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques. The overlay medium also contains the corresponding concentration of the test compound.
-
Incubation: The plates are incubated for a period sufficient for plaque development (typically 3-5 days).
-
Staining and Quantification: The cells are fixed (e.g., with 10% formaldehyde) and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted, and the EC50 value is calculated by determining the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.[9]
Measles Virus Minigenome Assay
This cell-based assay is used to specifically assess the activity of the viral polymerase complex in a controlled environment, independent of other viral life cycle stages.
-
Plasmids: The assay utilizes several plasmids:
-
A plasmid encoding a measles virus-like RNA "minigenome" that contains a reporter gene (e.g., luciferase or GFP) flanked by the viral leader and trailer sequences.
-
Expression plasmids for the essential components of the RdRP complex: the large (L) protein and the phosphoprotein (P).
-
An expression plasmid for the nucleoprotein (N), which is required for the encapsidation of the minigenome RNA.
-
-
Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with the minigenome plasmid and the L, P, and N expression plasmids.
-
Compound Treatment: The transfected cells are treated with various concentrations of the polymerase inhibitor being tested.
-
Reporter Gene Expression: After a suitable incubation period (e.g., 24-48 hours), the cells are lysed, and the expression of the reporter gene is quantified (e.g., by measuring luciferase activity or GFP fluorescence).
-
Data Analysis: The reduction in reporter gene expression in the presence of the inhibitor is used to determine the compound's potency against the viral polymerase activity, and an EC50 value can be calculated.[10]
In Vitro RdRP Assay with Purified Polymerase
This biochemical assay directly measures the enzymatic activity of the purified viral polymerase, providing insights into the specific step of RNA synthesis that is inhibited.
-
Purification of RdRP Complex: The measles virus L and P proteins are co-expressed (e.g., in insect cells) and the L-P complex is purified.
-
RNA Template/Primer: A synthetic RNA oligonucleotide corresponding to the viral promoter region is used as a template for de novo initiation assays. For elongation assays, a pre-annealed RNA template-primer duplex is used.
-
Reaction Mixture: The purified RdRP complex is incubated with the RNA template/primer, ribonucleoside triphosphates (rNTPs, one of which is radioactively labeled, e.g., [α-³²P]GTP), and the test inhibitor at various concentrations in a suitable reaction buffer.
-
Reaction and Quenching: The reaction is allowed to proceed for a specific time at an optimal temperature and is then stopped.
-
Analysis of RNA Products: The RNA products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization and Quantification: The gel is exposed to a phosphor screen, and the radiolabeled RNA products are visualized and quantified. The inhibition of RNA synthesis at different inhibitor concentrations is used to determine the IC50 value and to distinguish between inhibition of initiation versus elongation.[11]
Logical Relationship of Experimental Assays
Caption: Hierarchy of assays to characterize polymerase inhibitors.
Conclusion
This compound stands out as a highly potent and specific inhibitor of the morbillivirus RNA-dependent RNA polymerase. Its unique mechanism of inhibiting both initiation and elongation of viral RNA synthesis offers a potential advantage over other polymerase inhibitors. The lack of cross-resistance with GHP-88309 opens avenues for potential combination therapies. While broad-spectrum antivirals like favipiravir and remdesivir have shown activity against a range of RNA viruses, their efficacy specifically against measles virus in a comparative setting requires further investigation. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of these and future polymerase inhibitors, aiding in the rational design of novel therapeutics to combat morbillivirus infections.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antiviral Effect of Favipiravir (T-705) against Measles and Subacute Sclerosing Panencephalitis Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Remdesivir (GS-5734) Impedes Enterovirus Replication Through Viral RNA Synthesis Inhibition [frontiersin.org]
- 5. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]
- 6. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orally Efficacious Broad-Spectrum Allosteric Inhibitor of Paramyxovirus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a novel efficient fluorescence-based plaque reduction microneutralization assay for measles virus immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity of Polymerase Proteins of Vaccine and Wild-Type Measles Virus Strains in a Minigenome Replication Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of ERDRP-0519: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing ERDRP-0519, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. This document provides essential guidance on the safe handling and disposal of this antiviral compound, based on available safety data and general laboratory best practices.
Key Disposal Information
A summary of the essential information regarding the disposal of this compound is provided in the table below. This information is derived from the Safety Data Sheet (SDS) for the compound.
| Information Category | Guideline |
| Product Disposal | Dispose of the substance in accordance with all applicable country, federal, state, and local regulations. |
| Contaminated Packaging | Conduct recycling or disposal of contaminated packaging in line with prevailing country, federal, state, and local regulations. |
| Transport Information | This compound is considered non-hazardous for transport. |
Procedural Overview for Disposal
The proper disposal of this compound, as with any laboratory chemical, should follow a structured and cautious methodology. The following workflow outlines the recommended steps for the safe management and disposal of this compound.
Detailed Experimental Protocols for Safe Disposal
While specific experimental protocols for the disposal of this compound are not explicitly detailed in publicly available literature, the following general procedures for handling and disposing of research-grade chemical compounds should be strictly followed.
1. Decontamination of Working Surfaces and Equipment:
-
Objective: To neutralize and remove any residual this compound from laboratory surfaces and non-disposable equipment.
-
Materials:
-
70% ethanol (B145695) or another appropriate laboratory disinfectant.
-
Absorbent pads or paper towels.
-
Designated waste container for contaminated materials.
-
-
Procedure:
-
Following any work with this compound, thoroughly wipe down all potentially contaminated surfaces (e.g., benchtops, fume hood sash) with a disinfectant-soaked absorbent pad.
-
For equipment, consult the manufacturer's instructions for appropriate cleaning and decontamination methods.
-
All used absorbent materials should be disposed of as contaminated waste.
-
2. Management of Different Waste Streams:
-
Unused or Expired this compound:
-
This should be treated as chemical waste.
-
Do not dispose of down the drain or in regular trash.
-
Keep the compound in its original or a clearly labeled, sealed container.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.
-
-
Contaminated Labware (e.g., pipette tips, centrifuge tubes, gloves):
-
Segregate all solid waste that has come into contact with this compound into a designated, clearly labeled hazardous waste container.
-
This container should be kept closed when not in use.
-
Follow your institution's guidelines for the disposal of solid chemical waste.
-
-
Empty Containers:
-
Even if a container appears empty, it may still contain residual amounts of the chemical.
-
Triple-rinse the empty container with a suitable solvent (e.g., ethanol or water, depending on the solubility of the compound and waste regulations).
-
The rinsate should be collected and disposed of as liquid chemical waste.
-
Once properly rinsed, the container can often be disposed of as non-hazardous waste, but confirm this with your institution's EHS department. Deface the original label before disposal.
-
3. Emergency Procedures (Spills):
-
Small Spills:
-
Alert others in the immediate area.
-
Wear appropriate PPE, including gloves, a lab coat, and eye protection.
-
Cover the spill with an absorbent material.
-
Once absorbed, carefully collect the material and place it in a sealed container for hazardous waste.
-
Decontaminate the spill area as described above.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and the institution's EHS department immediately.
-
Prevent others from entering the area.
-
Follow the guidance of trained emergency responders.
-
By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
Proper Disposal of ERDRP-0519: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing ERDRP-0519, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. This document provides essential guidance on the safe handling and disposal of this antiviral compound, based on available safety data and general laboratory best practices.
Key Disposal Information
A summary of the essential information regarding the disposal of this compound is provided in the table below. This information is derived from the Safety Data Sheet (SDS) for the compound.
| Information Category | Guideline |
| Product Disposal | Dispose of the substance in accordance with all applicable country, federal, state, and local regulations. |
| Contaminated Packaging | Conduct recycling or disposal of contaminated packaging in line with prevailing country, federal, state, and local regulations. |
| Transport Information | This compound is considered non-hazardous for transport. |
Procedural Overview for Disposal
The proper disposal of this compound, as with any laboratory chemical, should follow a structured and cautious methodology. The following workflow outlines the recommended steps for the safe management and disposal of this compound.
Detailed Experimental Protocols for Safe Disposal
While specific experimental protocols for the disposal of this compound are not explicitly detailed in publicly available literature, the following general procedures for handling and disposing of research-grade chemical compounds should be strictly followed.
1. Decontamination of Working Surfaces and Equipment:
-
Objective: To neutralize and remove any residual this compound from laboratory surfaces and non-disposable equipment.
-
Materials:
-
70% ethanol or another appropriate laboratory disinfectant.
-
Absorbent pads or paper towels.
-
Designated waste container for contaminated materials.
-
-
Procedure:
-
Following any work with this compound, thoroughly wipe down all potentially contaminated surfaces (e.g., benchtops, fume hood sash) with a disinfectant-soaked absorbent pad.
-
For equipment, consult the manufacturer's instructions for appropriate cleaning and decontamination methods.
-
All used absorbent materials should be disposed of as contaminated waste.
-
2. Management of Different Waste Streams:
-
Unused or Expired this compound:
-
This should be treated as chemical waste.
-
Do not dispose of down the drain or in regular trash.
-
Keep the compound in its original or a clearly labeled, sealed container.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.
-
-
Contaminated Labware (e.g., pipette tips, centrifuge tubes, gloves):
-
Segregate all solid waste that has come into contact with this compound into a designated, clearly labeled hazardous waste container.
-
This container should be kept closed when not in use.
-
Follow your institution's guidelines for the disposal of solid chemical waste.
-
-
Empty Containers:
-
Even if a container appears empty, it may still contain residual amounts of the chemical.
-
Triple-rinse the empty container with a suitable solvent (e.g., ethanol or water, depending on the solubility of the compound and waste regulations).
-
The rinsate should be collected and disposed of as liquid chemical waste.
-
Once properly rinsed, the container can often be disposed of as non-hazardous waste, but confirm this with your institution's EHS department. Deface the original label before disposal.
-
3. Emergency Procedures (Spills):
-
Small Spills:
-
Alert others in the immediate area.
-
Wear appropriate PPE, including gloves, a lab coat, and eye protection.
-
Cover the spill with an absorbent material.
-
Once absorbed, carefully collect the material and place it in a sealed container for hazardous waste.
-
Decontaminate the spill area as described above.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and the institution's EHS department immediately.
-
Prevent others from entering the area.
-
Follow the guidance of trained emergency responders.
-
By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
Personal protective equipment for handling ERDRP-0519
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of ERDRP-0519, a potent, orally bioavailable small-molecule inhibitor of the Measles virus (MeV) polymerase.[1][2] Given the absence of a publicly available Safety Data Sheet (SDS), this guide is based on established best practices for handling novel, potent pharmaceutical compounds. A thorough risk assessment should be conducted by qualified personnel before any handling, storage, or disposal of this compound.
Hazard Identification and Risk Assessment
This compound is a highly potent compound designed to elicit a biological effect at low concentrations.[1][2] As with any novel chemical entity, it should be treated as potentially hazardous. The primary routes of exposure are inhalation of airborne powder, dermal contact, and ingestion.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. The use of engineering controls, such as fume hoods and ventilated enclosures, is paramount and should be considered the primary means of exposure control. PPE serves as a critical secondary barrier.
| Operation | Recommended Personal Protective Equipment (PPE) |
| Handling Powder (weighing, aliquoting) | - Full-face respirator with P100 filters or a Powered Air-Purifying Respirator (PAPR)[3] - Double-gloving with chemical-resistant gloves (e.g., nitrile) - Disposable, solid-front lab coat or gown with tight-fitting cuffs - Safety goggles (worn under the full-face respirator) - Disposable sleeve covers and shoe covers |
| Preparing Solutions | - Chemical fume hood or ventilated balance enclosure[4] - Chemical-resistant gloves (nitrile) - Lab coat - Safety glasses with side shields or chemical splash goggles |
| In Vitro Experiments (Cell Culture) | - Biosafety cabinet (if working with infectious agents) or laminar flow hood - Chemical-resistant gloves (nitrile) - Lab coat - Safety glasses |
| In Vivo Experiments (Animal Handling) | - Appropriate animal handling restraints and containment - Lab coat or dedicated scrubs - Chemical-resistant gloves (nitrile) - Safety glasses and a surgical mask or face shield |
Operational and Disposal Plans
A systematic approach is essential to minimize exposure and ensure safety when working with this compound.
Engineering Controls
-
Weighing and Handling of Powder: All manipulations of solid this compound must be performed in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to prevent the generation and inhalation of dust.[4]
-
Solution Preparation: All solutions should be prepared within a chemical fume hood.
-
Facility Design: The laboratory should have controlled access and be maintained under negative pressure relative to surrounding areas to prevent the escape of airborne contaminants.[5]
Handling Procedures
A clear and logical workflow is critical for the safe handling of potent compounds like this compound.
Decontamination and Cleaning
-
Work Surfaces: All surfaces and equipment should be decontaminated after use. The appropriate cleaning solvent will depend on the solvents used for this compound solutions.
-
Spills: In case of a small spill within a containment device, use a chemical spill kit to absorb the material. For larger spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.
Disposal Plan
All waste generated from work with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables (e.g., gloves, weigh paper, pipette tips) should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, labeled hazardous waste container.
-
Disposal Method: The primary recommended disposal method for potent pharmaceutical waste is incineration by a licensed hazardous waste disposal company.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. witpress.com [witpress.com]
- 5. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 6. This compound inhibits feline coronavirus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling ERDRP-0519
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of ERDRP-0519, a potent, orally bioavailable small-molecule inhibitor of the Measles virus (MeV) polymerase.[1][2] Given the absence of a publicly available Safety Data Sheet (SDS), this guide is based on established best practices for handling novel, potent pharmaceutical compounds. A thorough risk assessment should be conducted by qualified personnel before any handling, storage, or disposal of this compound.
Hazard Identification and Risk Assessment
This compound is a highly potent compound designed to elicit a biological effect at low concentrations.[1][2] As with any novel chemical entity, it should be treated as potentially hazardous. The primary routes of exposure are inhalation of airborne powder, dermal contact, and ingestion.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. The use of engineering controls, such as fume hoods and ventilated enclosures, is paramount and should be considered the primary means of exposure control. PPE serves as a critical secondary barrier.
| Operation | Recommended Personal Protective Equipment (PPE) |
| Handling Powder (weighing, aliquoting) | - Full-face respirator with P100 filters or a Powered Air-Purifying Respirator (PAPR)[3] - Double-gloving with chemical-resistant gloves (e.g., nitrile) - Disposable, solid-front lab coat or gown with tight-fitting cuffs - Safety goggles (worn under the full-face respirator) - Disposable sleeve covers and shoe covers |
| Preparing Solutions | - Chemical fume hood or ventilated balance enclosure[4] - Chemical-resistant gloves (nitrile) - Lab coat - Safety glasses with side shields or chemical splash goggles |
| In Vitro Experiments (Cell Culture) | - Biosafety cabinet (if working with infectious agents) or laminar flow hood - Chemical-resistant gloves (nitrile) - Lab coat - Safety glasses |
| In Vivo Experiments (Animal Handling) | - Appropriate animal handling restraints and containment - Lab coat or dedicated scrubs - Chemical-resistant gloves (nitrile) - Safety glasses and a surgical mask or face shield |
Operational and Disposal Plans
A systematic approach is essential to minimize exposure and ensure safety when working with this compound.
Engineering Controls
-
Weighing and Handling of Powder: All manipulations of solid this compound must be performed in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to prevent the generation and inhalation of dust.[4]
-
Solution Preparation: All solutions should be prepared within a chemical fume hood.
-
Facility Design: The laboratory should have controlled access and be maintained under negative pressure relative to surrounding areas to prevent the escape of airborne contaminants.[5]
Handling Procedures
A clear and logical workflow is critical for the safe handling of potent compounds like this compound.
Decontamination and Cleaning
-
Work Surfaces: All surfaces and equipment should be decontaminated after use. The appropriate cleaning solvent will depend on the solvents used for this compound solutions.
-
Spills: In case of a small spill within a containment device, use a chemical spill kit to absorb the material. For larger spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.
Disposal Plan
All waste generated from work with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables (e.g., gloves, weigh paper, pipette tips) should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, labeled hazardous waste container.
-
Disposal Method: The primary recommended disposal method for potent pharmaceutical waste is incineration by a licensed hazardous waste disposal company.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. witpress.com [witpress.com]
- 5. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 6. This compound inhibits feline coronavirus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
